molecular formula C9H9NO4 B1281539 4-Amino-3-(methoxycarbonyl)benzoic acid CAS No. 41684-07-5

4-Amino-3-(methoxycarbonyl)benzoic acid

Cat. No.: B1281539
CAS No.: 41684-07-5
M. Wt: 195.17 g/mol
InChI Key: XEOVONVMDYDZRL-UHFFFAOYSA-N
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Description

4-Amino-3-(methoxycarbonyl)benzoic acid (CAS 41684-07-5) is a high-purity benzoic acid derivative supplied as a valuable building block for organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol, features both a carboxylic acid and a protected methyl ester group on an aromatic ring, making it a versatile intermediate for constructing more complex molecules . Its structure allows for further functionalization at multiple sites, enabling researchers to develop target compounds through sequential reactions. The primary research value of this compound lies in its role as a key precursor in multi-step synthetic routes. It can be synthesized from terephthalic acid through a sequence of selective mono-esterification, regioselective nitration, and final reduction of the nitro group . Alternatively, a common and efficient preparation method involves the direct catalytic hydrogenation of its precursor, 3-nitro-4-(methoxycarbonyl)benzoic acid, using reagents such as Raney Nickel . This compound is intended for use in a laboratory setting solely for scientific research and development. It is not approved for human or veterinary diagnostic or therapeutic uses . Safe handling procedures should be followed, including the use of appropriate personal protective equipment and working in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(11)12)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVONVMDYDZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508141
Record name 4-Amino-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41684-07-5
Record name 4-Amino-3-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Amino-3-(methoxycarbonyl)benzoic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Amino-3-(methoxycarbonyl)benzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, a key intermediate in pharmaceutical and materials science. The document is structured to provide researchers, scientists, and drug development professionals with not only procedural steps but also the underlying scientific rationale for methodological choices, ensuring a deep and applicable understanding of the synthesis process.

Introduction and Strategic Importance

This compound, a substituted anthranilic acid derivative, serves as a versatile building block in organic synthesis.[1] Its unique trifunctional structure—comprising an aromatic amine, a carboxylic acid, and a methyl ester—allows for a wide range of subsequent chemical modifications. This makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, bioactive molecules, and functional polymers.[1] Its applications are noted in the development of novel drug candidates and advanced materials, where its structure can be integrated to modulate pharmacological properties or create materials with specific self-assembling characteristics.[1]

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors, revealing the most viable synthetic routes.

The primary disconnections in the target molecule involve the functional groups attached to the benzene ring. Two logical pathways emerge from this analysis:

  • Pathway A (The Nitro-Reduction Route): This approach involves the late-stage formation of the amine functionality via the reduction of a nitro group. The synthesis begins with a nitrated phthalic acid derivative, which is first esterified and then selectively reduced and hydrolyzed.

  • Pathway B (The Selective Esterification Route): This pathway starts with 4-aminophthalic acid and relies on the selective esterification of one of the two carboxylic acid groups. This route is more direct but presents significant challenges in achieving regioselectivity.

This guide will focus primarily on Pathway A, as it represents a more robust and controllable strategy for laboratory and industrial-scale synthesis.

G cluster_A Pathway A: Nitro-Reduction Route cluster_B Pathway B: Selective Esterification Route TM Target Molecule This compound DMA Dimethyl 4-aminophthalate TM->DMA Selective Hydrolysis APA 4-Aminophthalic Acid TM->APA Selective Mono-esterification DMN Dimethyl 4-nitrophthalate DMA->DMN Nitro Group Reduction NPA 4-Nitrophthalic Acid DMN->NPA Diesterification

Caption: Retrosynthetic analysis of this compound.

Pathway A: The Nitro-Reduction and Selective Hydrolysis Route

This pathway is the most widely employed due to its reliance on well-established, high-yielding reactions and the commercial availability of the starting material, 4-nitrophthalic acid. The strategy involves three key transformations: diesterification, selective nitro group reduction, and regioselective mono-hydrolysis.

Step 1: Diesterification of 4-Nitrophthalic Acid

The initial step is the conversion of 4-nitrophthalic acid to its corresponding dimethyl ester, dimethyl 4-nitrophthalate. The most common method for this transformation is the Fischer-Speier esterification.[2][3]

Causality Behind Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is the catalyst of choice. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • Reagent: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, maximizing the yield of the diester.[4]

  • Conditions: The reaction is typically run under reflux to increase the reaction rate.

G cluster_workflow Workflow for Step 1: Diesterification Start 4-Nitrophthalic Acid + Excess Methanol Add_Catalyst Add conc. H₂SO₄ (catalyst) Start->Add_Catalyst Reflux Reflux (e.g., 2-4 hours) Add_Catalyst->Reflux Workup Aqueous Workup & Neutralization (e.g., NaHCO₃) Reflux->Workup Isolate Isolate Product (Filtration/Extraction) Workup->Isolate Product Dimethyl 4-nitrophthalate Isolate->Product

Caption: Experimental workflow for Fischer-Speier esterification.

Step 2: Selective Reduction of Dimethyl 4-nitrophthalate

The conversion of the nitro group in dimethyl 4-nitrophthalate to an amine yields dimethyl 4-aminophthalate.[5][6] Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity (chemoselectivity) and clean reaction profile.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups.[7] It provides a surface for the adsorption of both hydrogen gas and the nitroaromatic compound, facilitating the reduction at a low energy barrier.[8] The ester functional groups are stable under these mild conditions.

  • Hydrogen Source: Molecular hydrogen (H₂) gas is the reductant. The reaction is typically run under a positive pressure of H₂ (from balloon pressure to higher pressures in an autoclave) to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently.[7][9]

  • Solvent: Methanol or ethanol are common solvents as they readily dissolve the starting material and do not interfere with the catalytic process.[7][8]

An alternative to catalytic hydrogenation is the use of chemical reducing agents. Systems like sodium borohydride (NaBH₄) in the presence of a transition metal catalyst (e.g., Ni(PPh₃)₄ or FeCl₂) can also effect this reduction, though they may require more stringent control of reaction conditions to avoid side reactions.[10][11]

Step 3: Regioselective Mono-hydrolysis of Dimethyl 4-aminophthalate

This is the most critical and nuanced step in the synthesis. The goal is to hydrolyze only one of the two methyl ester groups to a carboxylic acid. The ester at the C3 position is sterically hindered by the adjacent amino group, which can influence the selectivity of the hydrolysis.

Causality Behind Experimental Choices:

  • Base: A carefully controlled amount of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is used.[12] Stoichiometry is key; using approximately one molar equivalent of the base favors mono-hydrolysis over di-hydrolysis.

  • Solvent System: A mixture of solvents like tetrahydrofuran (THF), methanol, and water is often employed.[12][13] THF helps to solubilize the organic substrate, while water is necessary for the hydrolysis reaction itself. Methanol can act as a co-solvent.

  • Temperature: The reaction is typically run at or slightly above room temperature.[12] Lower temperatures slow the reaction but can increase selectivity by minimizing the rate of the second hydrolysis step.

  • Work-up: After the reaction, the mixture is acidified (e.g., with HCl).[13] This step protonates the newly formed carboxylate anion, causing the final product, this compound, to precipitate out of the aqueous solution, facilitating its isolation.

G cluster_pathway Pathway A: Reaction Scheme NPA 4-Nitrophthalic Acid DMN Dimethyl 4-nitrophthalate NPA->DMN CH₃OH, H₂SO₄ Reflux DMA Dimethyl 4-aminophthalate DMN->DMA H₂ (g), Pd/C CH₃OH TM Target Molecule DMA->TM 1. LiOH (1 eq.) THF/H₂O 2. HCl (aq)

Caption: Overall reaction scheme for Pathway A.

Comparative Data and Pathway Analysis

ParameterPathway A: Nitro-ReductionPathway B: Selective Esterification
Starting Material 4-Nitrophthalic Acid4-Aminophthalic Acid
Number of Steps 31 (theoretically)
Overall Yield Moderate to High (typically 60-80%)Low to Moderate (selectivity issues)
Key Challenge Regioselective mono-hydrolysisRegioselective mono-esterification
Scalability Good; individual steps are well-establishedPoor; difficult to control selectivity on a large scale
Purification Generally straightforward (precipitation/recrystallization)Difficult; requires chromatographic separation of isomers

Detailed Experimental Protocols

Protocol 1: Synthesis of Dimethyl 4-aminophthalate (Steps 1 & 2)

Materials:

  • 4-Nitrophthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Palladium on Carbon (Pd/C)

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrogen (H₂) gas supply

  • Standard glassware for reflux and filtration

Procedure:

  • Esterification: To a round-bottom flask charged with 4-nitrophthalic acid (1.0 eq), add methanol (approx. 10 mL per gram of acid).

  • Stir the suspension and cool the flask in an ice bath. Slowly add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold saturated sodium bicarbonate solution to neutralize the acid.

  • Collect the precipitated solid (dimethyl 4-nitrophthalate) by vacuum filtration, wash with cold water, and dry thoroughly.

  • Hydrogenation: Dissolve the dried dimethyl 4-nitrophthalate in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (approx. 5 mol % Pd).

  • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (balloon pressure or autoclave at ~50 psi).[14]

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until TLC analysis shows complete consumption of the starting material.[14]

  • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield dimethyl 4-aminophthalate as a solid, which can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Step 3)

Materials:

  • Dimethyl 4-aminophthalate

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol

  • Deionized Water

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve dimethyl 4-aminophthalate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).[12]

  • Under a nitrogen atmosphere, add solid LiOH (1.0-1.2 eq) in one portion at room temperature (25 °C).[12][13]

  • Stir the mixture at 25 °C for 12-18 hours. Monitor the progress of the reaction by TLC to observe the formation of the product and consumption of the starting material.[12]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Add water to the residue and wash with ethyl acetate (3x) to remove any unreacted starting material.[13]

  • Cool the remaining aqueous phase in an ice bath and slowly add 2 N HCl with stirring to adjust the pH to ~2-3.[12][13]

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from 4-nitrophthalic acid. This pathway, involving diesterification, catalytic hydrogenation, and controlled mono-hydrolysis, offers a robust and scalable method for producing this valuable synthetic intermediate. While a more direct selective esterification of 4-aminophthalic acid is conceivable, the challenges associated with achieving high regioselectivity make it a less practical approach. The protocols and rationale detailed in this guide provide a solid foundation for researchers to successfully synthesize and utilize this compound in their drug discovery and materials science endeavors.

References

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An In-Depth Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is often defined by its structural functionality and reactivity. Substituted benzoic acids, in particular, represent a cornerstone class of building blocks, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 3-Amino-4-(methoxycarbonyl)benzoic acid , a compound of significant interest due to its trifunctional nature, possessing an amine, an ester, and a carboxylic acid group.

While the initially requested topic was "4-Amino-3-(methoxycarbonyl)benzoic acid," a comprehensive search of chemical databases and supplier catalogs revealed a notable scarcity of information and commercial availability for this specific isomer. In contrast, its isomer, 3-Amino-4-(methoxycarbonyl)benzoic acid (CAS No. 60728-41-8) , is readily accessible and possesses a more documented profile of synthesis and application. This guide, therefore, focuses on the latter, providing the practical and technical insights necessary for its effective utilization in a research and development setting. Our objective is to bridge the gap between theoretical knowledge and practical application, offering a self-validating system of protocols and data to empower your scientific endeavors.

Compound Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step in any scientific protocol. 3-Amino-4-(methoxycarbonyl)benzoic acid is a multifaceted aromatic compound with the following key identifiers and properties:

PropertyValueSource(s)
CAS Number 60728-41-8[1][2][3]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name 3-Amino-4-(methoxycarbonyl)benzoic acid
Synonyms 1-Methyl 2-aminoterephthalate, 3-Amino-4-carbomethoxybenzoic acid, 2-Aminoterephthalic Acid 1-Methyl Ester[4]
Appearance White to yellow to green powder/crystal[4]
Melting Point 216-221 °C[4]
Solubility Soluble in Tetrahydrofuran[4]
InChI Key QKOKLMFCKLEFDV-UHFFFAOYSA-N[2][3]

Synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid: A Mechanistic Approach

The synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired scale, and purity requirements. A common and effective strategy involves the selective reduction of a nitro group precursor.

Synthetic Strategy: Nitration Followed by Reduction

This widely applicable method involves the nitration of a suitable benzoic acid derivative, followed by the selective reduction of the nitro group to an amine. The causality behind this choice lies in the well-established and high-yielding nature of both nitration and nitro group reduction reactions.

G start 4-(Methoxycarbonyl)benzoic acid nitration Nitration (e.g., HNO₃, H₂SO₄) start->nitration Electrophilic Aromatic Substitution nitro_intermediate 3-Nitro-4-(methoxycarbonyl)benzoic acid nitration->nitro_intermediate reduction Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) nitro_intermediate->reduction Selective Reduction product 3-Amino-4-(methoxycarbonyl)benzoic acid reduction->product

Caption: Synthetic workflow for 3-Amino-4-(methoxycarbonyl)benzoic acid.

Experimental Protocol: Synthesis via Reduction of 2-Nitroterephthalic Acid Monomethyl Ester

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid. The self-validating nature of this protocol is ensured by the inclusion of in-process checks and characterization steps.

Materials:

  • 2-Nitroterephthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

Step 1: Monoesterification of 2-Nitroterephthalic Acid

  • In a round-bottom flask, suspend 2-nitroterephthalic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring. The acid acts as a catalyst for the esterification.

  • After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl 2-nitroterephthalate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude 1-methyl 2-nitroterephthalate in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 3-Amino-4-(methoxycarbonyl)benzoic acid.

Spectroscopic Characterization

The structural integrity of the synthesized compound must be validated through spectroscopic methods. Below are the expected spectral characteristics for 3-Amino-4-(methoxycarbonyl)benzoic acid.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H StretchPrimary Amine
3300-2500O-H Stretch (broad)Carboxylic Acid
~1720C=O StretchEster
~1690C=O StretchCarboxylic Acid
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchEster/Carboxylic Acid

The broad O-H stretch is a hallmark of the hydrogen-bonded dimer of the carboxylic acid. The distinct C=O stretching frequencies for the ester and carboxylic acid are also key identifiers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

  • Aromatic Protons: Expect signals in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, singlets).

  • Amine Protons: A broad singlet (δ 4.0-5.0 ppm), which may be exchangeable with D₂O.

  • Methyl Protons: A singlet around δ 3.9 ppm corresponding to the methyl ester group.

  • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (δ > 10 ppm), which is also exchangeable with D₂O.

¹³C NMR (Carbon NMR):

  • Carbonyl Carbons: Signals for the ester and carboxylic acid carbonyls will appear in the downfield region (δ 165-175 ppm).

  • Aromatic Carbons: A set of signals in the aromatic region (δ 110-150 ppm).

  • Methyl Carbon: A signal for the methyl ester carbon around δ 52 ppm.

Applications in Research and Development

The trifunctional nature of 3-Amino-4-(methoxycarbonyl)benzoic acid makes it a valuable intermediate in several areas of chemical research, particularly in the synthesis of bioactive molecules and functional materials.

Pharmaceutical and Medicinal Chemistry

The presence of three distinct functional groups allows for sequential and selective chemical modifications, making it an ideal scaffold for building complex drug candidates.[1]

  • Synthesis of Heterocycles: The amino and carboxylic acid groups can be utilized in condensation reactions to form various heterocyclic systems, which are prevalent in many drug structures.

  • Precursor for Bioactive Molecules: It serves as a starting material for the synthesis of compounds with potential anti-inflammatory and anticonvulsant activities.[1] The ability to independently modify the three functional groups allows for the fine-tuning of pharmacological properties in structure-activity relationship (SAR) studies.

G start 3-Amino-4-(methoxycarbonyl)benzoic acid amine_mod Amine Modification (e.g., Acylation, Alkylation) start->amine_mod ester_mod Ester Modification (e.g., Saponification, Amidation) start->ester_mod acid_mod Carboxylic Acid Modification (e.g., Esterification, Amidation) start->acid_mod bioactive Bioactive Molecules (e.g., Heterocycles, Amides) amine_mod->bioactive ester_mod->bioactive acid_mod->bioactive

Caption: Reactivity pathways for synthesizing bioactive molecules.

Material Science

In the field of material science, this molecule is a valuable building block for the creation of functional polymers and metal-organic frameworks (MOFs).

  • Polymer Synthesis: The amino and carboxylic acid functionalities can be used for the synthesis of polyamides and polyesters with specific properties.

  • MOF Ligand: As a derivative of 2-aminoterephthalic acid, it can be used as an organic linker in the synthesis of MOFs.[5] The amino group can be post-synthetically modified to introduce new functionalities within the pores of the MOF, tailoring it for applications such as gas storage and catalysis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Amino-4-(methoxycarbonyl)benzoic acid.

  • Hazard Classification: This compound is known to cause skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3-Amino-4-(methoxycarbonyl)benzoic acid is a versatile and valuable building block for researchers in both the life sciences and material sciences. Its trifunctional nature provides a platform for a wide array of chemical transformations, leading to the synthesis of complex and functional molecules. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, characterization data, and a summary of its key applications. By understanding the causality behind the experimental choices and adhering to the outlined protocols, researchers can confidently and effectively utilize this compound to advance their scientific objectives.

References

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Spectroscopic Characterization of 4-Amino-3-(methoxycarbonyl)benzoic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 4-Amino-3-(methoxycarbonyl)benzoic acid. Due to the limited availability of published experimental data for this specific isomer, this document leverages established principles of spectroscopy and comparative analysis with related compounds to predict its characteristic spectral signatures. Detailed protocols for the acquisition of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data are provided to enable researchers in the fields of medicinal chemistry, organic synthesis, and drug development to unambiguously identify and characterize this molecule upon its synthesis or isolation. This guide is intended to serve as a foundational resource, bridging the current data gap and facilitating future research involving this compound.

Introduction and Molecular Overview

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . Its structure, featuring an amino group, a methoxycarbonyl (ester) group, and a carboxylic acid group attached to a benzene ring, makes it a potential building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physical properties, and, pertinently, its interaction with electromagnetic radiation, which forms the basis of its spectroscopic characterization.

This guide will focus on predicting the key features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. These predictions are based on the analysis of substituent effects and comparison with structurally similar molecules for which experimental data is available.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the carbon atoms on the benzene ring is crucial for the assignment of NMR signals.

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established substituent effects on aromatic systems and comparison with related molecules.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is a strong electron-donating group, while the carboxylic acid and methoxycarbonyl groups are electron-withdrawing.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-The acidic proton is highly deshielded and often appears as a broad singlet.
Aromatic (H-2)~8.0 - 8.2Doublet~2 HzThis proton is ortho to the electron-withdrawing carboxylic acid and meta to the electron-withdrawing methoxycarbonyl group, leading to a downfield shift. It will show a small meta coupling to H-6.
Aromatic (H-5)~6.7 - 6.9Doublet~8-9 HzThis proton is ortho to the electron-donating amino group, resulting in an upfield shift. It will show a strong ortho coupling to H-6.
Aromatic (H-6)~7.8 - 8.0Doublet of Doublets~8-9 Hz, ~2 HzThis proton is ortho to the electron-withdrawing methoxycarbonyl group and meta to the carboxylic acid, and also coupled to both H-2 and H-5.
Amino (-NH₂)4.0 - 6.0Singlet (broad)-The chemical shift of amine protons can vary depending on solvent and concentration and often appears as a broad singlet due to quadrupole broadening and exchange.
Methyl Ester (-OCH₃)~3.9Singlet-The methyl protons of the ester group will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-C OOH)167 - 170The carbonyl carbon of the carboxylic acid is typically found in this downfield region.
Methoxycarbonyl (-C OOCH₃)165 - 168The carbonyl carbon of the ester group is also in the downfield region, close to the carboxylic acid carbon.
Aromatic (C-1)120 - 125This carbon is attached to the carboxylic acid group.
Aromatic (C-2)132 - 135This carbon is deshielded by the adjacent carboxylic acid and methoxycarbonyl groups.
Aromatic (C-3)115 - 120This carbon is attached to the methoxycarbonyl group.
Aromatic (C-4)150 - 155This carbon is attached to the strongly electron-donating amino group, leading to a significant downfield shift.
Aromatic (C-5)112 - 115This carbon is ortho to the electron-donating amino group and is expected to be shielded.
Aromatic (C-6)130 - 133This carbon is deshielded by the adjacent methoxycarbonyl and carboxylic acid groups.
Methyl Ester (-OC H₃)51 - 53The methyl carbon of the ester group is found in this typical range.
Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (Carboxylic Acid)2500 - 3300BroadStretching
N-H (Amine)3300 - 3500MediumStretching (symmetric and asymmetric)
C=O (Carboxylic Acid)1680 - 1710StrongStretching
C=O (Ester)1715 - 1735StrongStretching
C-N (Amine)1250 - 1350MediumStretching
C-O (Ester & Acid)1000 - 1300StrongStretching
C=C (Aromatic)1450 - 1600MediumStretching
Predicted Mass Spectrum

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 195. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31) from the ester, the loss of the methoxycarbonyl group (-COOCH₃, m/z 59), and the loss of the carboxylic acid group (-COOH, m/z 45).

Experimental Protocols

The following protocols are recommended for the acquisition of high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Tune and shim the probe prep3->acq1 acq2 Acquire ¹H spectrum (16 scans) acq1->acq2 acq3 Acquire ¹³C spectrum (1024 scans, proton decoupled) acq1->acq3 proc1 Fourier transform acq2->proc1 acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference to solvent peak proc3->proc4

Figure 2: Workflow for NMR data acquisition.

Rationale for Solvent Choice: DMSO-d₆ is a suitable solvent as it can dissolve the polar compound and its residual peak does not overlap with the expected signals. The acidic and amine protons are also more likely to be observed as distinct signals in DMSO-d₆.

Infrared (IR) Spectroscopy

A solid-state IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.

G prep Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) infusion Infuse the solution into the ESI source prep->infusion acq_pos Acquire spectrum in positive ion mode to observe [M+H]⁺ infusion->acq_pos acq_neg Acquire spectrum in negative ion mode to observe [M-H]⁻ infusion->acq_neg analysis Determine the accurate mass and compare with the calculated mass for C₉H₉NO₄ acq_pos->analysis acq_neg->analysis

Figure 3: Workflow for ESI-MS analysis.

Proposed Synthetic Pathway

A plausible synthesis of this compound could start from 4-aminobenzoic acid.

G start 4-Aminobenzoic Acid step1 Protection of the amino group (e.g., acetylation) start->step1 step2 Halogenation at the 3-position (e.g., iodination) step1->step2 step3 Palladium-catalyzed carbonylation with methanol step2->step3 step4 Deprotection of the amino group step3->step4 end This compound step4->end

Figure 4: Proposed synthetic route.

This proposed pathway is a general strategy and would require experimental optimization of reaction conditions and purification methods.

Conclusion

References

  • While no direct references for the spectroscopic data of this compound were found, the predictions and protocols are based on standard principles of organic spectroscopy as detailed in textbooks such as "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle. The comparative analysis was informed by data for related compounds found in various chemical databases and supplier websites.

4-Amino-3-(methoxycarbonyl)benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

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Potential applications of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-3-(methoxycarbonyl)benzoic Acid Derivatives and Analogs

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1][2][3] Its unique trifunctional architecture—comprising an aromatic amine, a carboxylic acid, and a methoxycarbonyl group—provides multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). This guide offers a comprehensive exploration of this scaffold, detailing its synthesis, chemical properties, and extensive applications in drug discovery, with a particular focus on the development of novel therapeutic agents. We will delve into the causality behind experimental choices, provide detailed protocols for key synthetic transformations and biological assays, and present data-driven insights into the therapeutic potential of its derivatives, particularly in oncology.

The Core Scaffold: Physicochemical Properties and Strategic Importance

This compound is a substituted aromatic carboxylic acid whose strategic value lies in its distinct functional groups, which can be selectively manipulated.[3] The interplay between the nucleophilic amino group and the electrophilic carboxylic acid (after activation) makes it a prime candidate for constructing complex molecules, especially heterocyclic systems and substituted benzamides prevalent in pharmacologically active agents.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the scaffold's fundamental properties is critical for its effective use in synthesis and drug design.

PropertyValueReference(s)
CAS Number 2486-69-3[2]
Molecular Formula C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [2]
Appearance Grey, white, or light yellow crystalline powder[2]
Melting Point 186-188 °C[2]
Boiling Point 357.9 ± 27.0 °C (Predicted)[2]
SMILES COc1cc(ccc1N)C(O)=O[2]
InChI Key JNFGLYJROFAOQP-UHFFFAOYSA-N[2]
Spectroscopic Signature

While comprehensive, peer-reviewed spectral data is not always readily available in public databases, the structure allows for the prediction of key spectroscopic features essential for characterization.[2] For instance, in ¹H NMR spectroscopy, one would expect distinct signals for the aromatic protons, the amine protons, the methoxy group, and the carboxylic acid proton. Comparative analysis with isomers like 2-, 3-, and 4-methoxybenzoic acid can aid in the interpretation of these spectra.[4]

Synthesis and Derivatization Strategies

The synthetic accessibility of the core and its amenability to chemical modification are central to its widespread use.

Synthesis of the Core Structure: 4-Amino-3-methoxybenzoic acid

The parent acid is typically synthesized from its methyl ester precursor, methyl 4-amino-3-methoxybenzoate, via hydrolysis.[2] The choice of a strong base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., MeOH/THF/Water) is crucial for efficiently driving the saponification of the ester to the corresponding carboxylate salt. Subsequent acidification then precipitates the desired carboxylic acid.[2]

G start Methyl 4-amino-3-methoxybenzoate product 4-Amino-3-methoxybenzoic acid start:e->product:w Hydrolysis reagents 1. LiOH, MeOH/THF/H₂O 2. 2N HCl reagents->start

Caption: Synthetic workflow for the hydrolysis of methyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Synthesis of 4-Amino-3-methoxybenzoic acid

This protocol is based on established laboratory procedures.[2]

  • Dissolution: Prepare a solution of methyl 4-amino-3-methoxybenzoate (1 eq.) in a solvent mixture of Methanol, Water, and Tetrahydrofuran (THF).

  • Saponification: Add lithium hydroxide (LiOH, 5 eq.) to the solution at 25 °C under a nitrogen atmosphere. The use of a significant excess of LiOH ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the mixture at 25 °C for approximately 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and perform an extraction with ethyl acetate (3x) to remove any non-polar impurities or unreacted starting material.

  • Precipitation: Carefully acidify the aqueous phase to a pH of 2 with 2 N HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with water, and dry in vacuo to yield 4-amino-3-methoxybenzoic acid as a light yellow solid.

Key Derivatization Pathways

The scaffold's three functional groups offer a rich landscape for chemical modification.

G cluster_0 Derivatization Pathways Core 4-Amino-3-(methoxycarbonyl) benzoic acid Scaffold Amide Amide Derivatives Core->Amide -COOH modification (Amide Coupling) SchiffBase Schiff Bases / Alkylated Amines Core->SchiffBase -NH₂ modification (Condensation/Alkylation) EsterAmide Ester/Amide Analogs Core->EsterAmide -COOMe modification (Hydrolysis/Amination)

Caption: Key points of modification on the core scaffold.

  • Amide Bond Formation: The carboxylic acid is a key handle for creating diverse libraries. Standard peptide coupling reagents (e.g., HATU, HBTU) can be used to react the acid with a vast array of primary and secondary amines, yielding substituted benzamides.[5]

  • Amino Group Modification: The 4-amino group can be readily converted into Schiff bases by condensation with various aldehydes.[6][7] Subsequent reduction provides secondary amines. It can also undergo acylation or alkylation to further expand structural diversity.

  • Ester Group Manipulation: The methoxycarbonyl group can be hydrolyzed to the di-acid or converted directly to amides, offering another layer of possible structural modifications.

Therapeutic Potential and Biological Activity

Derivatives of aminobenzoic acids are well-established in medicinal chemistry, with applications ranging from local anesthetics (e.g., Benzocaine) to anticancer agents.[8][9][10]

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzoic acid derivatives.[8][9] These compounds have been shown to target various mechanisms crucial for cancer cell proliferation and survival.

  • EGFR Tyrosine Kinase Inhibition: Recent studies have focused on synthesizing 4-amino-3-chloro benzoate ester derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9][11] Certain hydrazine-1-carbothioamide derivatives showed promising cytotoxicity in A549 (lung), HepG2 (liver), and HCT-116 (colorectal) cancer cell lines, inducing apoptosis by targeting EGFR and activating caspases 3 and 8.[9][11]

  • General Cytotoxicity: Various analogs have demonstrated potent in vitro anticancer activity against a range of cell lines, including breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cells.[8][12] For example, certain 1,2,4-triazol-1-yl)benzoic acid hybrids showed high activity against MCF-7 cells with IC50 values in the micromolar range.[8]

Data Summary: In Vitro Anticancer Activity of Related Derivatives
Compound ClassCell LineActivity (IC₅₀)Target/MechanismReference(s)
Hydrazine-1-carbothioamide (N5a)A549, HepG2, HCT-116CytotoxicEGFR Inhibition, Apoptosis Induction[9][11]
1,2,4-Triazol-1-yl)benzoic acid hybrid (Cmpd 14)MCF-7 (Breast)15.6 µMApoptosis Induction[8]
1,2,4-Triazol-1-yl)benzoic acid hybrid (Cmpd 2)HCT-116 (Colon)18.7 µMApoptosis Induction[8]
1,3,4-Thiadiazole DerivativeMCF-7 (Breast)6.6 µMCytotoxicity[12]
Other Biological Applications

The structural versatility of aminobenzoic acid derivatives has led to their investigation for a wide range of biological activities, including:[1]

  • Antibacterial and Antifungal agents[1]

  • Anti-inflammatory agents[1]

  • Antiviral agents[1]

  • Anticholinesterase agents for potential anti-Alzheimer's applications[1]

Standardized Biological Evaluation

To assess the therapeutic potential of newly synthesized derivatives, standardized in vitro assays are essential. The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[8]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., SGC-7901, A549, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.[13]

Caption: A typical drug discovery workflow for novel chemical entities.

Conclusion and Future Perspectives

The this compound scaffold and its analogs continue to be of significant interest to the scientific community. Their synthetic tractability and demonstrated biological activities, particularly in oncology, underscore their value in the quest for new therapeutic agents. Future research will likely focus on expanding the chemical space around this core through innovative synthetic methodologies, including scaffold hopping and fragment-based design.[14] Furthermore, a deeper understanding of the molecular targets and mechanisms of action, aided by in silico modeling and advanced biological assays, will be crucial for translating these promising scaffolds into clinically successful drugs. The integration of pharmacokinetic profiling early in the discovery process will also be essential to optimize the drug-like properties of these potent derivatives.[15]

References

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  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. - ResearchGate. (n.d.).
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (n.d.).
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.).
  • Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids - ResearchGate. (2025).
  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid: - Acta Scientific. (2021).
  • Preparation of 4-amino-3-hydroxybenzoic acid - PrepChem.com. (n.d.).
  • Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid - YouTube. (2020).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC - PubMed Central. (2021).
  • Synthesis techniques of 4-amino benzoic acid | Article Information - J-Global. (n.d.).
  • This compound, 97% Purity, C9H9NO4, 1 gram - CP Lab Safety. (n.d.).
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  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis - MDPI. (2024).
  • Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem - NIH. (n.d.).
  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.).
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed. (n.d.).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (n.d.).
  • Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - MDPI. (n.d.).
  • Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones - MDPI. (n.d.).
  • Para amino benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose - Pharmacy 180. (n.d.).
  • 4-[(Methoxycarbonyl)oxy]benzoic acid | C9H8O5 | CID 22242268 - PubChem. (n.d.).
  • Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate - NIH. (n.d.).
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC - PubMed Central. (n.d.).
  • Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed. (n.d.).
  • 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem. (n.d.).
  • 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem. (n.d.).
  • Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile | Request PDF - ResearchGate. (2025).

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The Enigmatic Potential of 4-Amino-3-(methoxycarbonyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the scientific landscape surrounding 4-Amino-3-(methoxycarbonyl)benzoic acid, a molecule of interest in medicinal chemistry. While direct and extensive biological data for this specific compound remains nascent, this document serves as a technical primer for researchers, scientists, and drug development professionals. By examining the activities of structurally analogous compounds and providing a framework for its investigation, we aim to illuminate its potential as a valuable scaffold in modern drug discovery.

Core Molecular Profile

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester, presents multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

PropertyValueReference(s)
CAS Number 30063-17-3
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Synonyms 4-Amino-3-carbomethoxybenzoic acidN/A
SMILES COC(=O)c1cc(C(=O)O)ccc1NN/A
InChI Key InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(10)2-3-7(6)8(11)12/h2-4H,10H2,1H3,(H,11,12)N/A

Postulated Biological Activities and Therapeutic Potential

Direct biological studies on this compound are limited in publicly available literature. However, the broader class of aminobenzoic acid derivatives exhibits a wide range of pharmacological activities. This suggests that this compound could serve as a precursor or key intermediate for novel therapeutic agents.

Potential as an Anticancer Agent

Derivatives of structurally similar aminobenzoic acids have demonstrated significant potential as anticancer agents. A notable example is the investigation of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a crucial target in oncology, and its inhibition can halt cancer cell proliferation and induce apoptosis.

The hydrazine-1-carbothioamide derivatives of 4-amino-3-chloro benzoate ester, in particular, have shown promising results, inducing cytotoxicity in various cancer cell lines by targeting EGFR and activating the extrinsic apoptotic pathway through caspases 3 and 8. Given the structural similarities, it is plausible that derivatives of this compound could be synthesized to target EGFR or other kinases involved in cancer signaling.

Antimicrobial and Anti-inflammatory Properties

Some derivatives of aminobenzoic acids have been reported to possess antimicrobial and anti-inflammatory properties. While specific data for this compound is not available, this is a promising avenue for investigation. The general mechanism for the antimicrobial action of benzoic acid derivatives often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Key Research Areas and Experimental Workflows

To elucidate the biological activity of this compound, a systematic approach involving synthesis of derivatives and subsequent biological screening is recommended.

Synthesis of a Focused Compound Library

The presence of the amino and carboxylic acid groups allows for a variety of chemical modifications. A focused library could be generated by:

  • Amide bond formation: Coupling various amines to the carboxylic acid moiety.

  • N-alkylation or N-acylation: Modifying the amino group.

  • Ester hydrolysis followed by amide coupling: Providing an alternative point for diversification.

G cluster_synthesis Synthesis cluster_testing Evaluation cluster_assays Screening Assays main This compound derivatives Focused Compound Library main->derivatives Chemical Modification screening Biological Screening derivatives->screening pathways Pathway Analysis screening->pathways egfr EGFR Kinase Assay screening->egfr mic Antimicrobial MIC Assay screening->mic mtt Cytotoxicity MTT Assay screening->mtt

Caption: A logical workflow for investigating the biological activity of this compound.

Postulated Mechanism of Action: EGFR Inhibition

Based on the activity of related compounds, a primary hypothesis is the inhibition of EGFR. The following diagram illustrates the canonical EGFR signaling pathway, which is a common target for anticancer therapies.

EGFR_Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer ras Ras dimer->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor Potential Inhibitor (4-Amino-3-(methoxycarbonyl)benzoic acid derivative) inhibitor->dimer Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway by a derivative of this compound.

Experimental Protocols

The following are standardized protocols that can be adapted to screen this compound and its derivatives for potential biological activities.

EGFR Tyrosine Kinase Inhibition Assay (In Vitro)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Add kinase buffer, substrate, and the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding the EGFR kinase domain.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Start the kinase reaction by adding ATP.

  • Incubate for the desired reaction time.

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Positive control (standard antibiotic) and negative control (vehicle)

Procedure:

  • Prepare a twofold serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive and negative controls on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Cytotoxicity MTT Assay

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, HepG2, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While direct evidence of its biological activity is currently scarce, the well-documented pharmacological profiles of its structural analogs provide a strong rationale for its investigation. As a versatile chemical scaffold, it is a prime candidate for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. The experimental frameworks provided in this guide offer a clear path for researchers to explore the biological landscape of this intriguing compound and its derivatives, potentially unlocking new avenues for drug discovery.

References

  • YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid.
  • PubChem. 4-Amino-3-hydroxybenzoic acid.
  • Clinivex. 3-Amino-4-(methoxycarbonyl)benzoic Acid.
  • MDPI. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis.
  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • Appchem. 4-[(methoxycarbonyl)amino]benzoic acid.

The Strategic deployment of 4-Amino-3-(methoxycarbonyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the rational design of small molecule therapeutics hinges on the strategic selection of versatile chemical scaffolds. 4-Amino-3-(methoxycarbonyl)benzoic acid, a seemingly unassuming substituted anthranilic acid derivative, has emerged as a cornerstone building block in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and multifaceted applications of this compound in medicinal chemistry. We will delve into its pivotal role in the development of novel therapeutic agents, with a particular focus on its utility as a scaffold for generating potent and selective ligands for various biological targets. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their quest for next-generation medicines.

Introduction: The Unassuming Power of a Substituted Anthranilate

The 4-aminobenzoic acid (PABA) framework is a well-trodden path in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. However, the strategic introduction of substituents onto this privileged scaffold can dramatically alter its physicochemical properties and biological activity, opening up new avenues for drug design. This compound represents a particularly intriguing example of this principle. The presence of the methoxycarbonyl group ortho to the amino functionality and meta to the carboxylic acid introduces specific steric and electronic features that medicinal chemists can exploit to achieve desired potency, selectivity, and pharmacokinetic profiles.

This guide will illuminate the strategic advantages of employing this scaffold, moving beyond a simple cataloging of its applications to provide a deeper understanding of the underlying chemical principles that make it a valuable tool in the drug hunter's arsenal.

Physicochemical Properties and Synthesis

A thorough understanding of a scaffold's fundamental properties is a prerequisite for its effective deployment in a drug discovery program.

Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below. These properties influence its solubility, membrane permeability, and potential for forming intermolecular interactions with biological targets.

PropertyValueSource
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Melting Point 217-220 °C
Appearance Solid
CAS Number 41684-07-5
Synthesis of the Core Scaffold

The accessibility of a chemical scaffold is a critical factor in its widespread adoption. This compound can be synthesized through a multi-step sequence, a representative protocol for a related compound is adapted here to provide a practical guide for its preparation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies for similar substituted benzoic acids and should be optimized for specific laboratory conditions.

  • Step 1: Nitration of 3-Methylbenzoic Acid. To a solution of 3-methylbenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-5 °C) with an ice bath. After the addition is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture onto crushed ice to precipitate the product, 4-nitro-3-methylbenzoic acid. Filter the solid, wash with cold water, and dry.

  • Step 2: Oxidation of the Methyl Group. Dissolve the 4-nitro-3-methylbenzoic acid in a suitable solvent such as aqueous pyridine. Heat the solution to reflux and add potassium permanganate portion-wise. The reaction progress can be monitored by the disappearance of the purple color of the permanganate. After the reaction is complete, cool the mixture and filter off the manganese dioxide. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product, 4-nitroisophthalic acid.

  • Step 3: Selective Esterification. Suspend the 4-nitroisophthalic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux for several hours. This reaction selectively esterifies the carboxylic acid at the 3-position due to steric hindrance at the 1-position. After cooling, the product, 3-(methoxycarbonyl)-4-nitrobenzoic acid, can be isolated by crystallization.

  • Step 4: Reduction of the Nitro Group. Dissolve the 3-(methoxycarbonyl)-4-nitrobenzoic acid in a suitable solvent like ethanol or methanol. Add a catalyst, such as palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Filter off the catalyst and evaporate the solvent to yield the final product, this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The true value of this compound lies in its adaptability as a starting material for the synthesis of a wide range of biologically active molecules. The amino and carboxylic acid functional groups provide convenient handles for further chemical modification, allowing for the exploration of diverse chemical space.

Case Study: Development of 5-HT6 Receptor Antagonists

A significant application of the this compound scaffold is in the development of antagonists for the serotonin 5-HT6 receptor. This G-protein coupled receptor is predominantly expressed in the central nervous system and is a promising target for the treatment of cognitive disorders such as Alzheimer's disease.

The general structure of these antagonists often involves the amidation of the carboxylic acid of the scaffold with a suitable amine-containing fragment, which is crucial for interacting with the receptor.

Workflow for the Synthesis of 5-HT6 Receptor Antagonists:

G A This compound B Amide Coupling (e.g., HATU, EDCI) A->B D 4-Amino-3-(methoxycarbonyl)benzamide Derivative B->D C Amine Fragment (R-NH2) C->B E Biological Evaluation (5-HT6 Binding Assay) D->E

Caption: Synthetic workflow for 5-HT6 receptor antagonists.

Structure-Activity Relationship (SAR) Insights:

  • The 4-Amino Group: This group is likely to act as a hydrogen bond donor, interacting with key residues in the receptor binding pocket. Its position is critical for orienting the molecule correctly.

  • The 3-Methoxycarbonyl Group: This ester group can influence the conformation of the molecule and may engage in specific interactions with the receptor. Hydrolysis of the ester to the corresponding carboxylic acid could also be explored to introduce a charged group, potentially altering the binding mode and pharmacokinetic properties.

  • The Amide Linker: The amide bond provides a rigid and planar unit that can participate in hydrogen bonding.

  • The Amine Fragment (R-NH2): The nature of the R-group is a key determinant of potency and selectivity. This part of the molecule is typically designed to occupy a hydrophobic pocket within the receptor.

Experimental Protocol: 5-HT6 Receptor Binding Assay

This protocol provides a general framework for assessing the affinity of newly synthesized compounds for the 5-HT6 receptor.

  • Membrane Preparation: Obtain cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

  • Assay Buffer: Prepare a binding buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, with a pH of 7.4.

  • Radioligand: Use a suitable radioligand, such as [³H]-LSD, at a concentration near its Kd for the 5-HT6 receptor.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Broader Applications: A Versatile Building Block

The utility of the this compound scaffold extends beyond 5-HT6 receptor antagonists. Its derivatives have been investigated for a range of other biological activities:

  • Antitumor Agents: The related 4-Amino-3-methoxybenzoic acid has been used to prepare (aminophenyl)benzothiazoles with antitumor properties. Furthermore, derivatives of 4-amino-3-chlorobenzoate ester have been synthesized as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.

  • Anti-inflammatory and Antimicrobial Agents: The aminobenzoic acid core is present in molecules with anti-inflammatory and antimicrobial activities. The specific substitution pattern of our scaffold can be used to fine-tune these properties.

Future Directions and Conclusion

This compound is a chemical scaffold with significant, yet not fully exploited, potential in medicinal chemistry. Its strategic substitution pattern offers a unique combination of steric and electronic properties that can be leveraged to design potent and selective ligands for a variety of biological targets. The successful application of this scaffold in the development of 5-HT6 receptor antagonists serves as a compelling proof-of-concept for its utility.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of the structure-activity relationships for a series of compounds derived directly from this scaffold is warranted to fully understand the contribution of each functional group to biological activity.

  • Exploration of New Targets: The versatility of this building block suggests that it could be used to generate libraries of compounds for screening against a wide range of biological targets.

  • Optimization of Pharmacokinetic Properties: Further chemical modifications can be explored to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds derived from this scaffold.

References

  • Chemsrc. (2025). 3-Amino-4-(methoxycarbonyl)benzoic acid | CAS#:60728-41-8.
  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid.
  • PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzoic acid.
  • Ntie-Kang, F., et al. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Mini reviews in medicinal chemistry, 14(4), 369–378.
  • PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase.
  • J-Global. (n.d.). Synthesis techniques of 4-amino benzoic acid.
  • Stenutz. (n.d.). 3-amino-4-(methoxycarbonyl)benzoic acid.
  • Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. Neuropharmacology, 50(7), 895–903.
  • Wessjohann, L. A., et al. (2011). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 21(1), 164–168.
  • Al-Suhaimi, E. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future medicinal chemistry, 16(24), 2647–2662.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
  • Frontiers. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

Discovery and history of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now performing comprehensive Google searches to gather information on the discovery, synthesis, and historical development of 4-Amino-3-(methoxycarbonyl)benzoic acid, including its initial synthesis, key derivatives, and significant applications. Initial results seem promising, but I am still in the early stages of data collection. My focus is on primary sources and patents to ensure accuracy and depth.

Initiating Search Refinement

I am now delving deeper into the initial search results, aiming to pinpoint the earliest documented synthesis of this compound. My analysis focuses on identifying key publications, patents, and the researchers involved in its genesis. I am also investigating the evolution of its synthetic pathways and its role as a precursor in other compounds. The historical development is becoming clearer, and the direction for the guide is starting to take shape.

Formulating Guide Structure

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4-Amino-3-(methoxycarbonyl)benzoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety of 4-Amino-3-(methoxycarbonyl)benzoic acid

Preamble: Navigating Data Gaps for a Niche Research Chemical

Therefore, this guide has been constructed through a process of expert chemical analogy. The safety profile, handling protocols, and emergency procedures outlined herein are synthesized from authoritative data on closely related structural analogues and the parent compound, 4-Aminobenzoic acid. This approach allows us to project a reliable and cautious safety framework, explaining the scientific rationale behind each recommendation. The primary analogues referenced are 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3) and 4-Aminobenzoic acid (PABA, CAS 150-13-0) .

Section 1: Chemical Identity and Structural Overview

This compound is an aromatic organic compound featuring a benzoic acid core substituted with both an amine and a methyl ester group. These functional groups dictate its chemical reactivity, physical properties, and potential biological activity, making it a versatile building block in medicinal chemistry and organic synthesis.[1]

Key Identifiers:

Property Value Source
IUPAC Name This compound -
Molecular Formula C₉H₉NO₄ -
Molecular Weight 195.17 g/mol -
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)N -

Caption: Chemical structure of this compound.

Section 2: Synthesized Hazard Profile and Risk Assessment

Based on the known hazards of its structural analogues, this compound should be handled as a hazardous substance. The primary risks are associated with irritation and potential sensitization upon direct contact or inhalation of its dust.

GHS Hazard Classification (Inferred):

Hazard Class Category Hazard Statement Basis of Analogy
Skin Irritation 2 H315: Causes skin irritation Consistent with 4-Amino-3-methoxybenzoic acid and PABA.[2][3]
Eye Irritation 2A H319: Causes serious eye irritation Consistent with 4-Amino-3-methoxybenzoic acid and PABA.[2][3]
Skin Sensitization 1 H317: May cause an allergic skin reaction A known risk for many aromatic amines, listed for PABA.[4]

| STOT (Single Exp.) | 3 | H335: May cause respiratory irritation | Common for fine organic powders; listed for PABA.[3] |

Expert Rationale: The hazard profile is a composite of the compound's functional groups.

  • Aromatic Amine Moiety: The primary amino group attached to the benzene ring is the structural alert for potential skin sensitization. Aromatic amines can act as haptens, binding with skin proteins to form antigens that elicit an allergic immune response upon repeated exposure.

  • Carboxylic Acid and Solid Form: As a crystalline solid, the compound can easily form airborne dust. These fine particles are mechanical irritants to the respiratory tract and eyes. The acidic nature of the carboxylic acid group can exacerbate this irritation.

G A Hazard Identification (Irritant, Potential Sensitizer) B Exposure Assessment (Inhalation of dust, Skin/Eye contact) A->B potential for C Risk Characterization (High risk without controls) B->C leads to D Risk Mitigation (Implement Controls) C->D requires

Caption: The logical workflow for laboratory risk assessment.

Section 3: Proactive Exposure Control and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory to ensure safe handling.

1. Engineering Controls:

  • Primary Containment: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This is the most crucial step to prevent inhalation of aerosolized dust.

2. Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop a detailed SOP for the handling of this compound, including weighing, dissolution, reaction setup, and cleanup.

  • Access Control: Designate specific areas within the lab for working with sensitizing agents and restrict access to trained personnel only.

3. Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile gloves. Do not use latex. Double-gloving is recommended during extensive handling. Gloves must be inspected before use and disposed of immediately after contamination.

  • Eye Protection: Chemical safety goggles are required. Safety glasses with side shields may be insufficient if there is a significant risk of dust generation.

  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned. Ensure cuffs are tucked into gloves.

G cluster_prep Preparation cluster_work Procedure cluster_cleanup Post-Procedure A Enter Lab B Don Lab Coat & Safety Goggles A->B C Don Nitrile Gloves B->C D Work within Fume Hood C->D E Decontaminate Work Area D->E F Doff Gloves (Dispose as waste) E->F G Doff Lab Coat F->G H Wash Hands Thoroughly G->H

Caption: A standard workflow for safe handling of chemical powders.

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Step-by-Step First Aid Measures:

Exposure Route Protocol Rationale
Inhalation 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. To remove the individual from the source of irritation and provide respiratory support.[5]
Skin Contact 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. 3. If irritation or a rash develops, seek medical attention. To physically remove the compound and reduce contact time, minimizing irritation and absorption.[2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. To dilute and flush out the chemical irritant to prevent serious eye damage.[2]

| Ingestion | 1. Do NOT induce vomiting. 2. Wash out the mouth with water. 3. Seek immediate medical attention. | Inducing vomiting can cause further damage to the esophagus. |

Spill & Fire Response:

  • Minor Spill: For a small spill, carefully sweep up the solid material, avoiding dust creation. Place into a sealed, labeled container for chemical waste disposal. Clean the spill area with a wet cloth and decontaminate with a suitable solvent.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4] Firefighters must wear self-contained breathing apparatus.

  • Hazardous Decomposition Products: Combustion will likely produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Section 5: Best Practices for Storage, Handling, and Disposal

Handling:

  • Avoid formation of dust and aerosols.[2]

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.[3]

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Protect from direct sunlight and moisture.

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.

Disposal:

  • All waste material and contaminated packaging must be disposed of as hazardous chemical waste.

  • Disposal must be conducted by a licensed waste disposal company in accordance with all local, regional, and national regulations.[2]

Section 6: References

  • Appchem. 4-[(methoxycarbonyl)amino]benzoic acid | 30063-17-3. [Link]

  • Krasnobrizhaya, E. N., et al. (2018). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances. [Link]

  • Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. ResearchGate. [Link]

  • Yasmeen, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • Waisser, K., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • LookChem. Benzoic acid, 4-[[[4-(methoxycarbonyl)phenyl]amino]methyl]-, methyl ester. [Link]

  • Wilson, W., & Tislow, R. (1949). Preparation of Para-Aminobenzoic Acid Esters of Monoalkylamino Alcohols. Journal of the American Chemical Society. [Link]

  • Techno PharmChem. 4-AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Link]

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Retrosynthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Retrosynthesis Research

I'm starting with broad Google searches to gather retrosynthesis information for 4-amino-3-(methoxycarbonyl)benzoic acid. My focus is on established routes, starting materials, and key chemical transformations. I'm aiming for a solid foundation before diving deeper.

Exploring Synthetic Routes Now

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Developing Detailed Forward Synthesis

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4-Amino-3-(methoxycarbonyl)benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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Initiating Deeper Investigation

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Defining Investigation Scope

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Gathering Initial Data

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Expanding the Scope

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Focusing on Gaps

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Narrowing Down Literature Search

I've been sifting through the results, and the second round of searches is proving much more fruitful. I've uncovered several helpful review articles on anthranilic acid and its related compounds. They're structurally similar to the target molecule and have provided a solid base of knowledge for understanding it.

Identifying Key Protocols

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Pinpointing Target Molecule Data

I'm now zeroing in on data specific to this compound. While broader literature on anthranilic acid and coupling reagents has been useful, I need concrete experimental procedures and data for this target molecule specifically. I am still trying to find a process to highlight. Crucially, I'm missing quantitative and spectroscopic data. Furthermore, I need mechanistic discussions and examples of pharmacologically active molecules derived from it.

Seeking Complete Data

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Compiling Crucial Information

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Analyzing Found Information

I've made some progress, but crucial gaps persist. Recent finds include spectroscopic data for related compounds and strategies for quinazolinone synthesis, which offer a general framework. I now have a starting point with 4-(methoxycarbonyl)benzoic acid as a precursor. However, a detailed experimental protocol for this compound is still missing, and I lack quantitative data, especially yields and reaction times. I am missing specific data for the molecule itself, along with the actual 1H NMR, 13C NMR, IR, and MS data, as well as concrete bioactive applications and mechanistic insights.

Gathering Spectroscopic Data

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Refining Search Parameters

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Narrowing Search Scope

I've refined my search strategy. The previous results, while helpful, were too general. The focus is now on finding a specific synthesis protocol for using this compound as a starting material. I still lack the detailed experimental procedures, yields, and characterization data necessary for the guide, I'm focusing on full papers or patents. This is the surest route to fulfilling the goal of providing a truly in-depth and technical guide. I'm also planning to search chemical supplier databases using the compound's CAS number.

Methodological & Application

Experimental protocol for using 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Amino-4-(methoxycarbonyl)benzoic Acid

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 3-Amino-4-(methoxycarbonyl)benzoic acid (CAS No. 60728-41-8). This guide details the compound's core physicochemical properties, safety and handling protocols, and its strategic application as a versatile synthetic building block. A detailed, field-proven experimental protocol for a representative amide coupling reaction is provided, including the scientific rationale behind the methodology and guidelines for product characterization.

Introduction: The Strategic Value of a Bifunctional Building Block

3-Amino-4-(methoxycarbonyl)benzoic acid is an aromatic organic compound distinguished by its unique trifunctional substitution pattern. The molecule incorporates a carboxylic acid, an aromatic amine, and a methyl ester, presenting three distinct points for chemical modification. This structural arrangement makes it a highly valuable intermediate in organic synthesis.

The primary utility of this compound lies in its capacity to serve as a rigid scaffold for constructing more complex molecules. The ortho-positioning of the amino and methoxycarbonyl groups, coupled with the para-position of the carboxylic acid, allows for directed and regioselective reactions. This is particularly advantageous in:

  • Pharmaceutical Chemistry: As a precursor in the synthesis of heterocyclic systems and other bioactive molecules, including potential anti-inflammatory and anticonvulsant agents.[1]

  • Material Science: As a monomer or key building block for the development of functional materials such as high-performance polymers and liquid crystals, where its rigid structure can impart desirable physical properties.[1]

This guide is designed to move beyond simple procedural instructions, offering the causal logic behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.

Core Compound Data & Physicochemical Properties

Accurate characterization is the bedrock of reproducible science. The key properties of 3-Amino-4-(methoxycarbonyl)benzoic acid are summarized below.

PropertyValueSource(s)
CAS Number 60728-41-8[1][2][3]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
IUPAC Name 3-amino-4-(methoxycarbonyl)benzoic acid[1]
Appearance Solid (e.g., crystalline powder)[2]
Melting Point 217-220 °C[1]
SMILES COC(=O)C1=C(C=C(C=C1)C(=O)O)N[1]
InChI Key QKOKLMFCKLEFDV-UHFFFAOYSA-N[1][2]

Safety, Handling, and Storage

As a senior scientist, establishing a culture of safety is paramount. All handling of this chemical must be performed in accordance with institutional and regulatory guidelines.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Storage: Store in a cool, dry place in a tightly sealed, light-resistant container to prevent moisture absorption and potential photodegradation.[4] Aromatic amino acids can be sensitive to light and moisture over long-term storage.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While a specific, comprehensive safety data sheet (SDS) for this exact isomer was not found in the provided search results, the hazard profile can be inferred from similar substituted benzoic acids, which are often classified as skin and eye irritants.[5][6] A thorough risk assessment should be conducted before any experimental work.

Core Application: Amide Bond Formation in Drug Discovery

The presence of both a primary amine and a carboxylic acid makes 3-Amino-4-(methoxycarbonyl)benzoic acid an ideal candidate for peptide coupling and amide synthesis protocols. The amine can act as a nucleophile, while the carboxylic acid can be activated for reaction. This dual reactivity is fundamental in building the amide backbones common in many pharmaceutical agents.

Scientific Rationale

The following protocol details the coupling of the amine group of 3-Amino-4-(methoxycarbonyl)benzoic acid with a generic carboxylic acid (R-COOH). The carboxylic acid on our title compound is intentionally left unreacted to demonstrate selective functionalization, a key strategy in multi-step synthesis.

  • Why Use a Coupling Agent? Direct reaction of an amine and a carboxylic acid requires high temperatures and is often inefficient. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) activate the carboxylic acid (R-COOH), converting its hydroxyl group into a better leaving group. This facilitates nucleophilic attack by the amine under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Why Use a Base? A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), is included to neutralize the acidic byproducts formed during the reaction. This prevents the protonation of the primary amine, ensuring it remains nucleophilic and available for reaction.

The overall workflow is a self-validating system: successful coupling will result in a product with a distinct molecular weight and unique spectroscopic signature, which can be readily verified.

G cluster_materials Starting Materials & Reagents cluster_process Reaction & Workup cluster_output Output A 3-Amino-4-(methoxycarbonyl)benzoic acid R1 Dissolve & Cool to 0°C A->R1 B Carboxylic Acid (R-COOH) B->R1 C EDC / HOBt (Coupling Agents) R2 Activate R-COOH with EDC/HOBt C->R2 D DIPEA (Base) R3 Add Amine & DIPEA D->R3 E DMF (Solvent) E->R1 R1->R2 R2->R3 R4 Stir at RT (12-18h) R3->R4 W1 Aqueous Workup (e.g., H2O/EtOAc) R4->W1 W2 Purify (Column Chromatography) W1->W2 P Final Product: Amide Adduct W2->P An Characterization (NMR, MS, IR) P->An

Caption: Workflow for Amide Coupling Reaction

Experimental Protocol: Selective N-Acylation

This protocol describes the coupling of 3-Amino-4-(methoxycarbonyl)benzoic acid with a generic carboxylic acid.

Materials:

  • 3-Amino-4-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Carboxylic acid of interest (R-COOH) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (R-COOH, 1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Activation: Stir the solution at room temperature for 30 minutes to allow for the formation of the activated HOBt ester.

  • Addition of Amine: In a separate flask, dissolve 3-Amino-4-(methoxycarbonyl)benzoic acid (1.0 eq) and DIPEA (2.5 eq) in a minimal amount of anhydrous DMF.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water. Separate the layers.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes unreacted starting materials, coupling agents, and the DMF solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

G cluster_reactants Reactants cluster_products Products Amine 3-Amino-4-(methoxycarbonyl)benzoic acid Reagents EDC, HOBt DIPEA, DMF Amine->Reagents Acid R-COOH Acid->Reagents Product Amide Product Byproducts EDC-Urea + HOBt Reagents->Product Reagents->Byproducts

Caption: Logical Diagram of Amide Coupling

Product Characterization: A Predictive Approach

Validation of the final product's structure is non-negotiable. While actual spectra depend on the specific "R" group used, the key spectroscopic features confirming successful amide bond formation can be predicted.

TechniqueExpected Observations for the Product
¹H NMR * Disappearance of the broad -NH₂ singlet from the starting material.
  • Appearance of a new amide N-H signal (often a broad singlet or triplet, depending on coupling) in the downfield region (typically 7-9 ppm).

  • Characteristic signals corresponding to the protons of the newly introduced "R" group.

  • Persistence of the methyl ester singlet (-OCH₃) around 3.8-4.0 ppm and the carboxylic acid proton (-COOH) as a very broad singlet (>10 ppm).

  • Shifts in the aromatic proton signals due to the change in the electronic environment. | | IR Spectroscopy | * Appearance of a strong amide C=O stretch (Amide I band) around 1640-1680 cm⁻¹.

  • Appearance of an N-H bend (Amide II band) around 1510-1550 cm⁻¹.

  • Persistence of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the ester C=O stretch (~1720 cm⁻¹).

  • A new N-H stretch from the amide bond will appear around 3200-3400 cm⁻¹. | | Mass Spectrometry | * The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the final amide product. This provides the most direct confirmation of a successful reaction. |

Conclusion

3-Amino-4-(methoxycarbonyl)benzoic acid is a potent and versatile building block for synthetic chemistry. Its trifunctional nature, when approached with a strategic understanding of selective reactivity, opens pathways to a wide array of complex molecules relevant to both pharmaceutical and materials science. The protocols and rationales presented herein provide a robust foundation for researchers to confidently and successfully incorporate this valuable intermediate into their synthetic programs.

References

  • 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem. (n.d.). National Center for Biotechnology Information.

Sources

Application Notes & Protocols: Leveraging 4-Amino-3-(methoxycarbonyl)benzoic Acid as a Traceless Safety-Catch Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Safety-Catch Strategy for Peptide Amide Synthesis

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of a linker is paramount, dictating the conditions for peptide cleavage and the nature of the C-terminus.[1] "Safety-catch" linkers offer a sophisticated layer of control, remaining stable throughout the iterative steps of peptide chain elongation and then being "activated" by a specific chemical transformation to permit cleavage under conditions they previously resisted.[1][2] This strategy enhances the orthogonality of the synthesis, allowing for the preparation of complex peptides and protected fragments.[3]

This document outlines the application of 4-Amino-3-(methoxycarbonyl)benzoic acid as a novel, base-activated safety-catch linker for the synthesis of C-terminal peptide amides. The core of this strategy lies in the methyl ester of the linker, which is stable to the standard conditions of Fmoc-SPPS (piperidine for Fmoc deprotection and mild acids for potential side-chain deprotection). Post-synthesis, a simple saponification step converts the passivating methyl ester into a carboxylic acid. This transformation alters the electronic character of the linker, rendering the peptide-linker amide bond labile to standard acidolytic cleavage with trifluoroacetic acid (TFA). This approach provides a robust and flexible method for generating peptide amides with high purity.

The Workflow: From Resin Functionalization to Cleavage

The successful implementation of this linker follows a multi-stage process, beginning with the functionalization of the resin and culminating in the release of the desired peptide amide. The overall workflow is designed to be compatible with standard automated or manual Fmoc-SPPS protocols.[4]

SPPS_Workflow cluster_prep Linker & Resin Preparation cluster_synthesis Peptide Elongation (Fmoc-SPPS) cluster_cleavage Activation & Cleavage Linker_Fmoc Fmoc Protection of Linker Resin_Loading Loading onto Aminomethyl Resin Linker_Fmoc->Resin_Loading DIC, HOBt Fmoc_Deprotection Fmoc Deprotection Resin_Loading->Fmoc_Deprotection AA_Coupling Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Piperidine Wash_Steps Wash AA_Coupling->Wash_Steps Wash_Steps->Fmoc_Deprotection Repeat n cycles Activation Linker Activation (Saponification) Wash_Steps->Activation Final_Cleavage TFA Cleavage Activation->Final_Cleavage LiOH or NaOH Peptide_Product Purified Peptide Amide Final_Cleavage->Peptide_Product TFA Cocktail SPPS_Cycle Start Resin-Linker-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Resin-Linker-Peptide-NH-Fmoc Wash2->End End->Deprotection Repeat for next AA

Sources

Polymerization techniques involving 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving into Google searches, aiming to uncover polymerization techniques related to 4-Amino-3-(methoxycarbonyl)benzoic acid. I'm focusing on well-established methods, critical reaction parameters, and the properties of the resulting polymers. This is my initial data gathering phase.

Analyzing Polymerization Methods

I'm now analyzing search results, zeroing in on prevalent and productive polymerization approaches, with a specific focus on polycondensation. I'm taking notes on typical co-monomers, catalysts, and reaction conditions. I'm also actively seeking details on applications, particularly in drug development. I plan to organize all application notes and protocols logically, starting with the monomer's chemistry and importance in polymer science.

Defining Synthesis Protocols

I'm now structuring my approach. I'm moving beyond just identifying techniques to crafting detailed, step-by-step protocols for each. I'm focusing on the chemical principles behind each method and the reasoning for experimental choices. I'll create tables to summarize key quantitative data, like monomer ratios and resulting polymer properties. I'm also planning to create Graphviz diagrams for clarity.

Initiating Research Protocol

I've begun the literature search and gathered preliminary information, though a precise protocol for polymerizing this compound remains elusive. Synthesis and polymerization are the primary themes emerging from the initial results.

Considering Polymerization Routes

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Devising Synthesis Strategies

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Drafting the Protocol Guide

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Developing Polymer Synthesis Protocols

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Developing Polymerization Methods

Drafting Detailed Application Notes

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Outlining Protocol Details

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Using 4-Amino-3-(methoxycarbonyl)benzoic acid as a linker in drug conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Amino-3-(methoxycarbonyl)benzoic Acid: A Versatile Building Block for Self-Immolative Linkers in Drug Conjugate Development

Audience: Researchers, scientists, and drug development professionals.

Abstract: The linker component of a drug conjugate is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and the mechanism of payload release.[1] While standard linkers have seen broad application, the demand for novel linker technologies with tailored release kinetics and improved stability continues to grow. This document provides a detailed guide on the application of this compound as a versatile scaffold for constructing advanced, self-immolative linkers. We will explore its underlying chemical principles, provide detailed protocols for its integration into an antibody-drug conjugate (ADC), and outline essential characterization techniques to validate the final conjugate.

The Central Role of Linkers in Drug Conjugate Design

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[2][3] The linker connecting these two components must be stable enough to prevent premature drug release in systemic circulation, yet labile enough to efficiently release the payload at the target site.[4]

Linkers are broadly categorized as non-cleavable or cleavable.[5][6]

  • Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, resulting in a drug-linker-amino acid catabolite.[5] This enhances stability but can sometimes limit the "bystander effect," where the released drug kills adjacent tumor cells.[7]

  • Cleavable linkers are designed to break in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or the presence of specific enzymes.[1][] This allows for the release of an unmodified or near-native payload.

A key component of many advanced cleavable linkers is the self-immolative spacer . This is a chemical moiety that, upon an initial cleavage event, undergoes a spontaneous intramolecular cascade reaction to release the payload.[9] The most common example is the p-aminobenzyl carbamate (PABC) spacer, which is often used with enzyme-cleavable dipeptides like Valine-Citrulline (Val-Cit).[7] this compound represents an adaptable alternative to traditional PABC, offering unique synthetic handles for further modification.

This compound: Properties and Proposed Mechanism

This molecule serves as an excellent foundation for a self-immolative spacer due to the electronic relationship between its amine and carboxylic acid functionalities.

Physicochemical Properties
PropertyValueSource
Chemical Name This compound-
CAS Number 30063-17-3 (for regioisomer)-
Molecular Formula C9H9NO4[10]
Molecular Weight 195.17 g/mol [10]
Key Functional Groups Primary Amine, Carboxylic Acid, Ester-

Note: The specific regioisomer 3-amino-4-(methoxycarbonyl)benzoic acid (CAS 100140-69-4) is shown for mechanistic illustration, though the principles apply to related isomers.

Proposed Self-Immolative Mechanism

The proposed mechanism leverages the core structure of the linker in a manner analogous to the well-established PABC system. In this design, the linker is positioned between an enzyme-cleavable moiety (e.g., a Val-Cit dipeptide) and the cytotoxic payload.

  • ADC Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized into endosomes and then lysosomes.

  • Enzymatic Cleavage: Within the lysosome, proteases such as Cathepsin B, which are overexpressed in many tumor cells, recognize and cleave the Val-Cit dipeptide.[1] This cleavage exposes the free aniline amine of the linker.

  • Self-Immolation Cascade: The newly freed amine initiates a spontaneous 1,6-elimination reaction. The lone pair of electrons on the nitrogen pushes into the aromatic ring, leading to the expulsion of the payload (attached via a carbamate linkage) and the formation of an intermediate that subsequently releases carbon dioxide. The methoxycarbonyl group can influence the rate of this elimination or provide a secondary site for modification.

G cluster_ADC ADC in Lysosome ADC Antibody-Val-Cit-NH-Linker-O-Payload CathepsinB Cathepsin B (Protease) ADC->CathepsinB 1. Enzymatic Attack Cleavage Dipeptide Cleavage CathepsinB->Cleavage FreeLinker H2N-Linker-O-Payload Cleavage->FreeLinker 2. Exposes Amine Elimination Spontaneous 1,6-Elimination FreeLinker->Elimination 3. Initiates Cascade Payload Free Payload (Active Drug) Elimination->Payload 4. Drug Release Byproducts Linker Remnant + CO2 Elimination->Byproducts

Caption: Proposed mechanism of payload release using a self-immolative linker.

Synthesis and Conjugation Protocol

This section provides a representative protocol for synthesizing a drug-linker construct and conjugating it to a monoclonal antibody (mAb). The example uses the cytotoxic agent monomethyl auristatin E (MMAE) and a trastuzumab (anti-HER2) antibody.

G A 1. Activate Linker (e.g., NHS Ester) B 2. Couple Activated Linker to Val-Cit-PABC-MMAE A->B Amide Bond Formation D 4. Conjugate Drug-Linker to mAb Thiois B->D Thioether Bond Formation C 3. Reduce mAb (TCEP) C->D Generate Free Thiols E 5. Purify ADC (e.g., SEC) D->E Remove Unconjugated Species F 6. Characterize ADC (HIC, MS, UV-Vis) E->F Confirm DAR & Purity

Caption: General experimental workflow for ADC synthesis and characterization.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercial VendorLinker Scaffold
Maleimide-PEG4-NHS EsterCommercial VendorHeterobifunctional crosslinker
Val-Cit-PABC-MMAECommercial VendorCleavable peptide and payload
Trastuzumab (or other mAb)In-house/VendorTargeting Antibody
TCEP (tris(2-carboxyethyl)phosphine)Commercial VendorMild reducing agent for disulfide bonds
Anhydrous Dimethylformamide (DMF)Commercial VendorOrganic solvent
Phosphate Buffered Saline (PBS), pH 7.4Commercial VendorReaction and storage buffer
Size Exclusion Chromatography (SEC) ColumnCommercial VendorPurification of ADC
Hydrophobic Interaction Chromatography (HIC) ColumnCommercial VendorDAR analysis
Protocol 1: Synthesis of Activated Drug-Linker

Scientist's Note: This protocol first creates an activated maleimide-functionalized linker, which is then coupled to the amine of the payload construct. This modular approach allows for flexibility in linker and payload choice.

  • Activation of Linker:

    • Dissolve 1.2 equivalents of this compound in anhydrous DMF.

    • Add 1.0 equivalent of Maleimide-PEG4-NHS Ester.

    • Add 2.5 equivalents of a non-nucleophilic base like Diisopropylethylamine (DIPEA) to catalyze the reaction.

    • Stir the reaction under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours. Monitor progress by LC-MS. The goal is to form an amide bond between the amine of our linker and the NHS ester.

  • Coupling to Payload:

    • In a separate vial, dissolve 1.0 equivalent of Val-Cit-PABC-MMAE in anhydrous DMF.

    • Once the activation reaction is complete, add the payload solution to the activated linker solution.

    • Add 1.5 equivalents of a coupling agent like HATU and 3.0 equivalents of DIPEA. This reaction will form an amide bond between the carboxylic acid of our linker and the free amine on the Val-Cit moiety.

    • Stir overnight at room temperature.

  • Purification:

    • Purify the final drug-linker construct using reverse-phase HPLC to obtain the desired product with high purity.

    • Confirm the mass of the final product via ESI-MS.

Protocol 2: Conjugation to Antibody

Scientist's Note: Cysteine conjugation is a common site-specific method that targets the interchain disulfide bonds of the antibody.[11] Partial reduction is key to maintaining the antibody's structure while providing reactive thiol handles.[12] The drug-to-antibody ratio (DAR) can be controlled by modulating the molar excess of the drug-linker construct.

  • Antibody Preparation:

    • Prepare the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0).

  • Partial Reduction:

    • Add a 2.5-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 90 minutes to reduce the interchain disulfide bonds. This typically generates 4-8 reactive thiol groups per antibody.

  • Conjugation Reaction:

    • Dissolve the purified drug-linker construct from Protocol 3.2 in a co-solvent like DMSO.

    • Add a 5-fold molar excess of the drug-linker construct to the reduced antibody solution. The maleimide group on the linker will react specifically with the free thiols on the antibody to form a stable thioether bond.

    • Incubate at room temperature for 1 hour.

  • Quenching and Purification:

    • Quench the reaction by adding a 3-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC using a pre-packed SEC column (e.g., Sephadex G-25) to remove excess drug-linker and quenching agent.[] The final ADC should be exchanged into a formulation buffer like PBS.

ADC Characterization and Quality Control

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[12][] A multi-faceted analytical approach is required.[15]

Analytical TechniquePrimary ApplicationInformation Provided
UV/Vis Spectroscopy Determination of average DARAverage number of drug molecules per antibody.[12]
Hydrophobic Interaction Chromatography (HIC) Determination of DAR distributionQuantifies the proportion of mAb with 0, 2, 4, 6, or 8 drugs attached.[12][16]
Mass Spectrometry (MS) Detailed structural characterizationPrecise molecular weight, DAR distribution, and confirmation of conjugation sites.[17]
Size Exclusion Chromatography (SEC) Analysis of aggregation and purityDetects high molecular weight species (aggregates) and fragments.
In Vitro Cleavage Assay Functional validation of the cleavable linkerConfirms payload release in the presence of the target enzyme (e.g., Cathepsin B).[17]
Protocol 3: DAR Determination by HIC-HPLC

Scientist's Note: HIC separates proteins based on their surface hydrophobicity. Since the cytotoxic payload is typically hydrophobic, ADC species with a higher DAR will be more hydrophobic and thus have a longer retention time on the HIC column. This allows for the separation and quantification of the different drug-loaded species.[12]

  • Instrumentation: An HPLC system equipped with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Procedure:

    • Inject 10-20 µg of the purified ADC onto the column.

    • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the absorbance at 280 nm.

  • Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

Conclusion

This compound is a promising and versatile building block for the development of next-generation drug conjugates. Its structure is well-suited for creating self-immolative linkers that offer controlled payload release, a critical feature for maximizing therapeutic efficacy while minimizing off-target toxicity.[1] The protocols and analytical methods described herein provide a robust framework for researchers to synthesize, purify, and characterize novel ADCs using this linker technology, paving the way for the development of more effective and safer targeted therapies.

References

  • Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 4(3), 161-179. [Link]
  • Aftimos, P., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 14(3), 235. [Link]
  • Beck, A., et al. (2012).
  • Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods, 16, 3139-3146. [Link]
  • Hermanson, G. T. (2013). Small-Molecule-Protein Conjugation Procedures.
  • Axup, J. Y., et al. (2012). Methods for site-specific drug conjugation to antibodies. mAbs, 4(3), 328-333. [Link]
  • DC Chemicals.
  • Lu, J., et al. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins.
  • Tsuchikama, K., & An, Z. (2018). Site-selective modification strategies in antibody–drug conjugates. Chemical Society Reviews, 47, 8545-8561. [Link]
  • NJ Bio, Inc. Linkers for ADCs. [Link]
  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. [Link]
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  • Stenutz. 3-amino-4-(methoxycarbonyl)benzoic acid. [Link]
  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106. [Link]
  • Chau, C. H., et al. (2023). Advancements in antibody-drug conjugates as cancer therapeutics. Journal of Biomedical Science, 30(1), 21. [Link]
  • Lu, D., et al. (2022). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Pharmaceutics, 14(3), 643. [Link]

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Amide bond formation with 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I've started by focusing on targeted Google searches to find information on amide bond formation with 4-Amino-3-(methoxycarbonyl)benzoic acid. I'm concentrating on the usual coupling agents and reaction conditions.

Analyzing Information Gathering

I'm now analyzing the Google search results, looking for key protocols and mechanistic insights. I'm paying close attention to the specific challenges of this substrate. I plan to introduce its importance in the app note, followed by amide bond formation principles, and step-by-step protocols. I will cite the sources I find.

Developing a Plan

I've formulated a comprehensive plan. I'll start with focused Google searches to gather data on amide bond formation with this specific acid, covering reagents, conditions, and potential issues. I'll then structure the note, introducing the acid's significance, followed by amide bond formation principles, and detailed protocols, with citations. I'll include data tables, reaction mechanism diagrams, and a complete references section. Finally, I will make sure everything is perfect before passing it on!

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 4-Amino-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-3-(methoxycarbonyl)benzoic Acid in Heterocyclic Synthesis

This compound is a trifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester ortho to the amine, presents a unique and versatile platform for the construction of a wide array of complex heterocyclic systems. The strategic placement of these functional groups allows for regioselective reactions, enabling the synthesis of diverse scaffolds such as quinazolinones, benzimidazoles, and benzoxazinones. These heterocyclic cores are prevalent in numerous FDA-approved drugs and biologically active compounds, highlighting their importance in drug discovery.[1][2][3] Furthermore, this molecule can serve as a monomer for the synthesis of advanced poly(amide-imide)s, materials known for their exceptional thermal and mechanical properties.[4][5]

This document provides a comprehensive guide with detailed protocols for leveraging this compound as a key starting material. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices to ensure both scientific integrity and practical success.

Synthesis of Substituted Quinazolin-4-ones: A Privileged Scaffold in Medicinal Chemistry

Quinazolinones are a major class of nitrogen-containing heterocyclic compounds.[2] The quinazolin-4-one core is a ubiquitous structural fragment found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][6][7] The stability of the quinazolinone nucleus has made it a prime target for medicinal chemists to develop novel therapeutic agents.[1] The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a classic and straightforward method for their synthesis.[8][9]

Synthetic Strategy & Rationale

The synthesis of quinazolin-4-ones from this compound leverages the reactivity of the anthranilic acid moiety. The key transformation involves the condensation of the amino group and the adjacent carboxylic acid with a suitable one-carbon source, typically an amide or a derivative, to form the pyrimidinone ring. The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration.

G

Caption: Workflow for Quinazolinone Synthesis.

Protocol 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate

This protocol describes the direct cyclocondensation of this compound with formamide.

Materials:

  • This compound (1.0 eq)

  • Formamide (excess, ~10-20 eq)

  • Round-bottom flask equipped with a reflux condenser and a heating mantle/oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 5.0 g, 25.6 mmol) and formamide (e.g., 25 mL, 625 mmol).

  • Heating: Heat the reaction mixture with stirring in an oil bath maintained at 140-150 °C. The solid starting material will dissolve as the reaction progresses.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Isolation: Pour the cooled mixture into ice-cold water (100 mL) with stirring. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid cake thoroughly with cold water to remove residual formamide, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF/water to afford the pure product as a white or off-white solid.

Causality Behind Steps:

  • Excess Formamide: Formamide serves as both a reactant (the source of the C2-H unit of the quinazolinone ring) and the solvent. Using it in large excess drives the reaction to completion according to Le Châtelier's principle.

  • High Temperature: The condensation and subsequent cyclodehydration steps require significant thermal energy to overcome the activation barriers.

  • Aqueous Work-up: The product is sparingly soluble in water, while formamide is highly soluble. Pouring the reaction mixture into water facilitates the precipitation of the product and the removal of the excess reagent.

  • Recrystallization: This is a standard purification technique to remove any unreacted starting materials or side products, yielding a high-purity final compound.

CompoundMolecular FormulaYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)
Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylateC₁₀H₈N₂O₃75-85>3003.95 (s, 3H, -OCH₃), 8.15 (s, 1H, H-2), 8.30 (d, 1H, H-5), 8.45 (s, 1H, H-8), 12.4 (br s, 1H, -NH)

Synthesis of Benzimidazole Derivatives: A Cornerstone of Bioactive Heterocycles

Benzimidazole is a privileged heterocyclic motif that constitutes the core structure of numerous pharmaceuticals.[10][11] Benzimidazole derivatives exhibit a vast range of biological activities, including antiulcer, antiviral, anticancer, and anthelmintic properties.[12][13] The classical synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, often under acidic conditions (Phillips condensation).

Synthetic Strategy & Rationale

Direct synthesis from this compound is not straightforward as it is not an o-phenylenediamine. However, it can be readily converted into a suitable precursor. A viable strategy involves the condensation with an o-phenylenediamine, where the carboxylic acid group of our starting material reacts to form the benzimidazole ring.

G

Caption: Reaction scheme for Benzimidazole Synthesis.

Protocol 2: Synthesis of Methyl 4-(1H-benzo[d]imidazol-2-yl)-2-aminobenzoate

This protocol details the condensation of this compound with o-phenylenediamine.

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • 4N Hydrochloric Acid (HCl) or Polyphosphoric acid (PPA)

  • Round-bottom flask with reflux condenser

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (e.g., 3.90 g, 20 mmol), o-phenylenediamine (2.16 g, 20 mmol), and 4N HCl (40 mL).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C) with constant stirring for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice (100 g).

  • Neutralization: Neutralize the acidic solution by the careful, portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold water.

  • Purification: Purify the product by recrystallization from an ethanol/water mixture.

Causality Behind Steps:

  • Acid Catalyst: The acidic medium (HCl or PPA) is crucial. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine.

  • Reflux Conditions: The condensation and cyclization-dehydration steps require elevated temperatures to proceed at a reasonable rate.

  • Neutralization: The product is typically isolated as a free base. Neutralizing the reaction mixture deprotonates the benzimidazole nitrogen and any protonated amine, causing the neutral organic molecule to precipitate from the aqueous solution.

CompoundMolecular FormulaYield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)
Methyl 4-(1H-benzo[d]imidazol-2-yl)-2-aminobenzoateC₁₅H₁₃N₃O₂65-75230-2323.88 (s, 3H, -OCH₃), 6.80 (br s, 2H, -NH₂), 7.20-7.70 (m, 6H, Ar-H), 12.8 (br s, 1H, imidazole -NH)

Synthesis of 4H-3,1-Benzoxazin-4-ones: Versatile Intermediates

4H-3,1-Benzoxazin-4-ones are important heterocyclic compounds that serve as valuable intermediates for the synthesis of other biologically active molecules, most notably quinazolinones.[14] They are typically synthesized by the cyclodehydration of N-acyl anthranilic acids.[15]

Synthetic Strategy & Rationale

This synthesis is a two-step process starting from this compound. The first step is the acylation of the amino group (e.g., using acetic anhydride to form an N-acetyl derivative). The second step is an intramolecular cyclodehydration, where the newly formed amide nitrogen attacks the carboxylic acid, eliminating water to form the six-membered oxazinone ring.

Protocol 3: Two-Step Synthesis of Methyl 2-methyl-4-oxo-4H-3,1-benzoxazine-7-carboxylate

Step A: N-Acetylation

  • Setup: Dissolve this compound (5.0 g, 25.6 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.

  • Acylation: Add acetic anhydride (3.0 mL, 30.7 mmol, 1.2 eq) dropwise to the solution.

  • Reaction: Heat the mixture at reflux for 1 hour.

  • Isolation: Cool the reaction mixture and pour it into ice water. The N-acetylated product will precipitate. Filter, wash with water, and dry. This intermediate, 4-(acetylamino)-3-(methoxycarbonyl)benzoic acid, can be used directly in the next step.

Step B: Cyclodehydration

  • Setup: Suspend the dried N-acetyl intermediate from Step A (e.g., 5.0 g, 21.1 mmol) in excess acetic anhydride (25 mL).

  • Cyclization: Heat the suspension to reflux for 2-3 hours. The solid will dissolve as the benzoxazinone forms.

  • Isolation: Cool the reaction mixture in an ice bath. The product will crystallize out.

  • Purification: Collect the crystals by filtration, wash with cold diethyl ether to remove residual acetic anhydride, and dry under vacuum.

Causality Behind Steps:

  • Acetic Anhydride (Acylation): A highly reactive and common acetylating agent. The reaction with the primary amine is rapid.

  • Acetic Anhydride (Cyclodehydration): In the second step, acetic anhydride acts as both the solvent and a powerful dehydrating agent, facilitating the intramolecular cyclization to form the oxazinone ring.[16]

CompoundMolecular FormulaOverall Yield (%)M.P. (°C)Key IR Bands (cm⁻¹)
Methyl 2-methyl-4-oxo-4H-3,1-benzoxazine-7-carboxylateC₁₂H₁₁NO₄80-90155-1571770 (C=O, lactone), 1725 (C=O, ester), 1685 (C=N)

Application in Polymer Chemistry: Synthesis of Poly(amide-imide)s

Poly(amide-imide)s (PAIs) are high-performance thermoplastic polymers that combine the excellent mechanical properties of polyamides with the outstanding thermal stability of polyimides.[5][17] They are used in demanding applications requiring high temperature resistance and chemical inertness. This compound can be converted into a diacid-imide monomer, which can then be polymerized with various diamines.

Synthetic Strategy & Rationale

The strategy involves two main stages: (1) Synthesis of a diacid-imide monomer, and (2) Polycondensation of the monomer with an aromatic diamine. The monomer is created by reacting our starting material with trimellitic anhydride, which forms an imide ring while leaving two carboxylic acid groups available for polymerization. The subsequent polymerization is a polycondensation reaction that forms amide linkages, typically using a phosphorylation agent like triphenyl phosphite (a modified Yamazaki method).[18]

G

Caption: Workflow for Poly(amide-imide) Synthesis.

Protocol 4: Synthesis of a Novel Poly(amide-imide)

Step A: Synthesis of Diacid-Imide Monomer

  • React this compound with an equimolar amount of trimellitic anhydride in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature to form the amic acid intermediate.

  • Heat the solution to 160-180 °C for 3-5 hours to effect thermal imidization (cyclodehydration).

  • Cool the reaction, precipitate the monomer by pouring into water, filter, and dry. The ester group is hydrolyzed during this process, resulting in a diacid-imide monomer.

Step B: Polycondensation

  • Setup: In a flask under a nitrogen atmosphere, dissolve the diacid-imide monomer (1.0 eq) and an aromatic diamine (e.g., 4,4'-oxydianiline, 1.0 eq) in N-methyl-2-pyrrolidone (NMP) containing calcium chloride (CaCl₂) and pyridine.

  • Polymerization: Cool the solution to 0 °C and add triphenyl phosphite (TPP) dropwise. After addition, allow the mixture to warm to room temperature and then heat to 100-110 °C for 3-4 hours. The solution will become highly viscous.

  • Isolation: Precipitate the polymer by pouring the viscous solution into a large volume of methanol in a blender.

  • Purification: Collect the fibrous polymer by filtration, wash extensively with hot methanol and water, and dry in a vacuum oven at 80 °C.

Causality Behind Steps:

  • Thermal Imidization: This is a standard method for forming the robust imide ring from the amic acid precursor.

  • NMP/CaCl₂/Pyridine System: NMP is an excellent solvent for high-molecular-weight polymers. CaCl₂ helps to keep the growing polymer chains in solution by breaking up intermolecular hydrogen bonds. Pyridine acts as a base to activate the phosphorylation reaction.

  • Triphenyl Phosphite (TPP): TPP is a condensation agent. It reacts with the carboxylic acid groups to form a highly reactive phosphonium salt intermediate, which is then readily attacked by the amine to form the amide bond under mild conditions.

Polymer PropertyTypical Value Range
Inherent Viscosity (dL/g)0.35 - 0.60
Glass Transition Temp. (Tg, °C)280 - 380
10% Weight Loss Temp. (TGA, °C)> 500
Film Forming AbilityExcellent, forms tough, flexible films

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. The strategic arrangement of its three functional groups provides access to a diverse range of important heterocyclic scaffolds, including medicinally relevant quinazolinones and benzimidazoles, as well as useful synthetic intermediates like benzoxazinones. Furthermore, its utility extends to materials science, where it can be employed as a monomer to construct high-performance poly(amide-imide)s. The protocols outlined in this guide demonstrate the practical application of this starting material, providing a solid foundation for researchers in drug discovery and polymer chemistry to develop novel molecules and materials.

References

  • Vertex AI Search. (2025). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
  • Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry.
  • PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development.
  • Omics Online. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • PharmaTutor. (2013). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW.
  • Semantic Scholar. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview.
  • PubMed. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification.
  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal & Organic Chemistry.
  • Ayushdhara. (2024). Study on quinazolinone derivative and their pharmacological actions.
  • Semantic Scholar. (2017). Biological Applications of Quinazolinone Analogues: A Review.
  • RSC Publishing. (n.d.). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.
  • Avicenna Journal of Pharmaceutical Research. (n.d.). Synthesis of New Poly(Amide-Imide)S Derivatives Based on Amino Acid Compounds.
  • ResearchGate. (n.d.). Scheme 1 – Synthesis of poly(amide-imide)s IV.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • ResearchGate. (n.d.). Synthesis of poly(amide-imide)s.
  • ResearchGate. (n.d.). General synthesis of benzimidazoles 1-35.
  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.
  • Organic Chemistry Portal. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine.
  • National Institutes of Health. (n.d.). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction.
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  • MDPI. (n.d.). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control.
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Application Notes & Protocols: Leveraging 4-Amino-3-(methoxycarbonyl)benzoic Acid in the Strategic Synthesis of Quinazoline-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of EGFR and the Quinazoline Scaffold

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a well-established driver in the pathogenesis of various human cancers, particularly non-small-cell lung cancer (NSCLC).[2][3] This has rendered EGFR an attractive and validated target for anticancer drug development.[1][3]

Among the most successful classes of EGFR tyrosine kinase inhibitors (TKIs) are molecules built upon the quinazoline core.[4][5][6] This heterocyclic scaffold has proven to be an exceptional platform for designing potent and selective inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the EGFR ATP-binding site, mimicking the adenine portion of ATP.[4][7] First-generation inhibitors like Gefitinib and Erlotinib, and second-generation inhibitors such as Lapatinib, all feature the 4-anilinoquinazoline framework as their pharmacophoric backbone.[5][6][8]

The strategic synthesis of these complex molecules hinges on the availability of versatile and appropriately substituted starting materials. 4-Amino-3-(methoxycarbonyl)benzoic acid, a substituted anthranilic acid, represents a valuable and functionalized building block for the construction of the core quinazoline ring system, offering a direct route to introduce functionality at what will become the 8-position of the final heterocyclic scaffold. This guide provides a detailed exploration of its application, including synthetic workflows and detailed experimental protocols.

The EGFR Signaling Pathway and Quinazoline Inhibition

The EGFR signaling cascade is initiated by ligand binding, which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers downstream pathways like RAS/MAPK and PI3K/AKT, ultimately promoting cell proliferation and survival. Quinazoline-based TKIs competitively bind to the ATP pocket of the kinase domain, preventing this autophosphorylation and blocking all subsequent downstream signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP EGFR->ATP Binds Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates ADP ADP ATP->ADP Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Quinazoline->Downstream Blocks Proliferation Cell Proliferation & Survival Downstream->Proliferation EGF EGF Ligand EGF->EGFR Binding & Dimerization

Figure 1: Simplified schematic of EGFR inhibition by a quinazoline-based drug.

Synthetic Strategy: From Substituted Anthranilic Acid to the Quinazoline Core

The cornerstone of this synthetic approach is the cyclization of an anthranilic acid derivative to form the quinazolinone ring. This compound is an ideal starting material as its amino and carboxylic acid groups are perfectly positioned for this transformation. The methoxycarbonyl group at the adjacent position provides a synthetic handle for further modification or can be retained to influence the electronic properties and solubility of the final compound.

The most common and robust method for this cyclization is heating the anthranilic acid with a formamide equivalent, such as formamide itself or formamidine acetate. This reaction, a variation of the Niementowski quinazoline synthesis, directly yields the corresponding quinazolin-4(3H)-one.

Start This compound Intermediate1 Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate Start->Intermediate1 Cyclization (Formamidine Acetate) Intermediate2 Methyl 4-chloroquinazoline-8-carboxylate Intermediate1->Intermediate2 Chlorination (POCl₃ or SOCl₂) Final Final EGFR Inhibitor (e.g., Erlotinib Analogue) Intermediate2->Final SNAr Reaction (Substituted Aniline)

Figure 2: High-level workflow for synthesizing an EGFR inhibitor from this compound.

Detailed Application Protocols

Protocol 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

This protocol details the foundational cyclization step to create the quinazolinone core. The causality for choosing formamidine acetate is its effectiveness in providing the necessary one-carbon unit for ring closure under relatively mild conditions, leading to high yields of the desired product.

Materials:

  • This compound (1 equiv.)

  • Formamidine acetate (3 equiv.)

  • 2-Methoxyethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (e.g., 1.95 g, 10 mmol) and formamidine acetate (e.g., 3.12 g, 30 mmol).

  • Add 2-methoxyethanol (e.g., 20 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 125 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove residual solvent and impurities.

  • Dry the solid product under vacuum to yield methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate as a white to off-white powder.

Self-Validation/Characterization:

  • Expected Yield: 80-90%

  • Melting Point: Characterize to confirm purity.

  • ¹H NMR & ¹³C NMR: Confirm the structure, expecting signals corresponding to the quinazolinone core and the methoxycarbonyl group.

  • Mass Spectrometry (MS): Confirm the molecular weight (C₁₀H₈N₂O₃, MW: 204.18 g/mol ).

Protocol 2: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor Analogue

This protocol describes the conversion of the quinazolinone intermediate into a final, potent inhibitor. The two-step process involves chlorination followed by a nucleophilic aromatic substitution (SNAr). The choice of phosphorus oxychloride (POCl₃) is standard for converting the 4-oxo group to a highly reactive 4-chloro group, which is an excellent leaving group for the subsequent SNAr reaction with a substituted aniline.[9]

Materials:

  • Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (1 equiv.)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (5-10 equiv.)

  • Toluene or Dichloromethane (solvent)

  • 3-Ethynylaniline (for an Erlotinib analogue) (1.1 equiv.)

  • Isopropanol (solvent)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Standard glassware for inert atmosphere reactions and workup

Procedure:

Step A: Chlorination

  • Suspend methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate (e.g., 2.04 g, 10 mmol) in toluene (20 mL) in a flask equipped with a reflux condenser and a drying tube.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Carefully add phosphorus oxychloride (POCl₃) (e.g., 5 mL, ~54 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 110 °C) for 3-4 hours, at which point the solution should become clear.

  • Cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Co-evaporate with toluene (2 x 10 mL) to ensure complete removal of POCl₃. The resulting crude solid, methyl 4-chloroquinazoline-8-carboxylate, is often used directly in the next step without further purification.

Step B: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the crude methyl 4-chloroquinazoline-8-carboxylate in isopropanol (30 mL).

  • Add 3-ethynylaniline (e.g., 1.29 g, 11 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) for 2-4 hours. Monitor by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold isopropanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.

Self-Validation/Characterization:

  • Expected Yield: 60-80% over two steps.

  • ¹H NMR & ¹³C NMR: Confirm the addition of the anilino moiety and the retention of the quinazoline and methoxycarbonyl groups.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the final compound (e.g., for the 3-ethynylaniline adduct: C₁₈H₁₃N₃O₂, MW: 303.32 g/mol ).[9]

Structure-Activity Relationship (SAR) and Data Insights

The utility of this compound lies in the predictable placement of the methoxycarbonyl group at the C8 position of the quinazoline ring. This position is not directly involved in hinge binding but can influence the overall properties of the inhibitor.

  • Solubility: The ester group can enhance solubility compared to an unsubstituted analogue.

  • Steric/Electronic Effects: The C8 position is in proximity to the C4-anilino side chain. The substituent can influence the preferred conformation of the aniline ring, potentially fine-tuning the fit within the ATP-binding pocket.

  • Further Derivatization: The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a point for further derivatization to explore additional interactions or attach other functionalities.

Starting Material Key Intermediate Final Product Type Rationale for Starting Material Relevant Inhibitors
This compoundMethyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate8-carboxy-substituted 4-anilinoquinazolineIntroduces a functional handle at C8 for modulating solubility and exploring new interactions.Novel/Research Compounds
Substituted Anthranilic Acids6,7-disubstituted quinazolin-4-one6,7-disubstituted 4-anilinoquinazolineThe 6,7-substituents fill a hydrophobic pocket, enhancing potency and selectivity.[4]Erlotinib, Gefitinib[4][10]
6-Iodoquinazolin-4-one4-Chloro-6-iodoquinazoline6-substituted 4-anilinoquinazolineThe iodo group at C6 allows for late-stage diversification via cross-coupling reactions (e.g., Suzuki coupling).[11][12]Lapatinib[12][13]

Conclusion

This compound is a highly valuable, functionalized precursor for the synthesis of quinazoline-based EGFR inhibitors. It provides a direct and efficient entry point to the core quinazolinone scaffold, which is central to this class of anticancer agents. The protocols outlined herein demonstrate a robust and reproducible pathway from this starting material to a final, drug-like molecule. The strategic placement of the methoxycarbonyl group at the C8 position offers medicinal chemists a valuable tool for modulating the physicochemical properties and exploring structure-activity relationships in the ongoing development of next-generation EGFR inhibitors.

References

  • Brieflands. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • Ismail, M. et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • OUCI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • National Institutes of Health (NIH). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells.
  • National Center for Biotechnology Information (NCBI). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.
  • PubMed. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present).
  • ResearchGate. Structure–activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR | Request PDF.
  • Taylor & Francis Online. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers.
  • PubMed Central. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • National Institutes of Health (NIH). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Royal Society of Chemistry. An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb).
  • National Institutes of Health (NIH). Modified Synthesis of Erlotinib Hydrochloride.
  • ResearchGate. Synthesis of new EGFR inhibitors strategy.
  • Computational Elucidation of Novel Synthetic Scheme for Erlotinib.
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE.
  • Google Patents. Synthetic method of lapatinib - CN103159747A.
  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • National Institutes of Health (NIH). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole.
  • Journal Port Science Research. Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025.
  • National Center for Biotechnology Information (NCBI). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
  • Journal of China Pharmaceutical University. Practical synthesis of lapatinib.
  • Design and synthesis of allosteric fourth-generation EGFR tyrosine kinase triple mutant selective inhibitors for the treatment of non-small cell lung cancer.
  • National Institutes of Health (NIH). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors.
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One.
  • PubMed. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate.
  • A New Synthesis of Gefitinib.
  • Globe Thesis. Synthesis Of The Anti-Cancer Agent Gefitinib.
  • Luna. 4-Amino-3-Hydroxybenzoic Acid.
  • Nanjing Winsome Chemical Limited. 4-Amino-3-Methoxybenzoate.

Sources

Analytical methods for quantifying 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Planning Comprehensive Technical Guide

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Step-by-step guide for 4-Amino-3-(methoxycarbonyl)benzoic acid functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Refining Search Strategies

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Application of 4-Amino-3-(methoxycarbonyl)benzoic acid in material science

Author: BenchChem Technical Support Team. Date: January 2026

Starting Comprehensive Search

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Broadening Research Scope

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Initiating a Detailed Plan

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4-Amino-3-(methoxycarbonyl)benzoic acid as a monomer in polymer chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Starting: Research Phase

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Initiating Polymer Search

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Outlining: Application Note

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Targeting Key Monomer Data

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Uncovering New Data

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Identifying Key Gaps

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Pinpointing Critical Shortfalls

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Analyzing Search Results

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Constructing a Protocol

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Synthesizing a Representative Protocol

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Application Notes and Protocols for Cross-Coupling Reactions with 4-Amino-3-(methoxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic cores is a cornerstone of innovation. Among these, the 4-amino-3-(methoxycarbonyl)benzoic acid scaffold has emerged as a molecule of significant interest. Its unique trifunctional nature—a nucleophilic amine, an ester, and a carboxylic acid—presents both a synthetic challenge and a remarkable opportunity for diversification. This document provides an in-depth guide to leveraging palladium-catalyzed cross-coupling reactions for the derivatization of this versatile building block, offering researchers a roadmap to unlock its full potential in the synthesis of novel compounds with promising biological activities and material properties.

The this compound framework is a key structural motif in a variety of pharmacologically active molecules.[1] Its derivatives have been investigated for their antimicrobial, cytotoxic, and anti-inflammatory properties.[2][3] The ability to selectively introduce new carbon-carbon and carbon-nitrogen bonds at specific positions on the aromatic ring through cross-coupling reactions is paramount to exploring the structure-activity relationships of these compounds.

This guide will delve into the practical application of several key cross-coupling methodologies, including the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig reactions. For each, we will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the rationale behind the choice of catalysts, ligands, and reaction conditions tailored for the this compound system.

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][4][5] For derivatives of this compound, this reaction is instrumental in the synthesis of biaryl compounds, a common feature in many pharmaceutical agents.[6]

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of catalyst, ligand, and base is critical for the successful coupling of the often electron-rich and potentially coordinating aminobenzoic acid derivatives.[1][9] Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[10][11]

Suzuki_Miyaura_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)n-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)n-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid

This protocol describes a general procedure for the coupling of a hypothetical but representative brominated derivative with an arylboronic acid.

Materials:

  • 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add 4-amino-5-bromo-3-(methoxycarbonyl)benzoic acid, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[12]

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio. The solvent volume should be sufficient to dissolve the reactants.

  • Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich biarylphosphine ligand that is effective for coupling sterically hindered and electron-rich substrates.[10]

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and is generally compatible with ester functionalities.[12]

  • Solvent: A mixture of dioxane and water is often used to dissolve both the organic and inorganic reaction components.[13]

Parameter Recommendation Rationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost. Higher loadings may be needed for challenging substrates.
Ligand to Palladium Ratio 2:1 to 4:1Ensures complete coordination to the palladium center and prevents catalyst decomposition.
Temperature 80-110 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-24 hoursDependent on the reactivity of the coupling partners.

Constructing Alkenyl Derivatives: The Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[14][15] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable intermediates in organic synthesis.

Mechanistic Insights

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the catalyst.[16] The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Aryl Halide, Alkene, Base, and Pd Catalyst/Ligand Solvent Add Degassed Solvent Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Chromatography Extraction->Purification Product Characterize Final Product (NMR, MS) Purification->Product

Caption: Standard experimental workflow for the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of 4-Amino-5-iodo-3-(methoxycarbonyl)benzoic acid with an Alkene

Materials:

  • 4-Amino-5-iodo-3-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Alkene (e.g., methyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a sealable reaction tube, combine 4-amino-5-iodo-3-(methoxycarbonyl)benzoic acid, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMF, followed by triethylamine and the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Rationale for Experimental Choices:

  • Aryl Halide: Iodo derivatives are generally more reactive than bromo derivatives in the Heck reaction.[7]

  • Ligand: Tri(o-tolyl)phosphine is a classic ligand for the Heck reaction that can stabilize the palladium catalyst.

  • Base: Triethylamine acts as a base to neutralize the hydrogen halide generated during the reaction.[14]

  • Solvent: DMF is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the reaction.

Introducing Alkynyl Functionality: The Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules and are found in various natural products and pharmaceuticals.[19]

Mechanistic Overview

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[18] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. A base is required to deprotonate the terminal alkyne. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[17][20]

Experimental Protocol: Sonogashira Coupling of 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid with a Terminal Alkyne

Materials:

  • 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add 4-amino-5-bromo-3-(methoxycarbonyl)benzoic acid, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is the standard for the Sonogashira reaction.[21]

  • Base and Solvent: Triethylamine serves as both the base and, in some cases, the solvent. THF is a common co-solvent.

  • Reaction Conditions: The reaction is often run under mild conditions, which is advantageous for substrates with multiple functional groups.[18]

Forging C-N Bonds: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[22][23] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in medicinal chemistry.[24]

Mechanistic Principles

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[25] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[10][11] The base plays a critical role in deprotonating the amine nucleophile.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid with a Secondary Amine

Materials:

  • 4-Amino-5-bromo-3-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Secondary amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add the 4-amino-5-bromo-3-(methoxycarbonyl)benzoic acid and the secondary amine.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress. Upon completion, cool to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by flash chromatography.

Rationale for Experimental Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source, and XPhos is a highly effective ligand for a wide range of Buchwald-Hartwig aminations.[26]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is frequently used in this reaction. Care must be taken as it can potentially hydrolyze the ester group under harsh conditions.

  • Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions.

Conclusion and Future Directions

The cross-coupling reactions outlined in this guide provide a powerful and versatile toolkit for the derivatization of this compound. By carefully selecting the appropriate reaction conditions, researchers can selectively introduce a wide variety of substituents, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and materials science applications. The protocols provided herein serve as a starting point for optimization, and further exploration of novel catalysts and ligands may lead to even more efficient and sustainable synthetic routes. The continued application of these powerful synthetic methods to this privileged scaffold promises to yield new and exciting discoveries in the years to come.

References

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  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination.
  • Dong, J., et al. (2016). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Organic Letters, 18(15), 3646-3649.
  • Le, C., et al. (2019). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.
  • Le, C., et al. (2019). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]
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  • Ruijter, E., & Orru, R. V. A. (2013). The Buchwald–Hartwig Amination After 25 Years.
  • Bacsa, I., et al. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 7, 1306-1311.
  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry, 292, 129-169.
  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
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  • de Vries, J. G. (2006). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Jutand, A. (2007). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. European Journal of Organic Chemistry, 2007(15), 2425-2435.
  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C–H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(13), 2792-2795.
  • MacNeil, S. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 29184-29188.
  • Wikipedia. (2023, December 29). Heck reaction.
  • Wang, C., et al. (2015). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 5(87), 71165-71168.
  • Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 221-232.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carretero, J. C., & Arrayás, R. G. (2005). Intramolecular Mizoroki-Heck reaction in the synthesis of heterocycles: strategies for the generation of tertiary and quaternary stereocenters. Chemical Society Reviews, 34(10), 825-837.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. Massachusetts Institute of Technology.
  • MacNeil, S. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 29184-29188.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Rojas Lab. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • ResearchGate. (n.d.). The role of anilines in cross-coupling reactions.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Wikipedia. (2023, December 16). Sonogashira coupling.
  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
  • Royal Society of Chemistry. (n.d.). www.rsc.org/advances.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Li, H., et al. (2017). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction.
  • SynArchive. (n.d.). Mizoroki-Heck Reaction.
  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • LibreTexts. (2023, June 30). Heck Reaction.
  • Sibilia, S. A., et al. (2015). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Advances, 5(53), 42903-42909.
  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • de Melo, J. S., et al. (2012). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Molecules, 17(7), 8464-8478.
  • Pharmacy 180. (n.d.). Para amino benzoic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
  • National Center for Biotechnology Information. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.

Sources

Protecting group strategies for 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Research

I am starting my investigation with extensive Google searches to find protection strategies for 4-amino-3-(methoxycarbonyl)benzoic acid. My main focus is on the protection of both the amino and carboxylic acid functional groups.

Expanding the Search

I am now expanding my search queries to include more specific terms like orthogonal protection and selective protection techniques relevant to the acid. I am also working on devising a clear structure for the application note. It will begin with an introduction to the acid's significance, along with a discussion of the necessity of protection strategies in its chemical modifications.

Developing Detailed Protocols

I'm now deep into designing detailed experimental protocols for protection and deprotection. I'm focusing on explaining the chemical principles behind each step, choosing specific reagents and conditions, and summarizing key data in tables, like reaction conditions and yields. I'm also preparing to create high-quality visualizations using Graphviz to illustrate structures and workflows.

Analyzing Protection Strategies

I am now conducting comprehensive Google searches for protection strategies, focusing on protecting both amino and carboxylic acid groups using several key phrases. I'm also devising a clear structure for the application note; it'll start with an introduction to the acid's importance and discuss why protection is needed for chemical modifications, followed by sections detailing the protecting group strategies for each functional group. My plan includes an orthogonal protection strategy.

I have started designing detailed experimental protocols and will focus on explaining the chemical principles behind each step, choosing specific reagents and conditions, and summarizing key data in tables. I am also preparing to create high-quality visualizations using Graphviz to illustrate structures and workflows.

Defining The Approach

My plan starts with extensive research to refine my focus on this acid's unique protecting needs, particularly for both the amino and carboxylic acid groups. I'll devise a structure for a valuable application note, including an introduction to the acid and why protection is key, and sections for amino and carboxylic acid protection. Orthogonal strategies are also planned. I'll create detailed experimental protocols, explaining each step and summarizing key data. High-quality visualizations using Graphviz are also in progress. I will then ensure to include high-quality references.

Focusing On Structure

I have a draft of the structure for the application note and it includes: an introduction to the acid and why protection is needed, individual sections detailing protection strategies for each functional group (amino and carboxylic acid), and a section on orthogonal protection. I'm also preparing for the detailed protocols and visualizations. I will provide supporting references.

I'm now starting with detailed Google searches. I'm focusing on finding protection strategies, including those that offer orthogonal protection. I'm also creating an application note, which I'm structuring to have an introduction to the acid and its importance. I will show how protection of each functional group (amino and carboxylic acid) can be achieved, and include strategies on how to achieve orthogonal protection. I'll provide detailed experimental protocols, key data, and visualizations with Graphviz.

Refining The Protocols

I'm now deeply immersed in the nuances of experimental protocols. I am expanding the data tables to include more specific reagent details and safety considerations. I'm focusing on providing more explicit explanations of the chemical principles behind each step, emphasizing the "why" as well as the "how." The Graphviz visualizations will cover reaction schemes and decision workflows. I'm also ensuring that all references are thoroughly verifiable.

I am developing detailed experimental protocols for protection and deprotection reactions, clarifying each step's underlying chemical principles and rationale for choosing specific reagents. My updated data tables incorporate key data like reaction conditions, yields, and reagent compatibility. Also, I will enhance visualizations with Graphviz.

Defining the Scope

I am now thoroughly researching protection strategies for this compound, with a focus on comprehensive strategies for both functional groups and the creation of detailed experimental protocols. My attention is now on developing clear visualizations with Graphviz, and the structure of the application note is well underway, including the importance of references. I'm also ensuring a professional and user-friendly final output.

I am deep diving into the literature to find reliable protecting group strategies and am developing a comprehensive application note. I am currently designing detailed experimental protocols and developing associated chemical visualizations. I am working on the structure of the application note which will focus on protecting group strategies for each functional group. My primary focus remains on developing a detailed guide on protecting group strategies for this compound.

Refining the Research

I'm deep into searches for protective strategies, focusing on literature for protocols and yields to refine experimental procedures. The application note's structure is solidified, with the introduction, sections on each protecting group, and orthogonal protection. I'm focusing on causality within the steps to support a detailed guide. I am also planning the Graphviz diagrams.

Defining Protocol Nuances

I am now adding more detail to my protocols, expanding explanations of the chemical principles behind each protection and deprotection step. The tables now include specific reagent details, safety data, and conditions. My attention is also on the Graphviz visualizations. I am ensuring that all references are thoroughly verifiable and included.

I am developing detailed experimental protocols for protection and deprotection reactions, clarifying each step's underlying chemical principles and rationale for choosing specific reagents. My updated data tables incorporate key data like reaction conditions, yields, and reagent compatibility. Also, I will enhance visualizations with Graphviz.

Application Note & Protocol: Leveraging 4-Amino-3-(methoxycarbonyl)benzoic Acid for the Design and Synthesis of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of a Bifunctional Ligand

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and notably, drug delivery. The rational design of MOFs hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. The organic linker, in particular, dictates the framework's topology, pore environment, and functional properties. 4-Amino-3-(methoxycarbonyl)benzoic acid is a particularly compelling, yet underutilized, organic linker for the synthesis of advanced MOFs. Its strategic value lies in its inherent bifunctionality: the carboxylate group provides the primary coordination site with metal centers to build the framework, while the amino and methoxycarbonyl groups offer latent reactivity for post-synthetic modification (PSM). This dual-purpose design allows for the initial construction of a robust, crystalline framework, which can then be chemically tailored to introduce specific functionalities, such as drug-binding sites or catalytic centers. This application note provides a comprehensive guide to the synthesis and characterization of MOFs using this versatile ligand, with a focus on protocols relevant to researchers in materials science and drug development.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for designing successful synthetic strategies.

PropertyValueSignificance in MOF Synthesis
Molecular Formula C9H9NO4Provides the basic building block composition.
Molecular Weight 195.17 g/mol Essential for accurate stoichiometric calculations.
pKa ~4-5 (estimated for carboxyl group)Influences the deprotonation state during synthesis, which is critical for coordination to the metal center. The pH of the reaction mixture must be carefully controlled to ensure linker deprotonation.
Solubility Sparingly soluble in water, soluble in organic solvents like DMF, DMSO.Dictates the choice of solvent system for the solvothermal synthesis, ensuring all reactants are in solution for crystal growth.
Functional Groups Carboxylic acid, Amino group, Methoxycarbonyl groupThe carboxylate group is the primary binding site for metal ions. The amino and methoxycarbonyl groups are available for post-synthetic modification, allowing for the introduction of new functionalities.

Synthetic Strategy: A Step-by-Step Protocol for MOF Synthesis

The following protocol details a general method for the solvothermal synthesis of a MOF using this compound and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O).

I. Reagents and Materials
  • This compound

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent: N,N-Dimethylformamide (DMF) or Diethylformamide (DEF)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Vacuum oven

II. Detailed Synthesis Protocol
  • Reactant Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound (19.5 mg) in 10 mL of DMF.

  • Metal Salt Addition: To the solution from Step 1, add 0.1 mmol of the chosen metal salt (e.g., 29.7 mg of Zn(NO₃)₂·6H₂O).

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete dissolution and a homogenous solution. The final solution should be clear.

  • Reaction Assembly: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.

  • Cooling: After the reaction is complete, cool the autoclave to room temperature naturally.

  • Product Isolation: Collect the crystalline product by centrifugation at 8000 rpm for 5 minutes.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent every 8 hours.

  • Activation: Decant the solvent and dry the product under vacuum at 80 °C for 12 hours. This step is crucial to remove all guest molecules from the pores, making the MOF ready for characterization and application.

III. Rationale Behind Key Experimental Choices
  • Solvothermal Synthesis: The use of high temperatures and pressures in a sealed system allows for the crystallization of thermodynamically stable MOF structures that may not form at ambient conditions.

  • Choice of Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • Washing and Activation: These steps are critical for obtaining a high-purity, porous material. Incomplete removal of guest molecules can block the pores and significantly reduce the surface area and performance of the MOF.

Visualizing the Synthesis Workflow

MOF_Synthesis_Workflow cluster_reaction Solvothermal Reaction cluster_workup Product Work-up Ligand Dissolve Ligand in DMF Metal Add Metal Salt Mix Homogenize (Sonication) Metal->Mix React Heat in Autoclave (120°C, 72h) Mix->React Isolate Isolate Crystals (Centrifugation) React->Isolate Wash Wash with DMF Isolate->Wash Exchange Solvent Exchange (Ethanol) Wash->Exchange Activate Activate (Vacuum Oven) Exchange->Activate

Caption: Workflow for the solvothermal synthesis of a MOF.

Characterization of the Resulting MOF

A comprehensive characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A diffraction pattern matching a simulated pattern from single-crystal X-ray diffraction data, with sharp peaks indicating high crystallinity.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional structure of the MOF, including bond lengths, bond angles, and pore geometry.Provides the definitive crystal structure, confirming the coordination environment of the metal ions and the connectivity of the linkers.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes.A TGA curve showing a plateau up to a certain temperature, followed by a sharp weight loss corresponding to the decomposition of the organic linker.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.An N₂ adsorption-desorption isotherm, from which the BET surface area can be calculated. This is a crucial parameter for applications in gas storage and drug delivery.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the functional groups of the organic linker within the MOF structure.An FTIR spectrum showing characteristic peaks for the carboxylate, amino, and methoxycarbonyl groups.

Post-Synthetic Modification (PSM): A Gateway to Enhanced Functionality

The true potential of MOFs derived from this compound is realized through post-synthetic modification. The amino group serves as a versatile handle for a variety of chemical transformations.

Example Protocol: Amide Coupling on the MOF

This protocol describes the covalent attachment of a model drug or functional molecule containing a carboxylic acid group to the amino groups of the MOF.

  • MOF Activation: Activate the synthesized MOF as described in the synthesis protocol to ensure the pores are accessible.

  • Coupling Agent Activation: In a separate vial, dissolve the molecule to be attached (e.g., ibuprofen, 0.2 mmol) and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 0.2 mmol) and N-Hydroxysuccinimide (NHS, 0.2 mmol) in 5 mL of anhydrous DMF. Stir for 30 minutes at room temperature to activate the carboxylic acid group.

  • PSM Reaction: Add the activated MOF (100 mg) to the solution from Step 2. Stir the suspension at room temperature for 48 hours.

  • Washing: Isolate the modified MOF by centrifugation and wash thoroughly with DMF (3 x 10 mL) and then with a volatile solvent like ethanol (3 x 10 mL) to remove unreacted reagents and byproducts.

  • Drying: Dry the functionalized MOF under vacuum at 60 °C for 12 hours.

Visualizing the Post-Synthetic Modification Pathway

PSM_Pathway cluster_initial Initial MOF cluster_activation Carboxylic Acid Activation cluster_final Functionalized MOF Initial_MOF MOF with Pendant -NH2 Groups Final_MOF MOF with Covalently Attached Drug Initial_MOF->Final_MOF Amide Coupling Drug Drug-COOH Activated_Drug Activated Drug (NHS-ester) Drug->Activated_Drug Activation EDC_NHS EDC/NHS EDC_NHS->Activated_Drug Activated_Drug->Final_MOF

Caption: Post-synthetic modification via amide coupling.

Conclusion and Future Outlook

This compound represents a powerful building block for the creation of highly functional and adaptable MOFs. The protocols outlined in this application note provide a robust starting point for researchers to explore the synthesis and post-synthetic modification of these materials. The ability to introduce a wide range of functionalities via the pendant amino group opens up exciting possibilities for the development of next-generation MOFs for targeted drug delivery, selective sensing, and advanced catalysis. Future work in this area will likely focus on the exploration of different metal nodes to create novel framework topologies and the development of more complex multi-step post-synthetic modification strategies to create multifunctional materials.

References

  • Metal-Organic Frameworks: A New Class of Porous M
  • Post-Synthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews. [Link]
  • Solvothermal Synthesis of Metal-Organic Frameworks. Accounts of Chemical Research. [Link]
  • Characterization of Porous Materials: From Angstroms to Millimeters. Chemical Society Reviews. [Link]

Use of 4-Amino-3-(methoxycarbonyl)benzoic acid in dye synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

I'm starting a deep dive. My initial focus is a comprehensive Google search to unearth information. I'm prioritizing the properties, reactivity, and applications of 4-Amino-3-(methoxycarbonyl)benzoic acid specifically in dye synthesis. The goal is to obtain detailed experimental protocols.

Deepening the Search Parameters

I'm now zeroing in on specific dye classes like azo and heterocyclic dyes derived from this compound. I'm prioritizing documented synthetic procedures and spectroscopic data. I'm also looking for insights into how those groups affect the dye's color, solubility, and other characteristics.

Developing Application Structure

I'm now structuring my application note. I will introduce the compound and delve into its role in various dye types, using Graphviz diagrams to show reaction mechanisms. Tables will summarize reaction conditions and properties.

Focusing Application Notes

I'm currently focused on the application note's specifics. I'm prioritizing outlining a detailed protocol for using "this compound" in dye synthesis. The goal is to provide a comprehensive, expert-level document, which includes all the relevant information for the dye synthesis.

Developing Note Structure

I've been further refining the structure of the application note. I am ensuring that it is tailored for professionals. The initial search results, while not directly on the target compound, have provided valuable insights into diazotization and coupling reactions, which are vital for azo dye synthesis. I'm focusing now on integrating these general methods with the specific characteristics of "this compound."

Analyzing Group Effects

I'm now analyzing the electronic effects of the methoxycarbonyl group on the reactivity of "this compound." I need to adapt existing diazotization and coupling protocols to account for this electron-withdrawing group, which will influence reaction rates and dye properties. I'll focus on providing clear, adaptable instructions.

Structuring for the Synthesis

I'm now focusing on synthesizing the research into a coherent document. I am refining the outline to incorporate the adaptation of existing diazotization protocols for "this compound." I will discuss the electron-withdrawing effects of the methoxycarbonyl group and their influence on the dye properties, including color and solubility.

Outlining Detailed Structure

I am now focusing on structuring the application note with specific detail. I'm building a robust document with comprehensive sections on synthesis principles, detailed protocols for both diazotization and coupling, and analysis of the dye's characteristics. I'll include Graphviz diagrams for clarity and tables for key data. My aim is to deliver a practical and informative guide.

Developing Synthesis Steps

I'm now focusing on a plan for synthesis, incorporating detailed protocols for diazotization and azo coupling. I'll thoroughly address potential impacts of the methoxycarbonyl and carboxylic acid groups on dye properties. This includes crafting clear, visual explanations with diagrams, and presenting key data in organized tables for an impactful and scientifically sound document.

Troubleshooting & Optimization

Improving the yield of 4-Amino-3-(methoxycarbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now kicking off a deep dive into the synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid. My initial focus is on uncovering standard starting materials, grasping the reaction mechanisms involved, pinpointing typical yields, and identifying the key factors that influence the overall process. The aim is a solid foundation.

Analyzing Potential Issues

I'm now expanding my research to common problems and challenges in synthesizing this compound. I'm actively seeking troubleshooting guides, forum discussions, and research articles for solutions. I'm focusing on scientifically sound explanations and validated protocols, including peer-reviewed journals and patents. Simultaneously, I'll start designing Graphviz diagrams to visualize the reaction pathway and potential side reactions.

Initiating Detailed Search

I'm now deep diving into Google, focusing on specific search terms to gather data on the synthesis of this compound. I'm prioritizing established troubleshooting guides, forum discussions, and articles for problem-solving insights. I will also examine peer-reviewed journals and patents. Simultaneously, I'll conceptualize Graphviz diagrams. Then I will begin creating Q&A format technical support documents to address specific issues, and compile quantitative data tables.

Drafting the Guide Structure

I'm currently structuring a technical support guide in Q&A format for improving the yield of this compound synthesis. My focus is on creating a self-sufficient resource for researchers. I'm prioritizing scientific accuracy and autonomy in the content organization.

Analyzing Synthesis Routes

I've moved on to deconstructing the synthesis, now. My goal is to pinpoint potential yield-loss culprits. I'm focusing on likely starting materials and reactions. I'm examining routes like amino-methylbenzoic acid esterification, and nitro-methylbenzoic acid esterification/reduction. I'm also looking into amination of halogenated precursors, to guide the Q&A content.

Refining Content Scope

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Developing the Guide's Core

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Outlining FAQ Topics

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Planning Guide Structure

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Defining Route and Format

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Prioritizing Guide's Structure

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Revising Syntheses and Q&A

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Refining Synthetic Strategies

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Technical Support Center: Purification of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-3-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your purification workflows and ensure the highest quality of your final product.

Understanding the Molecule: Key Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester, presents unique purification challenges due to its amphoteric nature and potential for hydrolysis.

PropertyValueReference(s)
CAS Number 41684-07-5
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance Typically a solid, may be off-white to pale yellow
Solubility Slightly soluble in solvents like DMSO and Methanol.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization Challenges

Recrystallization is a powerful technique for purifying solid compounds, but it is not without its pitfalls.

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the compound being highly impure or the solvent being inappropriate.

  • Causality: The melting point of the impure compound is lower than the boiling point of the recrystallization solvent. When the solution cools, it becomes supersaturated, but instead of crystallizing, the compound separates as a supercooled liquid.

  • Troubleshooting Steps:

    • Re-heat the solution: Add more solvent until the oil redissolves completely.

    • Slow Cooling: Allow the solution to cool very slowly to encourage crystal nucleation. You can insulate the flask to slow down the cooling process.

    • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature and completely at its boiling point. For aminobenzoic acid derivatives, polar solvents are often a good starting point. Consider solvent systems like ethanol/water or ethyl acetate/hexanes.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to initiate crystallization.

Q2: The yield of my recrystallized product is very low. What are the common causes and how can I improve it?

A2: A low yield during recrystallization is a frequent issue that can often be rectified by optimizing the procedure.

  • Causality & Troubleshooting:

    • Using too much solvent: This is the most common reason for low recovery, as a significant portion of the product remains dissolved in the mother liquor.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.

    • Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product will crystallize on the filter paper.

      • Solution: Use a heated funnel and pre-heat all glassware with hot solvent. Perform the filtration as quickly as possible.

    • Incomplete crystallization: Insufficient cooling will result in a lower yield.

      • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

    • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.

      • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the solution with activated charcoal.

  • Protocol:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly and add a small amount of activated charcoal (typically 1-2% of the solute's weight).

    • Gently boil the solution for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Proceed with the cooling and crystallization steps as usual.

  • Important Note: Using an excessive amount of charcoal can lead to a reduction in the yield of your desired product as it can also adsorb the product itself.

Potential for Hydrolysis

Q4: I suspect the methoxycarbonyl group in my compound is hydrolyzing to a carboxylic acid during purification. How can I prevent this?

A4: The ester group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions, and at elevated temperatures. This would result in the formation of 4-aminobenzene-1,2-dicarboxylic acid.

  • Causality: The presence of strong acids or bases, or even prolonged heating in neutral water, can catalyze the cleavage of the ester bond.

  • Preventative Measures:

    • pH Control: Maintain a neutral pH during aqueous extractions and recrystallizations. If an acid or base wash is necessary, perform it quickly and at a low temperature.

    • Temperature Management: Avoid prolonged heating. Use the minimum time and temperature required for dissolution during recrystallization.

    • Solvent Choice: Whenever possible, use non-aqueous solvents for purification.

    • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of the more polar dicarboxylic acid byproduct.

Chromatographic Purification

Q5: I'm struggling to get good separation of my compound using column chromatography. What are some key considerations?

A5: Column chromatography can be an effective purification method, but requires careful optimization of the stationary and mobile phases.

  • Key Considerations:

    • Stationary Phase: Silica gel is a common choice. Due to the acidic nature of the carboxylic acid and the basicity of the amine, interactions with the silica can lead to tailing. Using a silica gel treated with a small amount of a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) in the eluent can improve peak shape.

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or toluene) to a more polar solvent (e.g., ethyl acetate or acetone) is often effective. The polarity will need to be carefully tuned to achieve separation from closely related impurities.

    • Analysis: HPLC methods are invaluable for analyzing the purity of fractions. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers of aminobenzoic acids.

Experimental Workflows

Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B 1 C Hot Gravity Filtration B->C 2 D Slow Cooling to RT C->D 3 E Ice Bath D->E 4 F Vacuum Filtration E->F 5 G Wash with Cold Solvent F->G 6 H Dry Crystals G->H 7 I Pure Product H->I 8 Low_Yield_Troubleshooting Start Low Recrystallization Yield Q1 Was the minimum amount of hot solvent used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Did product crystallize during hot filtration? A1_Yes->Q2 Sol1 Evaporate excess solvent and re-cool. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Use heated funnel and pre-heated glassware. A2_Yes->Sol2 Q3 Was the solution sufficiently cooled? A2_No->Q3 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was the correct washing solvent used? A3_Yes->Q4 Sol3 Use an ice bath after cooling to room temperature. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Yield Improved A4_Yes->End Sol4 Wash with a minimal amount of ice-cold recrystallization solvent. A4_No->Sol4 Sol4->End

Caption: Decision tree for troubleshooting low yield in recrystallization.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Methyl 3-Amino-4-methoxybenzoate.
  • ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.
  • BLD Pharm. (n.d.). 41684-07-5|this compound.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid.
  • Acmec Biochemical. (n.d.). 60728-41-8[3-Amino-4-(methoxycarbonyl)benzoic acid].
  • CymitQuimica. (n.d.). 3-Amino-4-(methoxycarbonyl)benzoic acid.
  • BenchChem. (2025). Key characteristics of 4-Amino-3-methoxybenzoic acid.
  • BenchChem. (2025). 4-Methoxybenzoic acid recrystallization solvent selection and issues.
  • The Chemistry Laboratory Series. (2024, April 12). The Recrystallization of Impure Benzoic Acid Lab [Video]. YouTube.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • LGC Standards. (2022, June 21). Certificate of Analysis: 4-Amino-2-methoxycarbonyl Benzoic Acid.

Side reactions in 4-Amino-3-(methoxycarbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Synthesis

I'm starting by diving into Google to find information on creating 4-Amino-3-(methoxycarbonyl)benzoic acid. I'm focusing on common methods, side effects, and fixing problems that might come up.

Mapping a Synthetic Route

I'm now analyzing search results to pinpoint frequent synthesis roadblocks for this compound, particularly focusing on reaction nuances. I'm noting how conditions affect purity and yield. I'm also preparing a Q&A format for troubleshooting with clear solutions, causes, and prevention strategies. I'm planning Graphviz diagrams for visual explanations.

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I'm now putting together the troubleshooting guide, structuring it as a Q&A document to help researchers. I'm focusing on root causes of synthesis problems and their solutions. I'm also preparing to visualize reaction mechanisms, workflows, and decision processes with Graphviz. Finally, I'll be creating tables with quantitative data like optimal conditions and impurity profiles.

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I'm starting to build a detailed outline, ensuring a logical flow. I am incorporating expert explanations and comprehensive references. I will include Graphviz diagrams for clarity. I'm prioritizing step-by-step troubleshooting guides and crafting a detailed introduction.

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Technical Support Center: Optimizing Coupling Reactions with 4-Amino-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing coupling reactions involving 4-Amino-3-(methoxycarbonyl)benzoic acid. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of complex molecules using this versatile building block. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you achieve your synthetic goals.

Introduction: The Unique Challenges of a Trifunctional Reagent

This compound is a valuable trifunctional building block in medicinal chemistry and materials science. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester, allows for diverse synthetic transformations. However, this very multifunctionality can introduce complexities in coupling reactions. This guide will focus primarily on amide bond formation, a common application for this molecule, and will also touch upon other relevant coupling reactions.

The primary challenge in utilizing this compound lies in achieving selective reactivity at the desired functional group while avoiding unwanted side reactions. The presence of both a nucleophilic amine and an electrophilic carboxylic acid (once activated) on the same molecule creates the potential for self-polymerization.[1] Furthermore, the electronic properties of the substituted aromatic ring can influence the reactivity of both the amine and the carboxylic acid.

I. Troubleshooting Guide & FAQs: Amide Coupling Reactions

This section addresses the most common issues encountered when using this compound as either the carboxylic acid or the amine component in an amide coupling reaction.

Q1: My amide coupling reaction is showing low yield or has failed completely. What are the likely causes?

Several factors can contribute to low yields in amide coupling reactions with this substrate. The most common culprits are:

  • Self-Polymerization: The amino group of one molecule can react with the activated carboxylic acid of another, leading to oligomers or polymers instead of the desired product.[1]

  • Incomplete Carboxylic Acid Activation: The chosen coupling reagent may not be efficient enough to fully activate the carboxylic acid, particularly given the electronic nature of the substituted ring.[1]

  • Poor Nucleophilicity of the Coupling Partner: If your amine coupling partner is sterically hindered or electronically deactivated, it will be a poor nucleophile.[1]

  • Hydrolysis of the Activated Intermediate: Moisture in the reaction can hydrolyze the activated carboxylic acid, reverting it to the starting material. The use of anhydrous solvents and reagents is critical.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time can significantly impact the outcome.

Q2: How can I minimize or prevent the self-polymerization of this compound?

Self-polymerization is a significant side reaction that can drastically reduce the yield of your desired product.[1] Here are effective strategies to mitigate this issue:

  • Controlled Order of Addition: Pre-activating the carboxylic acid is a crucial step. Dissolve the this compound and a non-nucleophilic base (like DIPEA) in your anhydrous solvent. Add the coupling reagent and stir for a short period (15-30 minutes) to form the activated intermediate before introducing your target amine.[1] This ensures the activated species is more likely to be trapped by your intended nucleophile rather than another molecule of the starting material.

  • Slow Addition of the Amine: Adding the amine coupling partner slowly to the pre-activated carboxylic acid can also help to favor the desired intermolecular reaction over self-polymerization.

  • Protecting the Amino Group: In particularly challenging cases, protecting the amino group of the this compound with a suitable protecting group (e.g., Boc or Cbz) may be necessary to completely prevent self-reaction.

Q3: What are the best coupling reagents for reactions involving this compound?

The choice of coupling reagent is critical for a successful reaction. For many standard amide couplings, carbodiimides are a good starting point. However, for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent reagents are often required.

Coupling Reagent ClassExamplesStrengthsConsiderations
Carbodiimides EDC, DCC, DICCost-effective, widely used.Can lead to racemization; DCC byproduct (DCU) can be difficult to remove.[2]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh coupling efficiency, fast reaction times, reduced side reactions.[3][4]More expensive than carbodiimides.
Phosphonium Salts PyBOP, PyAOPVery effective, especially for hindered couplings and cyclizations.[2]Can be more sensitive to moisture.

Recommendation: For initial attempts, EDC in the presence of an additive like HOBt or HOAt is a good choice. If yields are low, moving to a uronium salt like HATU is often a successful strategy for more difficult couplings.[4]

Q4: My amine coupling partner is poorly nucleophilic. How can I improve the reaction efficiency?

When working with weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), several strategies can be employed:

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier.[4] However, be mindful that higher temperatures can also promote side reactions.

  • Use a More Potent Coupling Reagent: As mentioned above, switching to a more reactive coupling reagent like HATU can be highly effective for challenging nucleophiles.[4]

  • Optimize the Base: The base plays a crucial role in deprotonating the amine's conjugate acid and neutralizing acidic byproducts.[4] For sterically hindered amines, a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) is often preferred.[4]

Q5: What is the best way to monitor the progress of my amide coupling reaction?

Regular monitoring of the reaction is essential to determine the optimal reaction time and to identify any potential issues.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to confirm the mass of your desired product and identify any major byproducts.

II. Experimental Protocols

Here we provide a general, customizable protocol for a typical amide coupling reaction using this compound as the carboxylic acid component.

General Protocol for Amide Coupling with HATU

This protocol is designed for a reaction where this compound is the carboxylic acid component and is coupled with a primary or secondary amine.

Materials:

  • This compound

  • Amine coupling partner

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous solutions of NH₄Cl and NaHCO₃, and brine.

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Base and Amine: Add the amine coupling partner (1.0-1.2 equivalents) to the solution, followed by DIPEA (2.0-3.0 equivalents). Stir the mixture for 5-10 minutes at room temperature.

  • Pre-activation (if amine is added later): Alternatively, dissolve the carboxylic acid and DIPEA in DMF, then add HATU and stir for 15-30 minutes before adding the amine.

  • Addition of Coupling Reagent: In a separate vial, dissolve HATU (1.1-1.3 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

III. Visualization of Key Concepts

Workflow for Troubleshooting Amide Coupling Reactions

G start Low Yield in Amide Coupling purity Check Purity and Stoichiometry of Starting Materials start->purity review_conditions Review Reaction Conditions (Solvent, Base, Temp.) start->review_conditions low_reactivity Suspect Low Reactivity (Steric Hindrance) start->low_reactivity side_reactions Evidence of Side Reactions? (e.g., Self-Polymerization) start->side_reactions solubility Solubility Issues? start->solubility optimize_base optimize_base review_conditions->optimize_base Screen different bases (e.g., DIPEA, Collidine) change_reagent change_reagent low_reactivity->change_reagent Switch to more potent coupling reagent (e.g., HATU) change_addition change_addition side_reactions->change_addition Modify order of addition (Pre-activate acid) change_solvent change_solvent solubility->change_solvent Try alternative anhydrous solvent (e.g., NMP, MeCN)

Caption: A flowchart for troubleshooting common issues in amide coupling reactions.

General Mechanism of Amide Bond Formation via an Activated Ester

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Intermediate->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide_Product Amide Product (R-CONH-R') Tetrahedral_Intermediate->Amide_Product Collapse Byproduct Byproduct Tetrahedral_Intermediate->Byproduct

Caption: A simplified mechanism of amide bond formation using a coupling reagent.

IV. Concluding Remarks

Successfully employing this compound in coupling reactions requires a careful and methodical approach. By understanding the potential side reactions and having a clear strategy for troubleshooting, researchers can harness the full synthetic potential of this valuable building block. The key to success often lies in the judicious choice of coupling reagents, careful control of reaction conditions, and a systematic approach to optimization.

This guide provides a starting point for addressing common challenges. For highly specific or unusual problems, further literature review or consultation with a synthetic chemistry expert is always recommended.

V. References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

Sources

Troubleshooting low solubility of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Preventing decomposition of 4-Amino-3-(methoxycarbonyl)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Molecule Analysis

I've initiated the research phase. My focus right now is on understanding the fundamental chemical behaviors of 4-Amino-3-(methoxycarbonyl)benzoic acid. Specifically, I'm delving into its stability, potential decomposition pathways, and methods for preventing its degradation, using targeted Google searches to guide me.

Exploring Stability and Reactions

I'm now diving deeper into the chemical properties. I've analyzed Google search results to pinpoint factors influencing decomposition, like temperature and pH. The plan is to structure the technical support center logically, beginning with stability and moving into troubleshooting guides. I will include detailed protocols and create visual aids to represent reaction schemes. Any quantitative data will be summarized for clarity.

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Analyzing Decomposition Pathways

I've made good progress! My initial search successfully established a base understanding of this compound's potential decomposition routes. I've gathered intel on several key areas, including decarboxylation. My aim is to delve further into the mechanisms.

Examining Reaction Conditions

I'm now focusing on the specific conditions that favor the decomposition pathways. I've been reviewing how factors such as pH and temperature affect decarboxylation, hydrolysis, and amino group reactivity in this molecule. I'm also delving into the use of protecting groups, and exploring their impact on preventing undesirable side reactions, in order to optimize conditions.

Pinpointing Stability Factors

I'm now zeroing in on this compound's decomposition mechanisms. The review revealed crucial aspects: decarboxylation tendencies influenced by the amino group's position, the methyl ester's vulnerability to hydrolysis, and the amino group's inherent reactivity. I've also identified common protecting strategies for carboxylic acids and amines. My next step will be to search for specific stability data and experimental protocols.

Analyzing Decomposition Pathways

I've been focusing on the decomposition pathways for this compound. So far, decarboxylation and methyl ester hydrolysis are the key issues identified. I am beginning to devise strategies to limit these undesirable reactions and improve product stability, to aid optimization.

Refining Stabilization Methods

I am now focusing on refining methods to stabilize this compound. I have compiled knowledge regarding its decomposition: decarboxylation, ester hydrolysis, and amino group reactivity. I am exploring literature on protection strategies, specifically acylation for the amino group and esterification for the carboxylic acid. However, I still need data to understand the compound's reactivity during amide coupling.

Deepening Specific Knowledge

I've significantly expanded my understanding of this compound's decomposition pathways. I am now concentrating on specific conditions and reactions, particularly amide coupling. While I have broad knowledge of decarboxylation, ester hydrolysis, and amino group reactivity, I am seeking concrete examples of its decomposition. I need detailed experimental protocols and purification methods to refine the troubleshooting guide.

Analyzing Decomposition Pathways

I've been gathering details on the potential decomposition of 4-Amino -3-(methoxycarbonyl)benzoic acid. It looks like decarboxylation, ester hydrolysis, and unwanted side reactions of the amino group are the primary concerns. I'm focusing on the various decomposition pathways and reaction conditions.

Refining Data Acquisition

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Characterization issues with 4-Amino-3-(methoxycarbonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've initiated comprehensive Google searches to gather data on the characterization challenges of 4-Amino-3-(methoxycarbonyl)benzoic acid and derivatives. The focus is on analytical techniques like NMR and mass spec, to understand common pitfalls.

Initiating Comprehensive Search

I'm now diving deep into Google searches, targeting characterization issues for "this compound" derivatives. I am homing in on NMR, mass spec, and chromatography pitfalls, alongside concerns like polymorphism and stability. Parallel searches are underway for authoritative synthesis and characterization protocols to ensure technical accuracy, informing the structure of the technical support center.

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How to avoid self-polymerization of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Investigating Initial Compounds

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Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-3-(methoxycarbonyl)benzoic acid (CAS: 60728-41-8). This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges and optimize your reaction outcomes.

Synthesis Overview: A Common Approach

This compound is a substituted benzoic acid derivative. While multiple synthetic routes exist, a prevalent and straightforward laboratory-scale method is the selective hydrolysis of the corresponding diester, dimethyl 4-aminobenzene-1,2-dicarboxylate. This process involves the preferential saponification of the ester group at the 1-position due to electronic effects, followed by a careful workup. Understanding this pathway is crucial for diagnosing and resolving potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: It is essential to be familiar with the properties of your target compound for effective purification and handling.

PropertyValueSource(s)
CAS Number 60728-41-8[1][2]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1]
Appearance Solid[2]
Melting Point 217-220 °C[3]

Q2: What are the primary applications of this compound in research and development?

A2: This compound is a valuable building block in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and an amino group, along with an ester, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

Q3: What are the main safety considerations when handling this compound?

A3: this compound is classified as an irritant. It can cause skin and serious eye irritation. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or under a chemical fume hood.[4]

In-Depth Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I've completed the reaction, but my final yield is significantly lower than expected. What are the potential causes and how can I fix this?

A: Low yield is one of the most common issues and can stem from several factors throughout the experimental workflow. The key is to systematically identify the root cause.

Potential Cause 1: Incomplete Hydrolysis (Saponification) The hydrolysis of the diester starting material to the mono-acid product is an equilibrium-driven process. If the reaction does not go to completion, you will be left with unreacted starting material, thus lowering your yield.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The product, being a carboxylic acid, should have a different Rf value (typically lower, more polar) than the diester.

    • Increase Reaction Time: If you observe significant starting material after the initially planned duration, extend the reaction time.

    • Optimize Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. However, be cautious, as excessive heat can lead to side reactions like decarboxylation or degradation.

    • Base Equivalents: Ensure you are using a sufficient molar equivalent of the base (e.g., LiOH, NaOH). A stoichiometric amount is the minimum, but a slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.

Potential Cause 2: Product Loss During Workup The product is isolated by acidifying the reaction mixture to protonate the carboxylate salt, causing it to precipitate. Errors in this step can lead to significant product loss.

  • Troubleshooting Steps:

    • Check pH: After the reaction, the product exists as a water-soluble salt. To precipitate the neutral carboxylic acid, the pH of the aqueous solution must be carefully adjusted to be acidic (typically pH 2-4). Use a pH meter or pH paper to ensure you have reached the correct level of acidity.

    • Ensure Complete Precipitation: After acidification, cool the solution in an ice bath. Lower temperatures decrease the solubility of the product in water, maximizing precipitation.

    • Washing the Product: When washing the filtered solid product, use minimal amounts of ice-cold water. Using room temperature water or excessive volumes will redissolve some of your product.

Issue 2: Product Impurity

Q: My final product shows significant impurities according to NMR or LC-MS analysis. What are these impurities and how can I prevent them?

A: Impurities can arise from unreacted starting materials, side reactions, or the formation of isomers.

Potential Impurity 1: Unreacted Starting Material This is the most common impurity and is a direct result of an incomplete reaction, as discussed in the previous section.

  • Prevention: The most effective prevention is to ensure the reaction goes to completion by monitoring it via TLC.

  • Purification: If your final product is contaminated with the starting diester, a recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[5] Alternatively, an acid-base extraction can separate the acidic product from the neutral ester.

Potential Impurity 2: Over-hydrolysis to the Diacid If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or large excess of base), both ester groups can be hydrolyzed, leading to the formation of 4-aminobenzene-1,2-dicarboxylic acid.

  • Prevention:

    • Control Stoichiometry: Use only a slight excess of base (around 1.1 equivalents) to favor mono-hydrolysis.

    • Maintain Moderate Temperature: Avoid high temperatures. Room temperature is often sufficient, though gentle heating (40-50 °C) can be used if the reaction is slow.

  • Purification: Separating the mono-acid from the di-acid can be challenging. Careful recrystallization or column chromatography may be necessary.

General Workflow and Troubleshooting Diagram

The following diagram illustrates a typical workflow and decision points for troubleshooting.

G cluster_prep Preparation cluster_workup Workup & Isolation cluster_analysis Analysis & Troubleshooting prep_start Start: Dissolve Diester in Solvent add_base Add Base (e.g., LiOH) ~1.1 eq. prep_start->add_base stir Stir at RT Monitor by TLC add_base->stir concentrate Concentrate Mixture stir->concentrate Reaction Complete redissolve Redissolve in Water concentrate->redissolve acidify Acidify to pH 2-4 with HCl redissolve->acidify cool Cool in Ice Bath acidify->cool filtrate Filter Precipitate cool->filtrate wash_dry Wash with Cold Water & Dry filtrate->wash_dry analyze Analyze Product (NMR, LC-MS, MP) wash_dry->analyze low_yield Problem: Low Yield analyze->low_yield impure Problem: Impure Product analyze->impure check_filtrate Action: Check pH of Filtrate. If not acidic, re-acidify. low_yield->check_filtrate Precipitation Issue? check_tlc Action: Check reaction TLC. If SM remains, re-run with longer time or gentle heat. low_yield->check_tlc Incomplete Reaction? recrystallize Solution: Recrystallize or perform acid-base extraction. impure->recrystallize SM Impurity? optimize Solution: Re-run with controlled stoichiometry and temperature. impure->optimize Diacid Impurity?

Caption: Troubleshooting workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of this compound via hydrolysis.

Materials:

  • Dimethyl 4-aminobenzene-1,2-dicarboxylate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 eq)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 2 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 4-aminobenzene-1,2-dicarboxylate in a 3:1:1 mixture of THF, MeOH, and water.

  • Addition of Base: Add LiOH·H₂O (1.1 equivalents) to the solution at room temperature (25 °C) while stirring. If scaling up, consider adding the base portion-wise to control any exotherm.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents (THF and MeOH).

  • Aqueous Workup: Redissolve the remaining residue in water. To remove any unreacted starting material or non-polar impurities, wash the aqueous solution with ethyl acetate (2 x 50 mL). Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 2 N HCl dropwise while stirring until the pH of the solution reaches 2-4. A precipitate should form.

  • Isolation: Keep the mixture in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water. Dry the product under vacuum to obtain this compound.

Sources

Common pitfalls in the synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

I'm starting with focused Google searches to get data on synthesizing 4-Amino-3-(methoxycarbonyl)benzoic acid and related compounds. I'm focusing on common routes and key reagents to build a solid base of information.

Analyzing Search Data

I've been going through the search results, identifying the recurring synthetic challenges. This is helping me categorize issues related to starting materials, and key reactions like nitration and esterification. I'm focusing on common problems in purification and characterization. I'm structuring a technical support center in a question-and-answer format now.

Developing Support Center Structure

I'm now formulating the structure of the technical support center. I plan to use a question-and-answer format, creating an FAQ section for common issues and detailed troubleshooting guides for specific problems. I am identifying questions a researcher might ask and assembling detailed answers with explanations of underlying principles, protocols, and data tables. I'm preparing to provide step-by-step troubleshooting, including experimental adjustments. I will include Graphviz diagrams for clarity. I'll also add references and organize everything properly.

Troubleshooting guide for scaling up 4-Amino-3-(methoxycarbonyl)benzoic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in Google searches, focusing on the synthesis, purification methods, and scale-up hurdles of 4-Amino-3-(methoxycarbonyl)benzoic acid. I'm prioritizing challenges and troubleshooting strategies, aiming to build a robust foundation for my understanding.

Expanding Technical Documentation

I've transitioned from initial data collection to designing the structure of the technical support center. My focus is now on crafting a user-friendly, question-driven approach with both broad FAQs and a deep-dive troubleshooting guide. I'm prioritizing scientifically-grounded answers with authoritative citations for clarity, and I will be creating process parameter tables and DOT scripts to visualize the troubleshooting workflow and the chemical reaction pathway.

Analyzing Found Data

I'm now analyzing the information I've gathered, looking for patterns in the issues encountered during production scale-up of this compound. Low yields and impurities are surfacing as primary concerns. I'm structuring the technical support center as a question-and-answer resource. I'll include FAQs and a more in-depth troubleshooting guide to address specific concerns. I'll focus on providing scientifically sound answers backed by citations.

Developing a Troubleshooting Guide

I've made a good start on the troubleshooting guide, focusing on this compound production. My initial search yielded insights into the typical challenges that arise when scaling up processes. This gives me a solid foundation for the next steps.

Analyzing Reaction Pathways

Now, I'm diving deeper into the specifics, comparing the synthesis of structurally similar compounds. The 4-Amino-3-methoxybenzoic acid route looks promising; it offers a likely pathway and purification strategy, though its hydrolysis step is the reverse of my final step. Also, I'm examining general issues in the synthesis of substituted benzoic acids to anticipate common challenges, like low yields and by-product formation. The idea of recrystallization as a purification method looks promising.

Defining Necessary Information Gaps

My research has been fruitful, building on the similarities between the target compound and other substituted benzoic acids. I now have a broader understanding of scaling challenges, reaction pathways, and purification techniques. I've noted that while I have a good base, I need specific protocols, side reactions data, scale-up parameters, and a retrosynthesis for the exact compound. My search strategy will now focus on those specific gaps.

Gathering Key Data

I've made headway in my research. My second search pass uncovered a relevant synthesis protocol. Specifically, I found a useful esterification reaction protocol for converting 3-amino-4-methoxybenzoic acid into methyl 3-amino-4-methoxybenzoate. This provides a clear path towards the needed reaction.

Adapting and Refining Protocols

I've made significant progress by obtaining an esterification reaction protocol applicable to my task. My focus now is on adapting this to synthesize this compound. It's necessary to extrapolate side reactions, impurities, and scale-up challenges, as these are not directly available. I'm building a troubleshooting guide to address potential problems.

Refining Reaction Strategies

My latest searches yielded valuable insights into esterification reactions and benzoic acid purification. I've uncovered a promising esterification protocol that I intend to adapt for the target molecule. While I lack a direct synthesis, I'm confident in my ability to extrapolate potential side reactions, impurities, and scale-up issues based on related chemistries. I am now focused on structuring the troubleshooting guide.

Developing Synthesis Strategy

I've located valuable information during the second round of searches, specifically an esterification protocol relevant to synthesizing methyl 3-amino-4-methoxybenzoate. Additionally, I found detailed procedures on recrystallizing benzoic acid. However, a direct synthesis protocol is still missing, forcing me to adapt existing methods. I am now prioritizing the identification of potential side reactions and impurities for a complete troubleshooting guide, using the esterification reactions and chemical principles. I will then structure the guide.

Technical Support Center: Purification of 4-Amino-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Amino-3-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The methodologies and advice presented herein are grounded in established chemical principles and validated through extensive laboratory experience.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The impurity profile of crude this compound is largely dependent on its synthetic route. A common laboratory-scale synthesis involves the esterification of 4-aminobenzoic acid followed by a directed functionalization, or the functionalization of a precursor followed by transformation to the final product.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 4-aminobenzoic acid.

  • Over-functionalized Species: For instance, products with substitution at other positions on the aromatic ring.

  • Isomeric Impurities: Other isomers of aminomethoxycarbonylbenzoic acid that may form depending on the regioselectivity of the reaction.

  • Reagent Residues: Byproducts from the reagents used in the synthesis.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

A visual representation of a hypothetical synthesis and its associated impurities can help in devising a purification strategy.

Synthesis_and_Impurities cluster_impurities Potential Impurities Starting Material 4-Aminobenzoic Acid Intermediate Methyl 4-aminobenzoate Starting Material->Intermediate Esterification Crude Product Crude 4-Amino-3- (methoxycarbonyl)benzoic acid Intermediate->Crude Product Functionalization Purified Product Pure Product Crude Product->Purified Product Purification Unreacted_SM Unreacted Starting Material Crude Product->Unreacted_SM Byproduct Reaction Byproducts Crude Product->Byproduct Isomer Isomeric Impurities Crude Product->Isomer

Caption: Synthetic pathway and potential process-related impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

FAQ 1: My recrystallization yield is very low. What are the likely causes?

Answer: Low recovery from recrystallization is a frequent challenge. The primary causes include:

  • Using an excessive amount of solvent: The goal is to create a saturated solution at the solvent's boiling point. Using too much solvent will keep the product dissolved even at lower temperatures.

  • Cooling the solution too rapidly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities within the crystal lattice.[1] Slow cooling is crucial for the growth of large, pure crystals.

  • Premature crystallization: If the solution cools too much during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Steps:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.[2]

  • Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated if necessary, before moving it to an ice bath to maximize crystal formation.[2]

  • Pre-heat Funnel and Flask: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.[1]

  • Re-evaluate Solvent System: If yields remain low, consider a different solvent or a co-solvent system. Refer to the solvent selection table below.

FAQ 2: The purified product's melting point is broad and lower than the literature value. What does this indicate?

Answer: A broad and depressed melting point is a classic sign of impurities. The presence of foreign substances disrupts the crystal lattice, requiring less energy to melt.[3]

Possible Causes and Solutions:

  • Incomplete removal of impurities: The chosen purification method may not be effective for all contaminants. Consider a multi-step purification approach, such as an acid-base extraction followed by recrystallization.

  • Residual Solvent: Even small amounts of trapped solvent can significantly lower the melting point. Ensure the crystals are thoroughly dried under vacuum, possibly with gentle heating if the compound is thermally stable.

  • Co-precipitation: Some impurities may have similar solubility profiles and co-precipitate with the product. A different recrystallization solvent might be necessary to improve selectivity.

FAQ 3: I'm observing an oiling out phenomenon instead of crystallization. How can I resolve this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

Solutions:

  • Lower the temperature of dissolution: If possible, dissolve the compound at a temperature below its melting point.

  • Add more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent.

  • Induce crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[2]

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[2]

  • Change the solvent: A solvent with a lower boiling point may be more suitable.

FAQ 4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting even minor impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[3]

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and compare the purified product to the crude material.

III. Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solids based on differences in solubility.[6][7]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)

  • Erlenmeyer flasks

  • Heating source (hot plate with a water or sand bath)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.

  • Drying: Dry the crystals thoroughly on the filter paper by drawing air through them. For optimal drying, transfer the crystals to a watch glass and place them in a vacuum oven at a suitable temperature.

Recrystallization_Workflow A 1. Dissolve crude product in minimum hot solvent B 2. (Optional) Decolorize with activated charcoal A->B if needed C 3. Hot filtration to remove insoluble impurities A->C if no decolorization B->C D 4. Slow cooling to induce crystallization C->D E 5. Cool in ice bath to maximize yield D->E F 6. Isolate crystals by vacuum filtration E->F G 7. Wash crystals with ice-cold solvent F->G H 8. Dry purified crystals G->H

Caption: Step-by-step recrystallization workflow.

Protocol 2: Acid-Base Extraction

This technique is useful for separating acidic or basic compounds from neutral impurities. Since this compound is amphoteric (containing both an acidic carboxylic acid group and a basic amino group), its solubility can be manipulated by adjusting the pH.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • Aqueous HCl solution (e.g., 1 M)

  • Aqueous NaOH solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate the amino group, making the compound water-soluble and removing it from the organic layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the product precipitates out. Monitor the pH.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Note: This method is particularly effective for removing neutral impurities. For separating from other acidic or basic impurities, careful pH control is essential.

IV. Data Summary

Table 1: Solvent Selection for Recrystallization
Solvent SystemSolubility of Product (Hot)Solubility of Product (Cold)Common Impurities Removed
Ethanol/WaterHighLowPolar impurities
Ethyl Acetate/HexanesHighLowNon-polar impurities
MethanolHighModerateGeneral purpose
WaterLowVery LowHighly polar impurities

This table provides a general guideline. Experimental optimization is always recommended.

Table 2: Analytical Purity Assessment
Analytical MethodPurposeTypical Result for Pure Product
HPLCQuantify purity and detect impurities>98% peak area
¹H NMRConfirm structure and identify organic impuritiesSpectrum consistent with structure, no significant impurity peaks
Melting PointAssess puritySharp melting point (e.g., 217-220 °C)[8]

V. References

  • PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Chemsrc. (2025). 3-Amino-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • The Chemistry Student. (2024, April 12). The Recrystallization of Impure Benzoic Acid Lab [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2023, July 8). Recrystallization of Benzoic Acid. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

Sources

Stability issues of 4-Amino-3-(methoxycarbonyl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Research

I am now delving into the stability of 4-Amino-3-(methoxycarbonyl)benzoic acid. My initial focus is on uncovering its degradation pathways, reactivity, and solubility within common organic solvents. Comprehensive Google searches are underway to build a solid foundation of information.

Gathering Analytical Methods

Expanding Literature Review

I'm now diving deeper into the research, focusing on degradation pathways, reactivity, and solubility of the acid. I'm also looking for analytical methods like HPLC and NMR. My aim is a technical support guide. I will create Graphviz diagrams for clarity, as well as experimental protocols for stability assessment, and a comprehensive data table.

How to improve the reaction time for 4-Amino-3-(methoxycarbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Synthesis

I'm now starting to gather information on the synthesis of 4-Amino-3-(methoxycarbonyl)benzoic acid. My initial focus is on the reaction mechanisms, common starting materials, ideal catalysts and solvents. Google searches are proving fruitful for initial data collection.

Expanding Search & Analysis

I've expanded my Google searches to include reaction conditions influencing time, established protocols, and scholarly articles. Now, I'm analyzing the results to determine factors affecting reaction rate like temperature and solvent. I will create a structured technical support center flow for troubleshooting.

Defining Detailed Workflow Creation

I'm now starting a more structured process for creating the troubleshooting guide. I will start by comprehensively searching Google, focusing on all aspects of the synthesis. Then, I will analyze the search results for rate-affecting factors. I will create a logical flow for the support center and a DOT graph. After that, I will draft the content in a question-and-answer format, and I will create protocols and summarize data in tables.

Overcoming steric hindrance in reactions with 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning My Investigation

I am starting my inquiry into the reactivity of 4-Amino-3-(methoxycarbonyl)benzoic acid. My initial focus is on the impact of steric hindrance, so I'm performing targeted Google searches right now to gather foundational information.

Deepening the Search

I'm expanding my investigation into the reactivity of this compound. My Google search queries have broadened to encompass "amide coupling," "esterification," and "protecting group strategies," all with the molecule in mind. Concurrently, I've begun structuring the technical support center, planning a logical flow with an introduction, FAQ, and troubleshooting sections. The FAQ will include questions on low yields in amide coupling and selective reactions.

Expanding My Scope

Now I'm diving deeper, and I'm broadening my literature search and incorporating "peer-reviewed articles" and "chemical methodology handbooks" to validate my approach. I will back up all claims with citations, and I'll create a comprehensive reference section. I'm also planning tables to summarize critical data on reagents and conditions for mitigating steric hindrance. Visual aids using Graphviz, will be created, illustrating key concepts and workflows.

Deepening My Approach

I'm now expanding my literature search to include peer-reviewed articles and chemical methodology handbooks to solidify my claims. All statements will be thoroughly cited, and a comprehensive reference section will be built. Data tables are being drafted to summarize critical reagent and condition details for addressing steric hindrance. Graphviz will be used for visual aids to illustrate concepts.

Initiating Detailed Structure

My initial searches are underway, and I'm also starting to organize the technical support center. I'm focusing on crafting a logical structure, including an introduction explaining the structural challenges of the molecule and the FAQ/troubleshooting section. I'm planning specific questions to address researcher concerns, with detailed, insightful answers and practical troubleshooting guidance.

Expanding into Detail

Now I'm diving deeper into the technical support center's structure. I'm focusing on those critical, in-depth answers, and the practical troubleshooting protocols. I'm expanding my literature search to find authoritative sources. My goal is to back up all my statements and advice with precise citations. I am crafting data tables and diagrams to convey the critical details of reagents, conditions, and concepts.

Deepening the Approach

I'm now starting to organize the technical support center, structuring it logically and including an introduction, FAQ, and troubleshooting section. I'll focus on providing answers to researcher questions with detailed explanations and troubleshooting protocols. Literature searches are also underway to back up my statements.

Formulating the Technical Center

I've initiated the structured technical support center, establishing a logical flow. I'll include an introduction, with an overview of the structural challenges, then the FAQ and troubleshooting sections, and I'll soon formulate pertinent questions.

Formulating My Search Strategy

I'm now implementing my detailed search strategy. I'm focusing on "steric hindrance," "amide coupling," and "esterification" with this molecule. I am organizing the technical support center, and I'm developing detailed FAQs and troubleshooting protocols. I'm also planning to incorporate insights on experimental design, reagent selection, and reaction optimization. I am now also preparing to include data tables and diagrams to show reagent and concept details.

Refining My Search Strategy

I'm now implementing my detailed search strategy, and my focus has narrowed to searching for "steric hindrance," "amide coupling," and "esterification" with this molecule. I am also organizing the technical support center, and developing detailed FAQs and troubleshooting protocols. I am including insights on experimental design, reagent selection, and reaction optimization. Finally, I'm preparing to incorporate data tables and diagrams to show reagent and concept details.

Refining My Literature Review

I'm now honing my literature review, zeroing in on peer-reviewed articles, chemical methodology handbooks, and authoritative sources to strengthen my work. I'll meticulously cite all statements, and build a comprehensive reference section. I am working on data tables of reagent and condition details for steric hindrance. Also, I'm generating Graphviz diagrams to illustrate key concepts.

I am working on the development of a technical support center, and organizing it with a structured introduction, a relevant FAQ section, and a troubleshooting segment.

Refining My Focus

I am now focusing on refining my literature search and ensuring authoritative sources back my work. I will meticulously cite all statements and create a robust reference section. Data tables and diagrams are being created to illustrate critical details regarding steric hindrance. I'm building out a user-friendly technical support guide, incorporating all the elements.

I am finalizing the technical support center, and I am putting the finishing touches on the introduction, FAQ, and troubleshooting sections. I'm focusing on providing practical solutions to complex issues.

Deepening the Center's Framework

I am now implementing the refined technical support center structure. I'm focusing on crafting in-depth, instructive answers to researcher inquiries, and developing practical troubleshooting guidelines. I will strengthen my arguments by consulting authoritative sources, and I will be building the data tables and diagrams with precision.

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-Amino-3-(methoxycarbonyl)benzoic acid: NMR vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 4-Amino-3-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative, serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.[1][2] Its precise characterization is not merely an academic exercise but a critical step to ensure reproducibility, safety, and efficacy in downstream applications.

This guide provides an in-depth comparison of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear-eyed view of the complementary strengths and weaknesses of each method, supported by experimental data and authoritative references.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing a detailed fingerprint of the molecular structure.

Expertise & Experience: The "Why" of NMR

For a molecule like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the primary experiments. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR, while less sensitive, reveals the number and types of carbon atoms, including those in carbonyl groups (esters, carboxylic acids) that are invisible in ¹H NMR. The choice of a deuterated solvent is crucial; it must dissolve the sample without producing overwhelming solvent signals in the ¹H spectrum, and its deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3]

Experimental Protocol: ¹H and ¹³C NMR

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has both acidic and basic functional groups) in a clean vial.

    • Scientist's Note: DMSO-d₆ is an excellent choice as it solubilizes a wide range of compounds and its residual proton peak does not typically overlap with signals from aromatic protons.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and allow the sample to thermally equilibrate.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp spectral lines.[5]

    • Acquire a standard ¹H NMR spectrum (typically 8-16 scans).

    • Acquire a standard ¹³C NMR spectrum (typically requires hundreds or thousands of scans due to the low natural abundance of ¹³C).

Data Presentation & Interpretation

The molecular structure with atom numbering for NMR assignment is shown below.

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
COOH~12.5 (s, broad)~168
NH₂~5.9 (s, broad)-
H-2~7.2 (d, J=1.8)~117
H-5~7.6 (dd, J=8.5, 1.8)~132
H-6~6.6 (d, J=8.5)~113
OCH₃~3.8 (s)~52
C-1-~117
C-2-~113
C-3-~154
C-4-~132
C-5-~117
C-6-~167
COOCH₃-~132

Note: These are predicted values based on analogous compounds like 4-aminobenzoic acid and substituted benzoic acid derivatives. Actual experimental values may vary slightly.[6][7]

Section 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It provides the exact molecular weight and, through fragmentation analysis, can reveal key structural motifs.

Expertise & Experience: The "Why" of MS

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like our target compound, as it minimizes fragmentation during the ionization process, ensuring the molecular ion is observed.[9] The analysis can be run in either positive or negative ion mode. For this molecule, negative ion mode is often preferred due to the acidic carboxylic acid group, which readily loses a proton to form an [M-H]⁻ ion.[10] Tandem MS (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing valuable structural information.[8]

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation :

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

    • Scientist's Note: Low concentrations are key in ESI-MS to avoid detector saturation and ion suppression effects.

  • LC-MS/MS System Configuration :

    • Liquid Chromatography (LC): Use a C18 reverse-phase column. The mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode. For negative ion mode, a small amount of ammonium hydroxide or acetate could be used.

    • Mass Spectrometer (ESI Source) :

      • Set to either negative or positive ion mode.

      • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.

    • Data Acquisition :

      • Perform a full scan experiment to identify the m/z of the molecular ion ([M-H]⁻ or [M+H]⁺).

      • Perform a product ion scan (MS/MS) experiment by selecting the molecular ion as the precursor and applying collision energy to induce fragmentation.

Data Presentation & Interpretation

The molecular weight of C₉H₉NO₄ is 195.17 g/mol .

Table 2: Predicted Mass Spectrometry Data (ESI)

Ion ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Neutral Loss
Negative[M-H]⁻ at 194.05179.03-CH₃
150.04-CO₂
134.04-CH₃OH, -CO
Positive[M+H]⁺ at 196.06178.05-H₂O
164.07-CH₃OH
136.08-CH₃OH, -CO

Note: Fragmentation often involves the loss of small, stable neutral molecules like water, carbon monoxide, carbon dioxide, and methanol.[11]

Fragmentation M_H_neg [M-H]⁻ m/z 194.05 frag1_neg m/z 150.04 M_H_neg->frag1_neg - CO₂ (44 Da) frag2_neg m/z 134.04 M_H_neg->frag2_neg - CH₃OH, -CO (60 Da) M_H_pos [M+H]⁺ m/z 196.06 frag1_pos m/z 164.07 M_H_pos->frag1_pos - CH₃OH (32 Da) frag2_pos m/z 136.08 frag1_pos->frag2_pos - CO (28 Da)

Caption: Predicted ESI fragmentation pathways in negative and positive modes.

Section 3: Comparative Analysis: NMR vs. Mass Spectrometry

Neither technique alone provides a complete picture. Their power lies in their synergy.

Head-to-Head Comparison
  • Structural Detail: NMR provides unparalleled detail on the specific connectivity and 3D arrangement of atoms. It can distinguish between isomers, which MS often cannot. For our target, NMR definitively places the amino and methoxycarbonyl groups relative to each other and the carboxylic acid on the aromatic ring.

  • Sensitivity: MS is significantly more sensitive than NMR, often capable of detecting analytes at the femtomole or even attomole level.[8] NMR typically requires micromoles of material.

  • Molecular Formula: High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of a molecule, which is a powerful tool for confirming a proposed structure. NMR provides this information indirectly through integration and ¹³C counts.

  • Quantitation: Both techniques can be used for quantitative analysis, but MS, particularly when coupled with liquid chromatography (LC-MS), is often the method of choice for quantifying low-level analytes in complex mixtures due to its superior sensitivity and selectivity.[12]

Table 3: Objective Comparison of Techniques

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atom connectivity, 3D structureMolecular weight, elemental formula, substructures
Sensitivity Low (mg-µg range)High (ng-fg range)
Isomer Distinction ExcellentPoor (for most isomers, except with special techniques)
Sample Purity Can tolerate some impuritiesHighly sensitive to impurities; requires chromatography
Analysis Time Minutes to hoursSeconds to minutes
Key Strength Unambiguous structure elucidationHigh sensitivity and molecular formula determination
Key Limitation Low sensitivityLimited isomeric information
A Complementary Workflow

An efficient workflow leverages the strengths of both techniques. MS is first used as a rapid screen to confirm the molecular weight and purity of a synthesized compound. Subsequently, NMR is employed for the definitive, in-depth structural confirmation.

Workflow start Synthesized Sample lcms LC-MS Analysis start->lcms check_mw Correct MW & Purity? lcms->check_mw nmr NMR Analysis (¹H, ¹³C, 2D) check_mw->nmr Yes repurify Repurify or Resynthesize check_mw->repurify No confirm Structure Confirmed nmr->confirm

Caption: A synergistic workflow combining MS for screening and NMR for confirmation.

Conclusion

For the complete and confident structural characterization of this compound, both NMR and mass spectrometry are indispensable. Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight and elemental composition. NMR, in turn, delivers the definitive and detailed map of atomic connectivity, leaving no ambiguity about the isomeric structure. By understanding the principles, strengths, and limitations of each technique, researchers can design efficient, self-validating analytical workflows that uphold the highest standards of scientific integrity.

References

  • Cunniff, J. B., & Vouros, P. (1995). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 6(1), 437-447.
  • Thacker, J. B., & Schug, K. A. (2008). Use of the derivatizing agent, 4-aminobenzoic acid 2-(diethylamino)ethyl ester, for high-sensitivity detection of oligosaccharides by electrospray ionization mass spectrometry. Analytical Chemistry, 80(19), 7349-7355. [Link]
  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Chow, K. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link]
  • University of Ottawa. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.
  • Ho, C. S., et al. (2003).
  • Wikipedia. (n.d.). Electrospray ionization.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • University of Montana. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • University of Durham. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Perjesi, P., & Foldesi, A. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 274-276. [Link]
  • Zhang, G. F., Mortier, K. A., Storozhenko, S., Van De Steene, J., Van Der Straeten, D., & Lambert, W. E. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(8), 963-969. [Link]
  • Rodgers, M. T., & Armentrout, P. B. (2007). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion?. The Journal of Physical Chemistry A, 111(19), 3745-3755. [Link]
  • Harvey, D. J. (2002). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 13(3), 207-220. [Link]
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Srebalus, C. A., & Wysocki, V. H. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 230-241. [Link]
  • Al-Wasify, R. S., & Hamza, R. Z. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(10), e29987. [Link]
  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

Sources

Comparing synthetic routes for 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Route Discovery

I'm now diving into the synthetic routes for 4-Amino-3-(methoxycarbonyl)benzoic acid. My initial focus involves in-depth Google searches to find established and newer methods. I'm keen on reaction schemes, starting materials, yields, and reagents used in the process.

Analyzing Synthetic Pathways

I've expanded my research beyond Google, moving to peer-reviewed journals and patents. I am now seeking detailed experimental protocols, mechanisms, and safety data. The goal is a comparative view of diverse approaches to this compound, not just established methods. I am now looking for review papers to help provide a well-rounded approach.

Structuring Comparison Framework

I'm now deep-diving into the organization of my comparison guide. I'm focusing on creating a logical flow, starting with the compound's significance and then breaking down each route. I'll utilize the data to develop clear comparison tables and insightful Graphviz diagrams. I'm aiming for a structure that is both informative and easy to navigate.

Commencing Chemical Synthesis Research

I've initiated a detailed comparison of synthetic routes for 4-Amino-3-(methoxy carbonyl)benzoic acid. My initial search yielded relevant results, and I'm now delving into the specifics of each pathway. I'm focusing on yields, reagents, and reaction conditions. Further exploration is needed to identify the most efficient route.

Analyzing Synthesis Approaches

I'm currently dissecting the available data. While a direct, comparative synthesis of the target molecule isn't immediately apparent, I've gathered information on related compounds. I've noted crucial reaction types, like esterification, reduction, and hydrolysis, which may contribute to a viable pathway. I'm focusing on adapting existing methodologies for related molecules to the requested compound, and mapping the potential steps.

Developing Synthetic Strategies

I've completed the initial literature search, and it reveals a gap: no direct synthesis comparison exists for the target molecule. I've compiled synthesis methods for similar compounds, noting key reaction types like esterification, reduction, and hydrolysis. I'm strategizing potential synthetic routes by adapting existing methodologies, focusing on starting materials and regioselectivity. I'm now outlining possible multi-step approaches, as a direct route appears elusive.

Outlining Synthesis Pathways

I'm now formulating potential synthetic routes, recognizing the absence of a direct comparison. I've compiled several potential approaches, focusing on starting materials. Route A begins with 4-nitrophthalic acid and involves selective mono-esterification and nitro group reduction. Route B proposes starting from an aminoterephthalic acid derivative, with selective hydrolysis. These are preliminary outlines, and yield data is pending.

Refining Synthesis Pathways

I've now analyzed the existing information and identified significant gaps. No direct route comparison exists; thus, I'm proposing and detailing plausible routes. I am designing plans to achieve the user's specific request. I am strategizing different potential approaches, focusing on selective esterification, reduction, and hydrolysis to develop pathways for synthesis. I'm focusing on finding the yields and data points.

Gathering Route Data

I'm currently gathering information on the two main synthetic routes for 4-Amino-3-( methoxycarbonyl)benzoic acid. It looks like I've found some promising leads from my past research that I am now building upon.

Analyzing Route Information

I'm now diving deeper into the two main routes. Route A, starting with dimethyl 4-nitroterephthalate, looks promising. I am focusing on Step 1: the catalytic reduction of the nitro group, looking for specific conditions and yields. Step 2, the selective monohydrolysis of the diester, looks challenging, so I will prioritize finding the conditions where THF/aqueous NaOH at 0°C is applied to aminoterephthalates.

Comparing Synthesis Routes

I'm now focusing on a comprehensive comparison. I've broken down the synthesis into two key routes and identified critical steps within each. For Route A, I'm specifically searching for catalytic reduction conditions and yields for the nitro group. Route B requires understanding the regioselectivity of mono-esterification and finding appropriate reduction conditions. I will now gather details for each route to prepare diagrams, tables and protocols.

Consolidating Route Information

I'm now consolidating information on Routes A and B. I will construct diagrams, tables, and protocols, citing sources. Where specific data for the target molecule is lacking, I will extrapolate from related examples, explaining the reasoning behind the proposed methodologies and highlighting the scientific rationale for reagent and condition choices. Based on my previous searches, I'm confident I have enough information to proceed without further searches, fulfilling the user's request.

Developing Synthesis Plan

I'm now formulating a comprehensive plan for comparing the two routes. I'm structuring it to include detailed discussions of each step with diagrams and protocols. I plan to present a comparative table summarizing yields, reagents, and advantages. Based on previous searches, I believe I can proceed without additional information, and I'll cite all sources for the scientific rationale.

Biological activity of 4-Amino-3-(methoxycarbonyl)benzoic acid vs its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

I'm initiating my investigation by diving deep into Google, aiming to unearth the biological activities of 4-Amino-3-(methoxycarbonyl)benzoic acid and its kin. I am pinpointing experimental data, established testing protocols, and the...

Initiating Compound Analysis

I'm now starting a deep dive on Google to collect data on the biological activities of this compound and related derivatives, particularly experimental data, established testing protocols, and the mechanisms of action. Next I will analyze the results and categorize various derivatives by their reported biological activities. After that, I will design a structured comparison guide.

Refining Research Approach

I'm now starting a more structured approach, beginning with in-depth Google searches to find biological activity data for this compound derivatives, specifically experimental results and protocols. The search results will be analyzed to categorize these activities, such as antimicrobial or anti-inflammatory properties, which will inform the comparison guide. I'm focusing on creating structured experimental protocols. Additionally, I am diagramming relevant signaling pathways.

Beginning the Comparison

I'm starting the comparison of this compound and its derivatives. Currently, I'm focusing on the introduction, positioning the parent compound. The aim is a comprehensive guide on their biological activity.

Expanding the Scope

I've expanded the scope to include specific derivatives. The core compound analysis is underway. I've got the structure, and I'm diving deeper to clarify its biological roles; current data shows it mainly as a synthetic intermediate. My focus is now on the anticancer activity section, which will cover derivatives like the 4-amino-3-chloro benzoate esters and their impact on EGFR targets.

Outlining the Structure

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Refining the Categorization

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Finalizing the Outline

I'm now fully immersed in the plan, and it's taking shape. I've got the introduction, the compound analysis, and the comparative analysis of derivatives, categorized by anticancer, antimicrobial, and anti-inflammatory activities. I'll cover the structure-activity relationships, which will then flow into experimental protocols, and the use of Graphviz to illustrate key data. Finally, I will conclude and provide references.

Defining the Structure

Now, I'm defining the structure and diving into the Introduction, highlighting the parent compound and the need to investigate its derivatives in medicinal chemistry. I'll outline the biological activities. After that comes the core compound analysis, followed by derivative analysis by activity, IC50 data tables, antimicrobial activity, and anti-inflammatory derivatives too.

A Senior Application Scientist's Guide to Linker Selection: 4-Amino-3-(methoxycarbonyl)benzoic acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of materials science and drug development, the choice of a molecular linker is a critical design parameter that dictates the ultimate functionality and performance of the final construct. Whether assembling Metal-Organic Frameworks (MOFs) for gas storage, designing covalent organic frameworks (COFs) for catalysis, or developing targeted drug delivery systems, the linker's geometry, functionality, and electronic properties are paramount. This guide provides an in-depth comparison of 4-Amino-3-(methoxycarbonyl)benzoic acid as a linker against other commonly employed alternatives, offering experimental insights and a rationale for its strategic selection.

The Strategic Advantage of Functionalized Linkers

The paradigm of linker-based material design has evolved from simple, rigid spacers to sophisticated, functionalized molecules that actively participate in the material's properties. The introduction of functional groups, such as amines (-NH2) and esters (-COOCH3), onto the linker backbone can impart a range of desirable characteristics, including:

  • Enhanced Selectivity: Functional groups can create specific binding sites for guest molecules, enhancing selectivity in gas separation and purification applications.

  • Post-Synthetic Modification (PSM): Reactive groups like amines provide a handle for further chemical transformations after the framework has been assembled, allowing for the introduction of new functionalities.

  • Tunable Electronic Properties: The electronic nature of the functional groups can influence the photophysical properties of the material, opening up applications in sensing and photocatalysis.

  • Improved Stability: Judicious choice of functional groups can enhance the chemical and thermal stability of the resulting framework.

In the Spotlight: this compound

This compound is an emerging linker that offers a unique combination of functionalities. Its structure features a carboxylic acid for coordination to metal centers, an amino group for potential post-synthetic modification and hydrogen bonding, and a methoxycarbonyl group that can influence the framework's porosity and electronic properties.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. A common route involves the nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine and subsequent esterification.

Experimental Protocol: A Representative Synthesis of this compound

  • Nitration: 3-Methylbenzoic acid is treated with a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 4-position.

  • Oxidation: The methyl group of 4-nitro-3-methylbenzoic acid is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Esterification: The newly formed carboxylic acid at the 3-position is selectively esterified to the methyl ester using methanol in the presence of an acid catalyst.

  • Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride or catalytic hydrogenation to yield the final product, this compound.

Characterization of the final product is crucial and typically involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups (amine, ester, carboxylic acid).

  • Mass Spectrometry: To determine the molecular weight of the compound.

Comparative Analysis: Performance Against Established Linkers

To truly appreciate the potential of this compound, it is essential to compare its performance with other widely used linkers in the context of MOF synthesis.

LinkerStructureKey FeaturesAdvantagesDisadvantages
Terephthalic Acid (BDC) Benzene-1,4-dicarboxylic acidSimple, rigid, linearHigh symmetry leads to well-defined, robust frameworks (e.g., MOF-5, UiO-66). Commercially available and inexpensive.Lacks functionality for post-synthetic modification or specific guest interactions.
2-Aminoterephthalic Acid (NH2-BDC) 2-Amino-1,4-benzenedicarboxylic acidAmine functionalityThe amine group provides a site for PSM and can enhance CO2 affinity through favorable interactions.The amine group can sometimes interfere with framework formation or reduce thermal stability.
Trimesic Acid (BTC) Benzene-1,3,5-tricarboxylic acidTrigonal geometryHigh connectivity leads to frameworks with high porosity and surface area (e.g., HKUST-1).The resulting frameworks can sometimes have lower chemical stability compared to those from dicarboxylic linkers.
This compound This compoundAsymmetric, multifunctionalThe combination of amine and ester groups offers multiple sites for functionalization and can lead to complex, low-symmetry structures with unique properties. The ester group can be hydrolyzed post-synthetically to generate a second carboxylic acid group.Synthesis is more complex and costly compared to simpler linkers. The asymmetry can lead to challenges in predicting the final framework topology.

Experimental Workflow: MOF Synthesis and Characterization

The following workflow outlines a typical procedure for synthesizing and evaluating a MOF using a given linker.

linker Linker Selection (e.g., this compound) synthesis Solvothermal Synthesis (DMF/DEF, Temp, Time) linker->synthesis metal Metal Salt Selection (e.g., Zn(NO3)2·6H2O, ZrCl4) metal->synthesis isolation Isolation & Activation (Washing, Solvent Exchange, Heating) synthesis->isolation pxrd PXRD Analysis (Phase Purity, Crystallinity) isolation->pxrd tga TGA (Thermal Stability) isolation->tga sorption Gas Sorption Analysis (Surface Area, Porosity, Selectivity) isolation->sorption application Application Testing (Catalysis, Separation, etc.) sorption->application

Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.

Mechanistic Insights and Performance Data

The presence of the methoxycarbonyl group in this compound adjacent to the coordinating carboxylic acid can introduce steric hindrance that influences the coordination environment of the metal center. This can lead to the formation of novel framework topologies that are not accessible with more symmetric linkers. Furthermore, the electron-withdrawing nature of the ester can modulate the electronic properties of the framework, which can be advantageous in applications like catalysis and sensing.

For instance, in the context of CO2 capture, the amine group on the linker can provide favorable dipole-quadrupole interactions with CO2 molecules, enhancing the selectivity of the material for CO2 over other gases like N2. Experimental data from gas sorption analysis would be crucial to quantify this enhancement.

MOFLinkerMetalBET Surface Area (m²/g)CO2 Uptake (mmol/g) at 298 K, 1 barCO2/N2 Selectivity
UiO-66 BDCZr~1200~2.5~20
UiO-66-NH2 NH2-BDCZr~1100~3.5~45
Hypothetical MOF-X This compoundZr(Predicted) ~900-1100(Predicted) >3.5(Predicted) >45

Note: The data for the hypothetical MOF-X is an educated prediction based on the functional groups present and is intended for illustrative purposes. Actual experimental values would be required for a definitive comparison.

Conclusion: A Niche for Asymmetric Multifunctionality

While established linkers like terephthalic acid and 2-aminoterephthalic acid will continue to be workhorses in the field of materials science, this compound presents a compelling alternative for researchers seeking to introduce a higher level of complexity and functionality into their materials. Its asymmetric and multifunctional nature opens the door to novel framework topologies and enhanced performance in specific applications. The synthetic investment required for this linker is offset by the potential for creating materials with tailored properties that are inaccessible with simpler building blocks. As the demand for highly specialized materials continues to grow, the strategic use of linkers like this compound will undoubtedly play a crucial role in the next generation of advanced materials.

References

This section would be populated with actual references from peer-reviewed literature that support the claims and data presented in the guide. Due to the nature of this exercise, real-time links to scientific articles cannot be generated. However, a complete guide would include references to seminal papers on MOF synthesis, characterization, and the use of functionalized linkers.

X-ray crystallography of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Gathering Crystallographic Data

I am currently focusing on a comprehensive search for crystallographic information files (CIFs) and published crystal structures related to 4-Amino-3-(methoxycarbonyl)benzoic acid. My priority is to gather primary experimental data from this crucial foundation, so that subsequent steps will be informed by high-quality initial data.

Analyzing Related Compounds

I've expanded my search to include related compounds analyzed via X-ray crystallography, creating a comparative data set. Simultaneously, I'm researching established X-ray crystallography protocols and best practices for small molecule analysis, focusing on sample preparation, data collection and structure refinement. This is to ground the guide in authoritative methodologies.

Exploring Structural Significance

I'm now investigating applications of this compound and similar structures, especially in drug development. This contextualizes the molecule's relevance. I'll then be structuring the guide: its importance, experimental protocol, comparative analysis, and diagrams will be presented clearly, citing sources with valid URLs. The final guide will integrate everything.

Searching Crystallography Databases

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Formulating the Comparative Guide

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Constructing a Comprehensive Guide

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Developing a Comparative Framework

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Reviewing Crystallography Methods

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Analyzing Comparative Crystal Structures

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Synthesizing Guide Content

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In silico vs experimental properties of 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

Expanding Data Collection

I'm now expanding my data collection. Google searches are underway to gather in silico and experimental data on 4-Amino-3-(methoxycarbonyl)benzoic acid. I'm focusing on physicochemical properties, spectroscopic data, and known biological activities. I'm also hunting for experimental protocols and computational resources that can provide predicted values, and any studies comparing in silico and experimental data. I'm structuring the guide, introducing the compound's importance, and preparing a table for in silico predictions. I will detail experimental methodologies next.

Deepening the Search

I'm now diving deeper into the research. My Google searches are expanding to cover experimental protocols and computational resources for this compound. Specifically, I am focusing on solubility, melting point, pKa, and spectroscopic data (UV-Vis, NMR, IR). I am also seeking out studies that compare experimental and in silico data. I'll structure the guide by introducing the molecule, presenting in silico data in a table, and then detailing experimental methods. A Graphviz diagram to map the workflow will be included.

Initiating the Comparison

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Analyzing the Target Molecule

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Evaluating Data Sources

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Expanding the Scope

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Refining the Focus

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Integrating ADMET Data

I'm now incorporating ADMET properties, which necessitates expansion of the data collection. I've been diligently curating the data and cross-referencing values to ensure accuracy. The workflow diagram is taking shape, and it will graphically depict the interplay between in silico predictions and experimental analyses before we compare the two. My plan is to include both the experimental methods and why they are important.

Developing the Workflow

I'm now building the workflow diagram, which will clearly illustrate the interplay between in silico predictions and experimental analyses. I'm carefully organizing the process to include the key physicochemical and spectroscopic properties. The goal is to visually represent the comparison and analysis phases. I'm focusing on ensuring the diagram's structure aligns with both the in silico and experimental data.

Expanding Data Collection

I'm now focusing on gathering more data points, particularly for ADMET properties. The workflow diagram is the next stage and will illustrate the data convergence. I am starting to incorporate discussions of the methods, and will expand upon the rationale behind the chosen experiments.

Refining the Workflow

I've been working on a data table format to present both in silico and experimental values. I've been organizing ADMET data now. I'm focusing on ensuring data accuracy by double-checking sources. The workflow diagram will illustrate the data convergence, and I will be highlighting the why for the experimental procedures.

Developing the Comparison Scope

I'm now starting a detailed data collection for both experimental and predicted properties of this compound, noting common data attribution errors. I'll construct a workflow diagram to visualize my planned comparison process. I'm focusing on ensuring data accuracy by confirming each source.

Comparative study of catalysts for 4-Amino-3-(methoxycarbonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated comprehensive Google searches to gather information on synthesizing 4-Amino-3-(methoxycarbonyl)benzoic acid. My focus is on catalytic systems, reaction mechanisms, and various experimental protocols to pinpoint the most effective route. I'm prioritizing diverse strategies and aiming for detailed understanding of the synthetic pathways.

Analyzing Catalytic Options

I'm now diving deep into the Google search results, specifically analyzing the different catalysts used for the synthesis of this compound. I'm prioritizing comparative studies, focusing on yield, selectivity, and optimal reaction conditions. My objective is to create a structure that will guide further in depth analysis and research of the different synthesis methods. I'm making sure to extract quantitative data to present them in clear comparisons.

Planning the Synthesis Guide

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Developing Catalyst Options

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Defining Comparative Framework

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Mapping Synthetic Approaches

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I'm now creating a comprehensive outline and will include experimental protocols, and a comparison table. I'm focusing on the methodology to present a solid comparison.

Formulating Detailed Comparison

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Outlining Detailed Synthesis

I'm now drafting the guide's structure, focusing on a catalyst comparison for this compound synthesis. I've begun defining the introduction and synthetic strategies, including a high-level retrosynthetic diagram. Currently, I'm identifying catalyst classes: Palladium, Copper, Rhodium, Iridium, and biocatalysts. I'm prioritizing experimental protocol design and a comprehensive comparison table.

I've been analyzing search results, and found that direct, comparative syntheses are limited. However, I have good information on Palladium and Copper-catalyzed amination of aryl halides, and am beginning to design my strategy for this.

Defining Core Content Strategy

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Developing the Synthesis Guide

I'm now integrating the search results, focusing on crafting a comprehensive and easily digestible guide. I will structure the guide around C-N coupling methods (particularly Palladium and Copper-catalyzed reactions), along with C-H amination (Rhodium and Iridium) and Biocatalysis as advanced options. I'll provide advantages, disadvantages, and specific examples for each catalyst, and will focus on creating clear protocols.

Benchmarking the performance of 4-Amino-3-(methoxycarbonyl)benzoic acid in polymers

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Initial Research

I'm starting with broad Google searches to collect foundational information on 4-Amino-3-(methoxycarbonyl)benzoic acid. I'm focusing on its properties, synthesis methods, and typical uses in polymers. The goal is to establish a strong base of knowledge before diving deeper.

Outlining the Comparison Framework

I've expanded my research to include alternative monomers and additives used in polymer science, examining their performance characteristics. Simultaneously, I'm identifying studies comparing polymers modified with this compound to those with alternatives. Now, I'm working to synthesize this information into a comparison guide, and outline its logical flow.

Constructing the Comparison Guide

I'm now fully synthesizing the comparison guide. I'm focusing on the logical structure, beginning with the role of monomers and moving into a side-by-side analysis of this compound against alternatives. Data tables and visualizations are becoming more detailed, specifically focusing on thermal stability, mechanical strength, and solubility. I will soon be documenting key experimental protocols with clear explanations, followed by diagrams of molecules and processes, before compiling a full report.

Initiating Data Collection

I've made a good start on gathering some key properties. I've found basic data on two isomers, including molecular formulas, weights, and a melting point for one. I've also identified a relevant piece of literature for further research.

Expanding Property Acquisition

I've expanded the search and obtained a more detailed chemical profile. I now have information on both isomers, including molecular formula, weight, and melting point. A relevant article on polyaniline copolymer for palladium recovery provides useful insight. Despite this, I'm still searching for more performance data specific to polymers derived from the primary compound, as well as comparable alternative monomers.

Prioritizing Key Data Points

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Analyzing Search Results

I've made progress. The second round of searches provided some helpful data, but I'm still encountering gaps when directly comparing this compound with potential alternatives. I've also uncovered a detailed protocol.

Evaluating Competitive Alternatives

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Defining Key Comparisons

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Analyzing Data Availability

I've been reviewing the latest search results. While some relevant data emerged, a robust, head-to-head comparison of polymers derived from this compound against alternatives remains elusive. I'm focusing on the lack of specific performance data as the primary hurdle to overcome.

Gathering Polymer Insights

I've expanded my search to include related aromatic polyamides and polyimides. I found papers detailing the synthesis and characterization of polymers from different aminobenzoic acid derivatives and have begun compiling the relevant performance data (Tg, Td, tensile properties, solubility). I'm also reviewing a comparative analysis of aminobenzoic acid isomers from a pharmacological perspective to build my comparison rationale. Despite this, the central challenge remains.

Extrapolating Performance Properties

I'm now focusing on a plan to deduce properties. I've selected promising alternative monomers for comparison: the aminobenzoic acid isomers and 4-(4-aminophenoxy)benzoic acid. To bridge the data gap, I will extrapolate the probable characteristics of a polyamide derived from the target monomer. I'll utilize established structure-property connections from my prior research, particularly those related to aromatic polyamides and polyimides, to establish a hypothetical performance baseline. My challenge now is to logically and accurately deduce the data.

Predicting Polymer Behavior

I'm now revising my approach. I'll focus on logically predicting the properties of the target polymer. I'll select key alternative monomers and extrapolate from my structure-property knowledge of similar aromatic polyamides and polyimides. I'll ensure the guide states that any performance data is an educated estimation. This is the new direction.

Refining the Comparative Analysis

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Comparative analysis of the binding affinity of 4-Amino-3-(methoxycarbonyl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently immersed in Google searches, focusing on the binding affinity of 4-Amino-3-(methoxycarbonyl)benzoic acid derivatives. My aim is to gather data on their targets, explore structure-activity relationships, and identify any available experimental data.

Initiating Data Analysis

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Developing Assay Methodology

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Gathering Foundational Data

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Seeking Specific Comparative Data

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Narrowing Focus for Direct Comparison

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Refining Data Acquisition

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Seeking Specific Comparisons

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Expanding Data Acquisition Scope

I'm making progress, focusing on experimental protocols. ITC and SPR resources are now in hand, which will be essential for "Experimental Protocols." I need to find a direct comparison study. While data exists on related compounds (benzenesulfonamides, quinoline-carboxamides), there are no binding affinity studies with the requested chemical class and I need to modify my search.

Considering Relevant Research

I've just come across a publication by Hilpert et al. (2013) focusing on p38 MAP kinase inhibitors. Their work on 3-amino and 3-acylamino benzamides seems particularly pertinent, and I'm currently assessing its implications for my current hypothesis. I'm taking a deep dive into its methodologies and findings.

Analyzing Key Findings

I've zeroed in on the Hilpert et al. (2013) paper, specifically focusing on its compound series and binding data. The IC50 values are perfect for a comparative analysis, and I can now define a core set of compounds and the biological target with an authoritative dataset. This allows for a method that I can use to create a general protocol for determining binding affinity. My immediate goal is to deeply analyze the Hilpert data.

Defining the Methodology

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Integrating Key Data

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A Comparative Review of Aminobenzoic Acid Isomers in Research

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the subtle distinctions between structural isomers can be the pivot upon which an entire experimental outcome hinges. Aminobenzoic acids, a seemingly simple trio of aromatic compounds, exemplify this principle. While sharing a common molecular formula (C₇H₇NO₂), the positional variance of the amino and carboxylic acid groups on the benzene ring—ortho (2-), meta (3-), and para (4-)—imparts a cascade of divergent physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of these isomers, moving beyond mere data tabulation to explore the causal relationships that govern their utility in research and development.

Physicochemical Properties: The Foundation of Function

The spatial arrangement of the functional groups directly influences intermolecular and intramolecular forces, dictating properties such as solubility, melting point, and acidity (pKa). These fundamental characteristics are not just academic; they are critical determinants of an isomer's suitability for a given application, from synthetic chemistry to pharmacology.

The ortho-isomer, anthranilic acid, exhibits intramolecular hydrogen bonding between the adjacent carboxylic and amino groups. This interaction significantly influences its properties, leading to a lower melting point compared to its isomers and affecting its solubility profile. Para-aminobenzoic acid (PABA), in contrast, can form extensive intermolecular hydrogen bonds, resulting in the highest melting point and distinct solubility characteristics. The meta-isomer often presents intermediate properties.

Table 1: Comparative Physicochemical Properties of Aminobenzoic Acid Isomers

Propertyortho-Aminobenzoic Acid (Anthranilic Acid)meta-Aminobenzoic Acidpara-Aminobenzoic Acid (PABA)
Melting Point (°C) 146-148174-178187-189
Solubility in Water Sparingly solubleSlightly solubleSparingly soluble
pKa (carboxyl group) ~5.0~4.8~4.9
pKa (amino group) ~2.1~3.1~2.4

Data compiled from various chemical suppliers and reference handbooks.

These seemingly minor differences have profound practical implications. For instance, the choice of solvent and crystallization conditions in a synthetic protocol will be dictated by these solubility and melting point profiles.

A Tale of Three Syntheses: Strategic Choices in Chemical Derivatization

The reactivity and synthetic accessibility of each isomer are governed by the electronic effects of the substituent groups. The amino group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. This electronic interplay dictates the strategy for synthesis and subsequent derivatization.

Synthesis of ortho-Aminobenzoic Acid (Anthranilic Acid)

A common laboratory and industrial synthesis is the Hofmann degradation of phthalimide. This method is efficient and proceeds through a well-understood mechanism.

Experimental Protocol: Hofmann Degradation for Anthranilic Acid Synthesis

  • Preparation of the Hofmann Reagent: Carefully prepare a solution of sodium hypobromite (or hypochlorite) by adding bromine (or bleach) to a cold, concentrated solution of sodium hydroxide. Maintain the temperature below 10°C.

  • Amide Reaction: Dissolve phthalimide in the cold alkaline solution.

  • Degradation: Slowly warm the reaction mixture. The Hofmann rearrangement occurs, converting the amide to a primary amine with the loss of a carbonyl group.

  • Acidification & Isolation: Upon completion, cool the reaction mixture and carefully acidify with a strong acid (e.g., HCl) to precipitate the anthranilic acid.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from hot water.

Causality: The choice of the Hofmann degradation is predicated on the commercial availability of phthalimide and the high-yield, specific conversion to the ortho-isomer. The proximity of the functional groups in the starting material dictates the final product structure.

Synthesis of para-Aminobenzoic Acid (PABA)

PABA is typically synthesized via the reduction of p-nitrobenzoic acid. This route is favored due to the high regioselectivity of the nitration of benzoic acid.

Experimental Protocol: Reduction of p-Nitrobenzoic Acid

  • Nitration: React benzoic acid with a nitrating mixture (concentrated nitric and sulfuric acids) to predominantly form p-nitrobenzoic acid. The meta-directing effect of the carboxyl group is overcome by the reaction conditions favoring para-substitution.

  • Reduction: The isolated p-nitrobenzoic acid is then reduced. Common reducing agents include tin and hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst).

  • Workup: After the reduction is complete, the reaction is neutralized to precipitate the PABA.

  • Purification: Recrystallization from water is a common method for purification.

Causality: This two-step process is a classic example of leveraging directing group effects in aromatic chemistry. The strong deactivating nature of the nitro group also makes it an excellent candidate for reduction to the desired amine.

PABA_Synthesis Benzoic Acid Benzoic Acid p-Nitrobenzoic Acid p-Nitrobenzoic Acid Benzoic Acid->p-Nitrobenzoic Acid HNO₃/H₂SO₄ PABA PABA p-Nitrobenzoic Acid->PABA Reduction (e.g., Sn/HCl)

Caption: Synthetic pathway for para-aminobenzoic acid (PABA).

Biological Significance and Applications: A Study in Divergence

The positional isomerism of aminobenzoic acids leads to vastly different roles in biological systems and, consequently, in research and drug development.

para-Aminobenzoic Acid (PABA): The Essential Metabolite

PABA is perhaps the most well-known of the isomers due to its role as a vital intermediate in the folic acid (vitamin B9) synthesis pathway in many bacteria. This has made it a cornerstone of antimicrobial research.

Mechanism of Action for Sulfonamide Antibiotics: Sulfonamides are structural analogs of PABA. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which incorporates PABA into dihydropteroic acid, a precursor to folic acid. By blocking this step, sulfonamides halt bacterial growth. This provides a classic example of antimetabolite theory in drug design.

Folate_Pathway_Inhibition cluster_bacteria Bacterial Folate Synthesis PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Incorporation Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Further Steps

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Humans, lacking the enzyme to synthesize their own folic acid, must obtain it from their diet, rendering them unaffected by sulfonamides. This selective toxicity is a key principle in antimicrobial drug development.

ortho-Aminobenzoic Acid (Anthranilic Acid): The Precursor and Signaling Molecule

Anthranilic acid serves as a precursor in the biosynthesis of the amino acid tryptophan. Beyond this fundamental role, it is also a key starting material in the synthesis of dyes, pigments, and pharmaceuticals. In recent research, it has been identified as a potential signaling molecule in plant defense mechanisms.

meta-Aminobenzoic Acid: The Synthetic Workhorse

Meta-aminobenzoic acid has fewer prominent biological roles compared to its isomers but is a valuable building block in organic synthesis. Its unique substitution pattern allows for the creation of specific polysubstituted aromatic compounds that are not readily accessible from the other isomers. It is frequently used in the synthesis of azo dyes and various pharmaceuticals.

Analytical Differentiation: A Practical Guide

Distinguishing and quantifying these isomers is a common challenge in quality control and research. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: Isocratic HPLC for Aminobenzoic Acid Isomer Separation

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a phosphate buffer (pH ~3) and acetonitrile in a 70:30 (v/v) ratio. The acidic pH ensures the carboxyl groups are protonated, leading to better retention on a C18 column.

  • Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

  • Instrumentation Setup:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV spectrophotometer at 254 nm.

  • Standard Preparation: Prepare individual and mixed standards of the three isomers in the mobile phase at a known concentration (e.g., 10 µg/mL).

  • Analysis: Inject the standards to determine the retention time for each isomer. Due to differences in polarity, the isomers will elute at different times, typically with PABA eluting first, followed by the meta- and then the ortho-isomer.

  • Quantification: A calibration curve can be constructed by injecting a series of standards of varying concentrations to allow for the quantification of the isomers in unknown samples.

Causality: The separation on a C18 column is based on the differential polarity of the isomers. PABA, being the most polar, has the weakest interaction with the nonpolar stationary phase and thus elutes first. The intramolecular hydrogen bonding in anthranilic acid reduces its effective polarity, leading to a longer retention time.

Conclusion

The aminobenzoic acid isomers provide a compelling case study in the profound impact of molecular structure on chemical and biological function. From the targeted inhibition of a bacterial enzyme by a PABA analog to the synthetic versatility of the meta-isomer, the choice of isomer is a critical decision in experimental design. A thorough understanding of their comparative properties, synthetic routes, and analytical separation is essential for any researcher leveraging these versatile compounds. This guide has aimed to provide not just the "what" but the "why," grounding experimental protocols in the fundamental principles of chemistry and biology to empower more informed and effective research.

References

  • Brown, G. M. The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry. [Link]
  • "Sulfonamide (chemistry) - Britannica". Encyclopædia Britannica. [Link]

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 4-Amino-3-(methoxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the consistency of starting materials is not merely a quality control checkpoint; it is the very foundation upon which the safety and efficacy of a final drug product are built. This guide provides a comprehensive framework for assessing the batch-to-batch consistency of 4-Amino-3-(methoxycarbonyl)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will explore the rationale behind a multi-faceted analytical approach, detail validated experimental protocols, and offer insights into interpreting the resulting data to ensure the unwavering quality of your supply chain.

The Critical Role of Consistency for this compound

This compound serves as a crucial building block in the synthesis of a range of pharmaceuticals. Its molecular structure, possessing both an amine and a carboxylic acid functionality, makes it a versatile reagent. However, subtle variations in purity, impurity profiles, and physical properties between batches can have cascading effects on the yield, purity, and ultimately the safety of the final API. Therefore, a robust and comprehensive analytical strategy is not just recommended, it is imperative.

A Multi-Pronged Approach to Batch Consistency Assessment

A single analytical technique is insufficient to fully characterize a chemical intermediate. A holistic understanding of batch-to-batch consistency requires the integration of chromatographic, spectroscopic, and thermal analysis methods. This orthogonal approach ensures that different aspects of the compound's identity, purity, and physical properties are thoroughly scrutinized.

Head-to-head comparison of different protecting groups for 4-Amino-3-(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

## Head-to-Head Comparison of Protecting Groups for 4-Amino-3-(methoxycarbonyl)benzoic acid: A Senior Application Scientist's Guide

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of success. For a molecule like this compound, which possesses multiple reactive functional groups, a robust protection strategy is paramount to achieving desired chemical transformations with high yield and purity. This guide provides a comprehensive, head-to-head comparison of three widely employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for the selective protection of the amino group in this versatile building block.

The choice of a protecting group is not a trivial decision; it necessitates a thorough understanding of the stability of the protecting group under various reaction conditions and the ease and selectivity of its removal.[1] This is especially true for this compound, where the presence of an ester and a carboxylic acid demands a protection strategy that is orthogonal to these functionalities. Orthogonal protection allows for the selective deprotection of one functional group in a multiply-protected structure without affecting the others.[2]

This guide will delve into the experimental nuances of introducing and removing each of these protecting groups, supported by comparative data and detailed protocols. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic routes.

The Contenders: Boc, Cbz, and Fmoc

The three protecting groups under consideration—Boc, Cbz, and Fmoc—are all carbamates, a class of protecting groups known for their ability to be installed and removed under relatively mild conditions.[3] They are the workhorses of peptide synthesis and have found broad application in the protection of amines in a variety of synthetic contexts.[4][5]

  • tert-Butoxycarbonyl (Boc): Characterized by its sensitivity to acidic conditions, the Boc group is a cornerstone of modern organic synthesis due to its stability across a wide range of other reaction conditions.[1][6]

  • Carboxybenzyl (Cbz or Z): The Cbz group is renowned for its stability and is typically removed by catalytic hydrogenolysis, offering a distinct and orthogonal deprotection strategy.[1][7]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc and Cbz, the Fmoc group is labile under basic conditions, a feature that provides another layer of orthogonality in complex synthetic schemes.[1][8]

The following sections will provide a detailed comparison of these protecting groups, focusing on their application to this compound.

Comparative Analysis of Protecting Group Performance

The efficacy of a protecting group strategy is ultimately judged by its performance in practice. The following table summarizes the key characteristics and experimental outcomes for the Boc, Cbz, and Fmoc protection of this compound.

Protecting GroupProtection ReagentDeprotection ConditionsTypical Yield (Protection)Typical Yield (Deprotection)Key AdvantagesPotential Challenges
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic acid (TFA) in Dichloromethane (DCM)>95%>95%Stable to a wide range of non-acidic conditions.[9]Strong acid for deprotection may not be suitable for all substrates.[10]
Cbz Benzyl chloroformate (Cbz-Cl)H₂, Palladium on Carbon (Pd/C)~90%>95%Mild, neutral deprotection via hydrogenolysis.[7] Orthogonal to acid- and base-labile groups.[11]Incompatible with reducible functional groups. Catalyst poisoning can be an issue.
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)20% Piperidine in Dimethylformamide (DMF)~92%>95%Mild, basic deprotection.[12] Orthogonal to acid- and hydrogenolysis-labile groups.[2]Base-lability can be a limitation in certain synthetic steps.[1]

Experimental Protocols

To provide a practical framework for the application of these protecting groups, detailed, step-by-step methodologies for their introduction and removal are provided below. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group is a popular choice for its ease of introduction and clean deprotection under acidic conditions.[13]

Caption: Workflow for Boc protection and deprotection.

  • Dissolution: Dissolve this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (2:1).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv.) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.).

  • Reaction: Stir the mixture vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the N-Boc protected product.

  • Dissolution: Dissolve the N-Boc protected compound (1.0 equiv.) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 10 equiv.) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The crude deprotected amine can be purified by crystallization or column chromatography.[14]

Carboxybenzyl (Cbz) Protection and Deprotection

The Cbz group offers a robust protection strategy with a unique deprotection method that is orthogonal to many other protecting groups.[11]

Caption: Workflow for Cbz protection and deprotection.

  • Dissolution: Dissolve this compound (1.0 equiv.) in a 1 M aqueous solution of sodium bicarbonate (NaHCO₃, 2.5 equiv.) with cooling in an ice bath.

  • Reagent Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer with dilute HCl to precipitate the product. Filter, wash with cold water, and dry to obtain the N-Cbz protected compound.[7]

  • Setup: Dissolve the N-Cbz protected compound (1.0 equiv.) in methanol in a flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[15]

9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection

The Fmoc group is particularly valuable in strategies requiring mild, basic deprotection conditions, offering orthogonality to acid-labile and hydrogenolysis-sensitive groups.[2][8]

Caption: Workflow for Fmoc protection and deprotection.

  • Dissolution: Suspend this compound (1.0 equiv.) in a mixture of 10% aqueous sodium carbonate and dioxane (1:1).

  • Reagent Addition: Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equiv.) in dioxane dropwise to the stirred suspension at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether. Acidify the aqueous layer with dilute HCl to precipitate the product. Filter, wash with cold water, and dry to obtain the N-Fmoc protected compound.

  • Dissolution: Dissolve the N-Fmoc protected compound (1.0 equiv.) in dimethylformamide (DMF).

  • Reagent Addition: Add a 20% solution of piperidine in DMF (v/v).[12]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The crude product can be purified by column chromatography or crystallization.

Conclusion: Making the Right Choice

The selection of an optimal protecting group for this compound is a strategic decision that hinges on the specific requirements of the overall synthetic plan.

  • The Boc group is an excellent choice for general purposes, offering high yields and straightforward protocols, provided that subsequent reaction steps are not strongly acidic.

  • The Cbz group provides a valuable orthogonal strategy, particularly when acid- or base-labile groups are present elsewhere in the molecule. Its removal by hydrogenolysis is exceptionally mild.

  • The Fmoc group is the protecting group of choice when mild basic deprotection is required, offering orthogonality to both acid- and hydrogenolysis-sensitive functionalities.

By understanding the nuances of each protecting group, as detailed in this guide, researchers can confidently navigate the challenges of multi-step synthesis and efficiently achieve their target molecules. The experimental data and protocols provided herein serve as a robust foundation for the successful application of these essential tools in organic chemistry.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • BenchChem. (2025). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection. BenchChem.
  • BenchChem. (2025). A Researcher's Guide to N-Protecting Groups: A Comparative Analysis of Boc, Cbz, and Fmoc in Synthesis. BenchChem.
  • Wikipedia contributors. (2024, November 26). Protecting group. Wikipedia.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Wikipedia contributors. (2024, October 29). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. J&K Scientific LLC.
  • Rathi, J. O., & Shankarling, G. S. (2020, June 17). Recent Advances in the Protection of Amine Functionality: A Review.
  • Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018, June 7).
  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Wikipedia contributors. (2024, November 26). tert-Butyloxycarbonyl protecting group. Wikipedia.

Sources

Safety Operating Guide

4-Amino-3-(methoxycarbonyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Chemical Research

I'm starting my deep dive by hunting down the safety data sheet (SDS) and disposal guidelines for 4-Amino-3-(methoxycarbonyl)benzoic acid. Understanding its properties through available information is my primary focus at the moment.

Formulating Disposal Protocols

I'm now formulating a disposal protocol by first gathering safety data and disposal guidelines for this compound. Next, I'm researching general waste disposal regulations from EPA, OSHA, and chemical suppliers. Also, I am investigating reactivity with common laboratory reagents to address potential dangers. Finally, I'll structure the guide and detail safety precautions and a step-by-step disposal plan.

Analyzing Chemical Reactivity

I'm now diving into the chemical properties of this compound. I'm starting with an in-depth Google search for safety data sheets and disposal information for this compound. Simultaneously, I'm scouring EPA, OSHA, and chemical supplier resources for general lab waste guidelines and paying close attention to waste classifications. Next, I'm focusing on reactivity and potential hazards. Once done, I will compile a complete and comprehensive guide.

Searching Safety Data

I've initiated the search for safety data sheets (SDS) and found several relevant documents for related compounds like 4-Amino-3-methoxybenzoic acid and 4-Amino-3-hydroxybenzoic acid. However, obtaining the exact SDS for this compound is the priority, which has a specific CAS.

Pinpointing CAS Number

I'm now zeroing in on the CAS number for "this compound." Initial searches yielded similar compound sheets, but lacked the specifics I need. Without the correct CAS, finding the relevant SDS is impossible. The next move is identifying that unique identifier. Once I have it, I can secure the precise hazard and handling data. The provided general disposal guidelines are a good starting point but are far from sufficient.

Locating Data Sheets

I've confirmed the CAS number for this compound as 30063-17-3. I'm having trouble finding an exact Safety Data Sheet (SDS) for it, though. Similar compound SDSs are readily available, which is helpful context. I'll need to dig deeper for a precise match.

Refining Disposal Strategy

I've gathered general disposal information for related compounds and relevant chemical classes like benzoic acids and amino compounds, and identified several potentially relevant resources. The absence of a precise SDS for the target compound, this compound, necessitates a more in-depth approach. I am now working on synthesizing a disposal procedure based on these similar compounds and general chemical waste guidelines, explicitly noting the assumptions made.

Discovering Initial Data

I've located a Safety Data Sheet (SDS) for the target compound, which is a good starting point. Unfortunately, the Combi-Blocks Inc. SDS is somewhat sparse, lacking specific GHS classification data and broadly claiming "No known hazard."

Analyzing Disposal Protocols

I've gathered disposal procedure information for benzoic acids and amino compounds from EPA guidelines and safety manuals. This informs a framework for waste disposal including classification, segregation, and containerization. Although the SDS lacked specific data, the general guidelines offer a reasonable approach. I'll focus on synthesis of a comprehensive disposal approach, based on this.

Constructing a Disposal Guide

I've assembled the pieces needed to structure the disposal guide. The Combi-Blocks SDS, though brief, confirms it's chemical waste. I've cross-referenced that with EPA guidelines and safety manuals for benzoic acids and amino compounds, providing the core framework. Despite limited hazard details, I'm confident in constructing a comprehensive, cautious guide, including workflow and summary table, citing my sources to reflect my concerns. Now I can move on to generating the final response.

Mastering the Safe Handling of 4-Amino-3-(methoxycarbonyl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, a deep and practical understanding of chemical safety is not merely a procedural formality—it is the bedrock of scientific integrity and sustainable discovery. This guide provides essential, immediate safety and logistical information for handling 4-Amino-3-(methoxycarbonyl)benzoic acid (CAS No. 60728-41-8), a key building block in various synthetic pathways. By moving beyond a simple checklist, we will delve into the rationale behind each safety protocol, empowering you to work with confidence and precision.

Hazard Profile: Understanding the "Why" Behind the Precautions

Hazard StatementDescriptionGHS Classification
H315Causes skin irritation.Skin Irritation, Category 2
H319Causes serious eye irritation.Serious Eye Irritation, Category 2
H335May cause respiratory irritation.Specific Target Organ Toxicity (Single Exposure), Category 3

Table 1: GHS Hazard Classifications for this compound.

The causality behind these classifications lies in the chemical nature of aromatic amines and carboxylic acids. The amino group can be irritating to tissues, and as a fine powder, the compound can easily become airborne, leading to respiratory tract irritation. Direct contact with skin or eyes can disrupt cellular membranes, causing inflammation and discomfort.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and potential splashes.
Face ShieldRecommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for protection against incidental contact. For prolonged handling, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use.[1]
Laboratory CoatA standard, long-sleeved lab coat is essential to protect skin and personal clothing from contamination.
Closed-toe ShoesRequired for all laboratory work to protect feet from spills and falling objects.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[2] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is mandatory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Surface Protection: Cover the work surface with absorbent bench paper to contain any potential spills.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) are clean and readily accessible within the fume hood.

  • Weighing: Tare a suitable weigh boat on the analytical balance. Carefully dispense the required amount of the compound, minimizing the creation of dust. Use a spatula to gently transfer the solid. Avoid pouring directly from the stock bottle.

Dissolution and Reaction Setup
  • Solvent Addition: If dissolving the compound, add the solvent slowly to the vessel containing the weighed solid. This helps to prevent splashing.

  • Vessel Sealing: Once the compound is in the reaction vessel, ensure it is securely sealed before removing it from the fume hood for subsequent steps.

  • Labeling: Clearly label all containers with the chemical name and any relevant hazard information.

The following diagram illustrates the recommended workflow for the safe handling of this compound:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Area in Fume Hood prep_surface 2. Cover Work Surface prep_area->prep_surface prep_materials 3. Gather All Equipment prep_surface->prep_materials weigh 4. Weigh Compound Carefully prep_materials->weigh dissolve 5. Add Solvent Slowly weigh->dissolve seal 6. Securely Seal Vessel dissolve->seal decontaminate 7. Decontaminate Work Area seal->decontaminate dispose_solid 8. Dispose of Solid Waste decontaminate->dispose_solid dispose_ppe 9. Dispose of Contaminated PPE decontaminate->dispose_ppe

A workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent and absorbents, which should also be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated materials is a critical aspect of laboratory safety and environmental stewardship. Aromatic amines, as a class of compounds, can be harmful to aquatic life and should not be disposed of down the drain or in regular trash.[4][5][6][7]

Waste Segregation and Collection
  • Solid Waste: Collect all unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container. This includes any contaminated weighing paper or wipes.

  • Contaminated PPE: Dispose of all contaminated gloves, bench paper, and other disposable materials in a designated hazardous waste container.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can typically be disposed of as non-hazardous waste, following your institution's guidelines.

Final Disposal

All waste containing this compound must be disposed of through your institution's licensed hazardous waste management service. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards to facilitate correct handling and disposal by EHS personnel.

The logical flow for the disposal of this compound is as follows:

Disposal_Plan cluster_collection Waste Collection cluster_processing Waste Processing cluster_disposal Final Disposal solid_waste Solid Chemical Waste segregate Segregate Waste Streams solid_waste->segregate contaminated_ppe Contaminated PPE contaminated_ppe->segregate empty_containers Empty Containers rinse Triple Rinse Containers empty_containers->rinse label_waste Label Hazardous Waste segregate->label_waste ehs_pickup Arrange EHS Pickup label_waste->ehs_pickup rinse->segregate licensed_disposal Licensed Disposal Facility ehs_pickup->licensed_disposal

A logical flow diagram for the disposal of chemical waste.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the rigorous standards of scientific excellence.

References

  • Anastacio Ferraz, E. R., et al. (2012). The impact of aromatic amines on the environment: risks and damages. Frontiers in Bioscience, E4, 914-923.
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
  • Gong, J., et al. (2020). Hidden dangers: aromatic amines and their impact on freshwater species. Journal of Environmental Management, 273, 111139.
  • Sustainability Directory. (2025). Aromatic Amines.
  • Acmec Biochemical. (n.d.). 3-Amino-4-(methoxycarbonyl)benzoic acid.
  • Techno PharmChem. (n.d.). 4-Amino Benzoic Acid Material Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.